1,3-Dipalmitoyl-2-stearoyl glycerol
Description
Propriétés
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJMBNGGFSPTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/18:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0043913 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dipalmitoyl-2-stearoyl glycerol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dipalmitoyl-2-stearoyl glycerol (PSM), a triacylglycerol with the CAS number 2177-97-1, is a molecule of significant interest in various scientific disciplines, including pharmaceuticals, food science, and materials science. Its specific arrangement of fatty acids—palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position—confers unique physicochemical properties that are critical for its functionality in diverse applications. This technical guide provides a comprehensive overview of the core physicochemical properties of PSM, detailed experimental protocols for its characterization, and an exploration of its metabolic role.
Core Physicochemical Properties
The distinct molecular structure of this compound governs its physical and chemical behaviors. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₅₃H₁₀₂O₆ | [1] |
| Molar Mass | 835.37 g/mol | [1] |
| CAS Number | 2177-97-1 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 59.5 °C (unspecified polymorph) | |
| 68.0 °C (β phase) | [3] | |
| Boiling Point | 777.9 ± 27.0 °C (Predicted) | |
| Density | 0.913 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, and DMF (10 mg/ml).[1][2] |
Polymorphism
Like many triglycerides, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms, each with distinct physical properties such as melting point and stability. The primary polymorphic forms for triglycerides are α, β', and β, with stability generally increasing in that order.
Upon cooling from a molten state, PSM is likely to crystallize into the least stable α-form.[4] Over time or with thermal treatment, it can transition to the more stable β' and subsequently the most stable β form. A study on the binary phase behavior of PSM (also denoted as PSP) with 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS) identified the α-form in their mixtures.[5] Furthermore, a crystal structure for the β'-2 polymorph of PSM has been documented.[6] The most stable β phase of a similar triglyceride, 1,3-dipalmitoyl-2-oleoyl glycerol (POP), is known to be the most stable polymorph.[7]
The polymorphic behavior of PSM is critical in applications where the solid-state properties are paramount, such as in the formulation of solid lipid nanoparticles for drug delivery or in controlling the texture of food products.
Experimental Protocols
Accurate characterization of the physicochemical properties of this compound is essential for its application and quality control. The following sections detail the methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal transitions of PSM, such as melting and crystallization events, and to investigate its polymorphic behavior.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the PSM sample into a standard aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any mass loss during the analysis. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 20°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its final melting point (e.g., 80°C) to erase any prior thermal history.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the initial temperature to observe the crystallization behavior.
-
Perform a second heating scan under the same conditions as the first to analyze the thermal behavior of the crystallized sample.
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization. The peak onset temperature is typically taken as the melting or crystallization point, and the area under the peak corresponds to the enthalpy of the transition.
X-Ray Diffraction (XRD)
XRD is a powerful technique for identifying the specific polymorphic form of PSM by analyzing its crystal lattice structure.
Methodology:
-
Sample Preparation: The PSM sample is placed in a sample holder, which could be a capillary tube for powder diffraction. The sample should be thermally treated to induce the desired polymorphic form (e.g., rapid cooling for the α-form, tempering for more stable forms).
-
Instrumentation: A powder X-ray diffractometer equipped with a temperature-controlled stage is used.
-
Data Acquisition:
-
Wide-Angle X-ray Scattering (WAXS): WAXS patterns are collected to obtain information about the short-range order (sub-cell packing) of the fatty acid chains, which is characteristic of each polymorph.
-
Small-Angle X-ray Scattering (SAXS): SAXS patterns provide information on the long-range order, specifically the lamellar stacking distance of the triglyceride molecules.
-
-
Analysis Conditions: Data is typically collected over a range of 2θ angles, with the specific range depending on whether WAXS or SAXS is being performed. The sample can be analyzed at a fixed temperature or during a controlled heating or cooling ramp to observe polymorphic transitions in real-time.
Data Analysis: The diffraction patterns are analyzed for the positions and intensities of the Bragg peaks. The short spacings from WAXS are indicative of the packing of the hydrocarbon chains (e.g., hexagonal for α, orthorhombic for β', and triclinic for β). The long spacings from SAXS reveal the lamellar repeat distance.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of PSM and for separating it from other triglycerides.
Methodology:
-
Sample Preparation: Prepare a stock solution of the PSM sample in a suitable solvent such as hexane or acetone (e.g., 1% solution).[8] Further dilute the stock solution with the initial mobile phase to the desired concentration. Filter the final solution through a 0.45 µm syringe filter.
-
HPLC System: A binary or quaternary HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting triglycerides.
-
Mobile Phase and Gradient: A common mobile phase system consists of a mixture of acetonitrile and a less polar solvent like isopropanol or acetone. A gradient elution is employed to effectively separate triglycerides with varying polarities. For instance, an isocratic elution with acetone/acetonitrile (70:30, v/v) can be used.[9]
-
Analysis Conditions:
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[9]
-
Injection Volume: Typically 10-25 µL.
-
Detector Settings: For ELSD, the nebulizer and evaporator temperatures need to be optimized.
-
Data Analysis: The retention time of the peak corresponding to PSM is used for identification by comparison with a standard. The peak area can be used for quantification against a calibration curve prepared from a certified PSM standard.
Metabolic Role and Signaling Implications
This compound, as a triglyceride, primarily serves as a storage form of energy.[10] In biological systems, it is synthesized through the de novo triacylglycerol biosynthesis pathway.[6] When energy is required, triglycerides are hydrolyzed by lipases to release glycerol and free fatty acids, which can then be utilized by various tissues for energy production through beta-oxidation.[11]
While direct involvement of PSM in specific signaling cascades is not well-documented, the metabolic products of triglyceride hydrolysis, namely fatty acids and diacylglycerols, are known to act as signaling molecules. For instance, elevated levels of certain lipid intermediates can interfere with insulin signaling pathways, contributing to insulin resistance.[12] Furthermore, dietary triglycerides can influence reward and motivation pathways in the brain.[13] It has been observed that levels of this compound decrease in rats experiencing energy depletion due to reduced food intake, highlighting its role in energy metabolism.[1][14]
Conclusion
This compound possesses a unique set of physicochemical properties, largely dictated by its specific fatty acid composition and its capacity for polymorphism. A thorough understanding of these properties, obtained through standardized experimental protocols, is crucial for its effective utilization in research and development. While its primary biological role is in energy metabolism, the broader implications of triglycerides and their metabolites in cellular signaling are an active area of investigation. This guide provides a foundational understanding for professionals working with this important triacylglycerol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of Addition of 1,3-Dipalmitoyl-2-palmitoleoyl-sn-glycerol on the Physical Properties of Cocoa Butter and Fat Bloom Stability of Dark Chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Palmitoyl-2-stearoyl-3-stearoyl-glycerol | C55H106O6 | CID 99647664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. longdom.org [longdom.org]
- 11. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 13. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Unveiling the Natural Reservoirs of 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS) in Fats and Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dipalmitoyl-2-stearoyl glycerol (SPS), a symmetric-saturated triacylglycerol (TAG), is a molecule of significant interest in the fields of food science, nutrition, and pharmaceuticals. Its specific stereochemistry, with palmitic acid (16:0) at the sn-1 and sn-3 positions and stearic acid (18:0) at the sn-2 position, imparts unique physical and metabolic properties. This technical guide provides an in-depth exploration of the natural sources of SPS in various fats and oils, details the experimental protocols for its analysis, and illustrates relevant metabolic pathways.
Natural Sources and Quantitative Data
While ubiquitous in many natural fats, SPS is typically a minor component compared to other triacylglycerols. Its presence is most notable in vegetable butters and fats rich in palmitic and stearic acids. The following table summarizes the triacylglycerol composition of several natural sources where SPS is likely to be found. It is important to note that precise quantitative data for SPS is often limited in the literature, with many studies focusing on the more abundant TAGs.
| Fat/Oil Source | Major Triacylglycerols | Trisaturated TAGs (%) | This compound (SPS) Content (%) | References |
| Cocoa Butter (Theobroma cacao) | POS (1-palmitoyl-2-oleoyl-3-stearoyl glycerol), SOS (1,3-distearoyl-2-oleoyl glycerol), POP (1,3-dipalmitoyl-2-oleoyl glycerol) | 1-5 | Typically not individually quantified, but present as a minor component within the trisaturated fraction. | [1][2] |
| Shea Butter (Vitellaria paradoxa) | SOS, POS, SOA (1-stearoyl-2-oleoyl-3-arachidoyl glycerol) | 1-7 | Present in small quantities, contributing to the high melting point of shea stearin. | [3] |
| Palm Oil (Elaeis guineensis) | POP, POO (1-palmitoyl-2,3-dioleoyl glycerol), PLP (1,3-dipalmitoyl-2-linoleoyl glycerol) | 5-15 (in Palm Stearin) | Found in palm stearin, the solid fraction of palm oil. | [1][4] |
| Kokum Butter (Garcinia indica) | SOS | High | Unlikely to be a major component due to the predominance of stearic acid. | [5] |
| Mango Kernel Fat (Mangifera indica) | SOS, POS, SOA | High | Likely present, but specific quantification is scarce. | [3] |
| Sal Fat (Shorea robusta) | SOS, POS | High | Similar to other exotic butters, likely contains SPS. | [3] |
| Illipe Butter (Shorea stenoptera) | SOS, POS | High | Also known as Borneo Tallow, it is rich in stearic and palmitic acids, suggesting the presence of SPS. | [6] |
| Allanblackia Fat (Allanblackia spp.) | SOS | High | A known source of high-melting point fats, indicating a significant proportion of saturated TAGs, including likely SPS. | [7] |
| Pentadesma Butter (Pentadesma butyracea) | SOS | High | Rich in stearic acid, suggesting the potential for SPS presence. | [8] |
Experimental Protocols
The accurate identification and quantification of this compound require sophisticated analytical techniques. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Profiling
Principle: Reversed-phase HPLC (RP-HPLC) separates triacylglycerols based on their partition number (PN), which is related to the chain length and degree of unsaturation of the fatty acid constituents.
Methodology:
-
Sample Preparation:
-
Melt the fat or oil sample at 60°C and homogenize.
-
Dissolve an accurately weighed amount of the sample (e.g., 50 mg) in 10 mL of a suitable solvent like acetone or a chloroform/methanol mixture.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column temperature maintained at 30-40°C.
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for detection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of two solvents is typically used. For example:
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane or Acetone
-
-
Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B over a period of 60-90 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Identification of SPS is based on its retention time relative to known standards.
-
Quantification is achieved by creating a calibration curve using a pure SPS standard or by using an internal standard and relative response factors.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition and Positional Analysis
Principle: GC-MS is primarily used to determine the fatty acid composition of the total fat. For positional analysis of TAGs, enzymatic hydrolysis followed by GC-MS of the resulting mono- and diacylglycerols is required.
Methodology:
-
Transesterification for Fatty Acid Methyl Esters (FAMEs) Analysis:
-
Saponify the fat or oil sample with methanolic NaOH.
-
Methylate the fatty acids using a reagent like boron trifluoride in methanol (BF3-methanol).
-
Extract the resulting FAMEs with hexane.
-
-
Enzymatic Hydrolysis for Positional Analysis:
-
Incubate the TAG sample with pancreatic lipase, which specifically hydrolyzes the sn-1 and sn-3 positions.
-
Isolate the resulting sn-2 monoacylglycerols using thin-layer chromatography (TLC).
-
Convert the sn-2 monoacylglycerols to FAMEs for GC-MS analysis to determine the fatty acid at the sn-2 position.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for FAME analysis (e.g., a polar column like a BPX70).
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify FAMEs by comparing their mass spectra and retention times with those of known standards and library data.
-
Quantify the relative percentage of each fatty acid by peak area normalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Discrimination
Principle: ¹³C NMR spectroscopy can distinguish between fatty acids at the sn-1,3 and sn-2 positions of the glycerol backbone due to slight differences in the chemical shifts of the carbonyl carbons.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified TAG sample (typically 50-100 mg) in a deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Acquisition Parameters:
-
Use a quantitative ¹³C NMR pulse sequence with a sufficient relaxation delay to ensure accurate integration of the signals.
-
-
Data Analysis:
-
The carbonyl carbon signals for the sn-1,3 and sn-2 positions appear in distinct regions of the spectrum (around 172-174 ppm).
-
The relative integration of these signals provides the ratio of fatty acids at each position, allowing for the quantification of positional isomers like SPS (palmitic at sn-1,3 and stearic at sn-2) versus its isomers (e.g., 1,2-dipalmitoyl-3-stearoyl glycerol).
-
Visualizations
Experimental Workflow for Triacylglycerol Analysis
Caption: A generalized workflow for the analysis of triacylglycerols from natural fat and oil samples.
Logical Relationship of Analytical Techniques
Caption: The relationship between different analytical techniques for comprehensive TAG characterization.
Generalized Triglyceride Metabolism Signaling Pathway
Caption: A simplified overview of the metabolic pathway for dietary triacylglycerols.
Conclusion
This compound is a naturally occurring triacylglycerol found in various vegetable fats and butters, particularly those rich in palmitic and stearic acids. While it is generally a minor component, its presence can influence the physical properties of these fats. The precise quantification of SPS requires advanced analytical techniques such as HPLC, GC-MS, and NMR. Understanding the natural distribution and analytical methodologies for SPS is crucial for its potential applications in the food, pharmaceutical, and cosmetic industries. Further research is warranted to fully elucidate the quantitative presence of SPS in a wider range of natural sources and to explore its specific physiological effects.
References
- 1. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DETERMINATION OF TRIACYLGLYCEROL COMPOSITION AND ITS CONTENT IN REFINED AND FRACTIONATED PALM OIL BY USING LC-MS/MS WITH MULTIPLE NEUTRAL LOSS SCAN – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 5. researchgate.net [researchgate.net]
- 6. Borneo Tallow Nut Oil or Sal nut oil Market Share - 2034 [factmr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Thermal Behavior and Melting Point of Pure 1,3-Dipalmitoyl-2-stearoyl glycerol (PSP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dipalmitoyl-2-stearoyl glycerol (PSP) is a specific triacylglycerol (TAG) of interest in various fields, including pharmaceuticals and material science, due to its defined chemical structure and physical properties. Understanding the thermal behavior and melting point of pure PSP is critical for applications such as the development of lipid-based drug delivery systems, where the physical state of the lipid excipient can significantly influence drug stability, release characteristics, and overall product performance. This technical guide provides a comprehensive overview of the thermal properties of pure PSP, focusing on its polymorphic behavior, and details the experimental methodologies used for its characterization.
Polymorphism in Triglycerides
Triglycerides, including PSP, are known to exhibit polymorphism, which is the ability of a substance to exist in multiple crystalline forms with different molecular packing arrangements. These different polymorphs, commonly designated as α, β', and β, possess distinct physical properties, including melting points, enthalpies of fusion, and X-ray diffraction patterns. The transformation between these forms is a critical aspect of the thermal behavior of triglycerides. Generally, the stability of these polymorphs increases in the order α < β' < β, with the β form being the most stable and having the highest melting point.
Thermal Properties of Pure this compound (PSP)
The thermal characteristics of pure PSP are dictated by its polymorphic forms. While specific quantitative data for all polymorphs of pure PSP is not extensively documented in publicly available literature, the behavior of closely related triglycerides and binary mixtures involving PSP provides significant insights.
One study investigating the binary phase behavior of purified 1,3-dipalmitoyl-2-stearoyl-sn-glycerol (PSP) and 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS) reported that only the α-form was detected for all their mixtures, suggesting that the α polymorph of PSP is readily formed.[1] Another investigation on binary mixtures of tripalmitoylglycerol (PPP) and PSP observed that at a fast cooling rate (10.0 °C min⁻¹), all mixtures crystallized in the α polymorph.[2] However, at a slower cooling rate (1.0 °C min⁻¹), mixtures with a higher concentration of PSP crystallized in the β′ polymorph.[2] This indicates that pure PSP likely exhibits at least the α and β' polymorphic forms, with the potential for transformation to the most stable β form under appropriate conditions.
Due to the limited availability of specific data for pure PSP, the thermal properties of the closely related and structurally similar triglyceride, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), are often used as a reference.
Table 1: Summary of Thermal Properties of Triglyceride Polymorphs (Reference Data)
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| α (alpha) | Typically the lowest | Typically the lowest |
| β' (beta prime) | Intermediate | Intermediate |
| β (beta) | Typically the highest | Typically the highest |
Experimental Protocols
The characterization of the thermal behavior of PSP and other triglycerides relies on several key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It provides quantitative data on melting points, crystallization temperatures, and enthalpies of fusion and transition.
Methodology:
-
Sample Preparation: A small sample of pure PSP (typically 3-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any mass loss during the experiment.
-
Instrument Setup: A differential scanning calorimeter is used, with an empty, hermetically sealed aluminum pan serving as a reference. The instrument is calibrated for temperature and enthalpy using standard materials like indium.
-
Thermal Program:
-
The sample is first heated to a temperature well above its highest melting point (e.g., 80 °C) and held for a few minutes to erase any prior thermal history.
-
The sample is then cooled at a controlled rate (e.g., 5-10 °C/min) to a low temperature (e.g., -20 °C) to observe the crystallization behavior.
-
Finally, the sample is heated again at a controlled rate (e.g., 2-10 °C/min) to observe the melting of the different polymorphic forms.
-
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation of the sample.
-
Data Analysis: The resulting DSC thermogram (a plot of heat flow versus temperature) is analyzed to determine the onset and peak temperatures of melting and crystallization events, as well as the enthalpy of these transitions (calculated from the area under the peaks).
Powder X-ray Diffraction (XRD)
Powder XRD is a powerful technique for identifying the crystalline form of a material. Each polymorph has a unique crystal lattice, which results in a characteristic X-ray diffraction pattern.
Methodology:
-
Sample Preparation: A sample of pure PSP, crystallized under specific thermal conditions to obtain a particular polymorph, is finely ground and placed on a sample holder.
-
Instrument Setup: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific angular range (e.g., 2° to 40° 2θ).
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the positions and intensities of the diffraction peaks. The short-spacing and long-spacing regions of the pattern are particularly important for identifying the polymorphic form (α, β', or β).
Polymorphic Transformation Pathway and Crystallization Kinetics
The transformation from a less stable to a more stable polymorphic form is a key aspect of the thermal behavior of triglycerides. This transformation can occur via a solid-state transition or through a melt-mediated process. The kinetics of these transformations are influenced by factors such as temperature, time, and the presence of impurities.
The general polymorphic transformation pathway for triglycerides follows Ostwald's rule of stages, where the least stable form crystallizes first and then transforms sequentially into more stable forms.
The crystallization of PSP from the melt involves two main steps: nucleation and crystal growth. The rate of these processes is dependent on the degree of supercooling (the difference between the melting temperature and the crystallization temperature).
Conclusion
The thermal behavior of pure this compound is characterized by its ability to exist in different polymorphic forms (α, β', and β), each with distinct thermal properties. While specific quantitative data for pure PSP remains a subject for further detailed investigation, the analysis of related compounds and mixtures provides a strong framework for understanding its behavior. The application of analytical techniques such as Differential Scanning Calorimetry and Powder X-ray Diffraction is essential for characterizing these polymorphs and their transformations. A thorough understanding of the thermal properties and polymorphic transitions of PSP is crucial for its effective utilization in the development of advanced pharmaceutical and material science applications.
References
Solubility of 1,3-Dipalmitoyl-2-stearoyl glycerol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dipalmitoyl-2-stearoyl glycerol (PSP), a triglyceride of significant interest in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems. Understanding the solubility of PSP in various organic solvents is critical for its purification, characterization, and the development of effective drug formulations.
Introduction to this compound (PSP)
This compound is a mixed-acid triglyceride, where the glycerol backbone is esterified with palmitic acid at the sn-1 and sn-3 positions, and stearic acid at the sn-2 position. As a major component of certain structured lipids, its physical properties, including solubility, are crucial for its application in various fields. The arrangement of the fatty acid chains on the glycerol backbone influences its crystalline structure and, consequently, its interaction with different solvents.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, some data points and qualitative descriptions have been reported.
It is generally understood that, like other triglycerides, PSP is soluble in nonpolar organic solvents and sparingly soluble in polar solvents. One available data point indicates a solubility of 10 mg/mL in dimethylformamide (DMF) .[1][2] Additionally, it has been qualitatively described as being soluble in chloroform and dimethyl sulfoxide (DMSO).[3]
For a comprehensive understanding, the solubility in specific solvents of interest should be determined experimentally. The following table summarizes the available data and provides a template for recording experimentally determined values.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100g solvent) | Citation |
| Chloroform | CHCl₃ | 4.1 | - | Soluble | [3] |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Not Specified | 1.0 | [1][2] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | - | Soluble | [3] |
| Hexane | C₆H₁₄ | 0.1 | - | Data not available | |
| Acetone | C₃H₆O | 5.1 | - | Data not available | |
| Ethanol | C₂H₅OH | 5.2 | - | Data not available | |
| Methanol | CH₃OH | 5.1 | - | Data not available |
Experimental Protocols for Solubility Determination
To empower researchers to generate specific solubility data for their applications, this section provides detailed methodologies for three common and reliable experimental techniques.
Gravimetric Method (Shake-Flask)
This is a widely used and straightforward method for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Sealed vials (e.g., screw-cap glass vials)
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of PSP to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporation dish.
-
Drying: Place the evaporation dish in a drying oven or a vacuum desiccator to completely evaporate the solvent. The temperature should be set below the boiling point of the solvent and the melting point of PSP to avoid degradation.
-
Weighing: Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried PSP residue.
-
Calculation: The solubility is calculated as follows:
Solubility ( g/100g solvent) = [(Mass of dish + residue) - (Mass of empty dish)] / (Mass of solvent) * 100
The mass of the solvent can be calculated from the volume of the supernatant withdrawn and the density of the solvent at the experimental temperature.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially when dealing with complex mixtures or low solubilities.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if the analyte has a chromophore)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents
-
Standard solutions of this compound of known concentrations
-
Other materials as listed for the gravimetric method
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution of PSP in the desired solvent at a specific temperature.
-
Sample Preparation for HPLC: Withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of PSP of known concentrations in the same solvent used for dilution. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system under the same conditions as the standards.
-
Concentration Determination: Determine the concentration of PSP in the diluted sample by interpolating its peak area on the calibration curve.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by taking into account the dilution factor. This concentration represents the solubility of PSP in the solvent at the given temperature.
Differential Scanning Calorimetry (DSC) Method
DSC can be a rapid method for estimating the solubility of a compound in a solid or semi-solid lipid excipient, and can also be adapted for organic solvents. The principle is based on the depression of the melting point of the solvent or a change in the enthalpy of fusion upon the addition of a solute.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
DSC pans (hermetically sealed for volatile solvents)
-
Mixtures of PSP and the solvent at different known concentrations
Procedure:
-
Sample Preparation: Prepare a series of mixtures of PSP and the solvent with varying weight fractions of PSP.
-
DSC Analysis: Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and seal it. Place the pan in the DSC instrument.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of the solvent and the solute.
-
Data Analysis: Analyze the resulting thermograms. The disappearance of the solute's melting peak indicates that it has completely dissolved in the solvent at that concentration. The concentration at which the solute peak disappears is an estimation of the saturation solubility at the melting temperature of the mixture. By analyzing the melting endotherms of the solvent, the solubility at different temperatures can be determined based on the van't Hoff equation.
Visualizations
Molecular Structure and Solvent Interaction
The following diagram illustrates the molecular structure of this compound and a simplified representation of its interaction with a nonpolar organic solvent.
Caption: Molecular structure of PSP and its interaction with a nonpolar solvent.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps involved in a typical experimental workflow for determining the solubility of a lipid.
Caption: General experimental workflow for determining lipid solubility.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: As a nonpolar lipid, PSP will exhibit higher solubility in nonpolar organic solvents (e.g., hexane, chloroform) and lower solubility in polar solvents (e.g., ethanol, methanol).
-
Temperature: Generally, the solubility of solid lipids in organic solvents increases with temperature.
-
Crystalline Form (Polymorphism): Triglycerides can exist in different crystalline forms (polymorphs), each with a unique melting point and solubility. The stability of the polymorph can affect the rate at which equilibrium solubility is reached.
-
Purity of the Solute and Solvent: Impurities can affect the measured solubility.
Conclusion
This technical guide has provided an overview of the solubility of this compound in organic solvents. While comprehensive quantitative data is limited, this guide offers detailed experimental protocols to enable researchers to determine solubility in their specific systems of interest. The provided diagrams illustrate the molecular interactions and a logical workflow for these experimental determinations. A thorough understanding and experimental determination of PSP's solubility are essential for its effective utilization in research, development, and formulation activities.
References
An In-depth Technical Guide to 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS) in Food Science and Nutrition
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dipalmitoyl-2-stearoyl glycerol (SPS) is a structured triacylglycerol (TAG) of significant interest in the fields of food science and nutrition. As a specific isomer of a saturated fat molecule, its unique chemical structure, with stearic acid at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions, dictates its physical properties and metabolic fate. This technical guide provides a comprehensive overview of SPS, detailing its physicochemical characteristics, synthesis, analytical methodologies, metabolic pathways, and nutritional implications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel food products and therapeutics.
Physicochemical Properties
The physical and chemical characteristics of SPS are fundamental to its functionality in food systems and its behavior in biological systems. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₁₀₂O₆ | [1][2] |
| Molar Mass | 835.37 g/mol | [1] |
| Melting Point | 59.5 °C | [1] |
| Boiling Point (Predicted) | 777.9 ± 27.0 °C | [1] |
| Density (Predicted) | 0.913 ± 0.06 g/cm³ | [1] |
| IUPAC Name | 1,3-di(hexadecanoyloxy)propan-2-yl octadecanoate | [3] |
| Synonyms | 1,3-Palmitin-2-Stearin, 16:0/18:0/16:0-TG, TG(16:0/18:0/16:0) | [2] |
Synthesis of this compound
The synthesis of SPS can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which allows for the precise placement of fatty acids on the glycerol backbone, and milder reaction conditions.
Enzymatic Interesterification
Enzymatic interesterification is a widely used method for producing structured lipids like SPS.[4] This process involves the use of a lipase to catalyze the exchange of fatty acids on the glycerol backbone.[4] For the synthesis of SPS, a common approach is the acidolysis of a tripalmitin-rich fat with stearic acid using a sn-1,3 specific lipase.
Experimental Protocol: Enzymatic Synthesis of SPS
-
Substrate Preparation: A mixture of tripalmitin and stearic acid is prepared. The molar ratio of stearic acid to tripalmitin is a critical parameter and is often optimized to maximize the incorporation of stearic acid at the sn-2 position.
-
Enzyme Selection: A sn-1,3 specific immobilized lipase, such as Lipozyme RM IM (from Rhizomucor miehei), is commonly used. The enzyme loading is typically between 5-15% (w/w) of the total substrates.
-
Reaction Conditions: The reaction is carried out in a solvent-free system or in an organic solvent like hexane. The temperature is maintained at a level that keeps the substrates in a molten state without denaturing the enzyme, typically between 60-75°C.[5] The reaction mixture is continuously stirred for a period ranging from a few hours to 24 hours.[6]
-
Product Purification: After the reaction, the enzyme is filtered out. The product mixture, which contains unreacted substrates, by-products (diacylglycerols and free fatty acids), and the desired SPS, is then purified. Purification can be achieved through a combination of techniques such as molecular distillation to remove free fatty acids and fractional crystallization to separate the desired structured triglyceride.[5]
Workflow for the enzymatic synthesis of this compound (SPS).
Chemical Synthesis
Chemical synthesis of SPS can be performed through glycerolysis, although this method is less specific than enzymatic synthesis and can lead to a more random distribution of fatty acids.
Experimental Protocol: Chemical Synthesis of SPS
-
Reactant Preparation: Glycerol, palmitic acid, and stearic acid are used as reactants.
-
Catalyst: A chemical catalyst, such as sodium hydroxide, is employed.
-
Reaction Conditions: The reaction is typically carried out at a high temperature (e.g., 225°C) under vacuum to remove water formed during the esterification.
-
Purification: The resulting mixture of mono-, di-, and triglycerides is then purified using techniques like column chromatography to isolate the SPS.
Analytical Methodologies
The characterization and quantification of SPS in food matrices and biological samples require robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are two of the most powerful methods used for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify individual TAG species. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating triglycerides based on their partition number (PN), which is related to the number of carbons and double bonds in the fatty acid chains.
Experimental Protocol: HPLC Analysis of SPS
-
Sample Preparation: The lipid fraction is extracted from the food or biological sample using a suitable solvent system (e.g., chloroform/methanol). The extracted lipids are then dissolved in a solvent compatible with the HPLC mobile phase, such as acetone or a mixture of acetonitrile and isopropanol.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed, starting with a higher polarity solvent (e.g., acetonitrile) and gradually increasing the proportion of a lower polarity solvent (e.g., isopropanol or acetone).[7]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is used for detection, as triglycerides lack a strong UV chromophore.
-
-
Quantification: Quantification is performed by comparing the peak area of the analyte to that of a known concentration of a certified SPS standard.
Workflow for the HPLC analysis of this compound (SPS).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to study the melting and crystallization behavior of fats. It provides information about the polymorphic forms of SPS and its thermal stability.
Experimental Protocol: DSC Analysis of SPS
-
Sample Preparation: A small amount of the purified SPS sample (5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard such as indium.
-
Thermal Program:
-
The sample is first heated to a temperature above its melting point to erase any crystal memory.
-
It is then cooled at a controlled rate (e.g., 5°C/min) to a low temperature to induce crystallization.
-
Finally, the sample is heated again at a controlled rate (e.g., 5°C/min) to observe the melting behavior.
-
-
Data Analysis: The resulting thermogram is analyzed to determine the onset, peak, and endset temperatures of crystallization and melting, as well as the enthalpy of these transitions. This information helps to identify the different polymorphic forms (α, β', β) of SPS.[8]
Digestion and Metabolism
The unique structure of SPS, with stearic acid at the sn-2 position, significantly influences its digestion and absorption.
In Vitro Digestion
In vitro digestion models are valuable tools for studying the lipolysis of structured triglycerides like SPS under simulated physiological conditions. The INFOGEST protocol is a widely accepted standardized static in vitro digestion method.[9]
Experimental Protocol: In Vitro Digestion of SPS (INFOGEST Method)
-
Oral Phase: The SPS-containing food matrix is mixed with simulated salivary fluid containing α-amylase and incubated at 37°C for a short period to simulate mastication.
-
Gastric Phase: Simulated gastric fluid containing pepsin and gastric lipase is added, and the pH is adjusted to around 3.0. The mixture is incubated at 37°C with gentle agitation to simulate stomach churning.
-
Intestinal Phase: Simulated intestinal fluid containing pancreatin (with pancreatic lipase) and bile salts is added. The pH is adjusted to 7.0, and the mixture is incubated at 37°C. The release of free fatty acids is monitored over time, often by titration with NaOH using a pH-stat, to determine the rate and extent of lipolysis.[10]
Workflow of the in vitro digestion of this compound (SPS).
Absorption and Metabolic Fate
During digestion in the small intestine, pancreatic lipase, which is sn-1,3 specific, hydrolyzes the palmitic acid molecules from the sn-1 and sn-3 positions of SPS. This results in the formation of two molecules of free palmitic acid and one molecule of 2-stearoyl-glycerol (a 2-monoacylglycerol).[11]
The 2-stearoyl-glycerol and free palmitic acid are then absorbed by the enterocytes. Inside the enterocytes, they are re-esterified back into triglycerides. These newly synthesized triglycerides are then incorporated into chylomicrons, which are released into the lymphatic system and eventually enter the bloodstream. The structure of the dietary triglyceride is largely preserved in the chylomicron triglycerides.[12]
Nutritional Implications and Signaling Pathways
The presence of stearic acid at the sn-2 position has important nutritional implications. Unlike free long-chain saturated fatty acids, which can form insoluble calcium soaps in the intestine, leading to reduced fat and calcium absorption, 2-monoacylglycerols are readily absorbed.[13] This structural feature of SPS may therefore enhance the bioavailability of both the fatty acids and calcium.
Recent research has highlighted the role of 2-monoacylglycerols as signaling molecules. 2-monoacylglycerols, including 2-stearoyl-glycerol, have been shown to act as agonists for G protein-coupled receptor 119 (GPR119).[3][11][12] GPR119 is expressed in enteroendocrine L-cells in the gut.[14]
Signaling Pathway of 2-Monoacylglycerol via GPR119
Activation of GPR119 by 2-monoacylglycerols leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3] This increase in cAMP triggers the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[11][14] GLP-1 has several important metabolic effects, including stimulating insulin secretion from the pancreas in a glucose-dependent manner, suppressing glucagon secretion, and slowing gastric emptying, all of which contribute to improved glycemic control.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Triacylglycerol structure and interesterification of palmitic and stearic acid-rich fats: an overview and implications for cardiovascular disease | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Applications of the INFOGEST In Vitro Digestion Model to Foods: A Review | Annual Reviews [annualreviews.org]
- 9. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 10. research.chalmers.se [research.chalmers.se]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. youngin.com [youngin.com]
- 14. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Asymmetric Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric triglycerides, also known as structured lipids, are triacylglycerol (TAG) molecules in which the three fatty acid chains attached to the glycerol backbone are not identical in composition or position. This controlled asymmetry imparts specific physicochemical and physiological properties, making them highly valuable in the pharmaceutical, nutraceutical, and food industries. Their applications range from enhancing the bioavailability of drugs to creating specialized nutritional fats with targeted metabolic effects. The precise positioning of different fatty acids on the glycerol backbone allows for the modulation of melting points, oxidative stability, and enzymatic susceptibility, opening avenues for the development of novel functional lipids.
The synthesis of asymmetric triglycerides with a defined structure is a significant challenge due to the potential for acyl migration, which can lead to a mixture of isomers, and the difficulty in selectively acylating the sn-1, sn-2, and sn-3 positions of the glycerol molecule. This guide provides an in-depth overview of the core methodologies for synthesizing asymmetric triglycerides, with a focus on enzymatic, chemical, and chemoenzymatic strategies. Detailed experimental protocols, comparative data, and visual workflows are presented to aid researchers in the design and execution of their synthetic strategies.
Synthesis Methodologies
The synthesis of asymmetric triglycerides can be broadly categorized into enzymatic, chemical, and chemoenzymatic methods. Each approach offers distinct advantages and disadvantages in terms of stereospecificity, yield, and scalability.
Enzymatic Synthesis
Enzymatic methods, primarily utilizing lipases, are favored for their high regioselectivity and mild reaction conditions, which minimize the risk of acyl migration and the formation of unwanted byproducts.[1][2] Lipases can be specific for the sn-1,3 positions, allowing for the targeted modification of triglycerides.[1][3]
1. Lipase-Catalyzed Acidolysis:
Acidolysis involves the exchange of fatty acids at the sn-1 and sn-3 positions of a triglyceride with a new fatty acid. This method is particularly useful for incorporating medium-chain fatty acids (MCFAs) into a long-chain triglyceride (LCT) backbone.[1][3]
-
Experimental Protocol:
-
Substrate Preparation: Dissolve the triglyceride substrate (e.g., fully hydrogenated soybean oil) and the desired fatty acid (e.g., caprylic acid) in a suitable solvent (e.g., hexane) or perform the reaction in a solvent-free system.[1][3]
-
Enzyme Addition: Add an immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM, Novozym 435) to the reaction mixture.[3][4] The enzyme load typically ranges from 5-20% (w/w) of the total substrates.[3][4]
-
Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation.[2][3] The reaction time can vary from a few hours to over 24 hours, depending on the desired conversion.[3]
-
Monitoring: Monitor the progress of the reaction by analyzing aliquots using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[3]
-
Purification: After the reaction, remove the enzyme by filtration. The product mixture, containing the desired asymmetric triglyceride, unreacted substrates, and byproducts, is then purified, often using column chromatography or molecular distillation.
-
2. Lipase-Catalyzed Interesterification:
Interesterification involves the exchange of fatty acids between two different triglycerides. This can be used to produce structured lipids with a specific fatty acid at the sn-2 position and others at the sn-1,3 positions.
-
Experimental Protocol:
-
Substrate Mixture: Combine the two triglyceride substrates in the desired molar ratio in a solvent or solvent-free system.
-
Enzyme Addition: Add an immobilized sn-1,3-specific lipase.
-
Reaction Conditions: Maintain the reaction at a specific temperature with agitation.
-
Product Isolation: Isolate the desired structured lipid from the resulting mixture of triglycerides using techniques like fractional crystallization or chromatography.
-
3. Two-Step Enzymatic Synthesis:
This approach provides greater control over the final structure. It typically involves the enzymatic production of a specific mono- or diacylglycerol intermediate, followed by a second enzymatic or chemical acylation step.[5]
-
Experimental Protocol (for MLM-type triglycerides): [5]
-
Ethanolysis: React a native oil with ethanol using an sn-1,3 specific lipase to produce 2-monoacylglycerols (2-MAGs).[5]
-
Intermediate Purification: Isolate the 2-MAG intermediate.
-
Esterification: Esterify the 2-MAG with a medium-chain fatty acid using the same sn-1,3 specific lipase to form the MLM-structured triglyceride.[5]
-
Chemical Synthesis
Chemical synthesis methods offer the advantage of being able to produce a wide variety of structures and are often more cost-effective for large-scale production. However, they typically require the use of protecting groups and can lead to the formation of byproducts due to a lack of stereospecificity and the potential for acyl migration under harsh reaction conditions.
A common strategy involves the use of protected glycerol derivatives to direct the acylation to specific positions.
-
Experimental Protocol (General Approach):
-
Protection: Start with a protected glycerol derivative, such as 1,3-benzylidene-glycerol or isopropylidene-glycerol, to block two of the hydroxyl groups.[6]
-
First Acylation: Acylate the free hydroxyl group with the first fatty acid using an activating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Steglich esterification).[7][8]
-
Deprotection: Selectively remove the protecting group to expose the other hydroxyl groups.
-
Second Acylation: Acylate the newly freed hydroxyl groups with the second (and third) fatty acid(s).
-
Purification: Purify the final asymmetric triglyceride using column chromatography.
-
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. This approach often utilizes the high stereoselectivity of enzymes to create chiral building blocks, which are then further modified using chemical reactions.[9] This strategy allows for the synthesis of complex and highly pure asymmetric triglycerides.
A typical chemoenzymatic route involves the enzymatic resolution of a racemic intermediate or the enzymatic acylation of a specific position, followed by chemical acylation of the remaining positions.
-
Experimental Protocol (Example):
-
Enzymatic Acylation of Glycerol: Use an sn-1,3-specific lipase to acylate glycerol with a specific fatty acid, resulting in the formation of 1,3-diacylglycerol.[4]
-
Chemical Acylation of the sn-2 Position: Chemically acylate the free hydroxyl group at the sn-2 position with a different fatty acid using methods like Steglich esterification.[7][8]
-
Purification: Purify the final product to remove any unreacted starting materials and byproducts.
-
Data Presentation
The following tables summarize quantitative data from various synthesis methods described in the literature, providing a basis for comparison.
Table 1: Comparison of Enzymatic Synthesis Methods for Structured Triglycerides
| Method | Enzyme | Substrates | Key Conditions | Yield/Incorporation | Purity | Reference |
| Acidolysis | Immobilized PyLip | Fully Hydrogenated Soybean Oil, Caprylic Acid | 60°C, 60 min, 1:3 molar ratio | 45.16% caprylic acid incorporation | High, no MAG/DAG byproducts | [1][3] |
| Two-Step Esterification | Novozyme 435 | Glycerol, Oleic Acid, Palmitic Acid | Step 1: 40°C, Step 2: 60°C | 36.98 g/100 g triglycerides (MLCT) | Not specified | [10] |
| Two-Step Ethanolysis/Esterification | sn-1,3 specific lipase | Canarium Oil, Caprylic Acid | Mild temperature | 44.28 mol% caprylic acid at sn-1,3 | Not specified | [5] |
| Direct Esterification | Lipozyme RM IM | Glycerol, Lauric Acid | 50°C, 4 mm Hg vacuum | ~60% 1,3-dilaurin | >95% after purification | [4] |
Table 2: Comparison of Chemical Synthesis Steps for Asymmetric Diacylglycerols
| Method | Starting Material | Key Reagents | Overall Yield | Enantiomeric Excess | Reference |
| Asymmetric Dihydroxylation | Allyl bromide | AD-mix, Ceric ammonium nitrate | 78% | High | [11] |
| Ketal Cleavage | Isopropylidene-sn-glycerols | Dimethylboronbromide | 70-90% | High (no acyl migration) | [6] |
Experimental Protocols in Detail
Detailed Protocol: Enzymatic Acidolysis of Fully Hydrogenated Soybean Oil (FHSO) with Caprylic Acid [1][3]
-
Materials: Fully hydrogenated soybean oil (FHSO), caprylic acid, immobilized sn-1,3 specific lipase (PyLip), hexane (or other suitable solvent).
-
Reaction Setup: In a temperature-controlled shaker, combine FHSO and caprylic acid at a 1:3 molar ratio. Add the solvent if not a solvent-free system. The total substrate concentration is typically around 10% (w/v).
-
Enzyme Addition: Add the immobilized lipase at a concentration of 20% (w/w) of the total substrates.
-
Incubation: Incubate the reaction mixture at 60°C with continuous shaking for 60 minutes.
-
Reaction Termination and Enzyme Recovery: Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Product Analysis: Analyze the product mixture using HPLC to determine the extent of caprylic acid incorporation and the formation of mono- and di-substituted triglycerides.
-
Purification: The modified fat can be purified to remove unreacted fatty acids and triglycerides using column chromatography or short-path distillation.
Detailed Protocol: Steglich Esterification for Acylation of Diacylglycerols [7][8][12]
-
Materials: Diacylglycerol, the desired fatty acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and an anhydrous aprotic solvent (e.g., dichloromethane).
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diacylglycerol, fatty acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in the anhydrous solvent.
-
Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU.
-
Purification: Wash the filtrate with dilute acid (e.g., 0.5 M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure asymmetric triglyceride.
Visualizations
Signaling Pathways and Experimental Workflows
The synthesis of asymmetric triglycerides can be visualized as a series of logical steps. The following diagrams, created using the DOT language, illustrate key workflows.
Conclusion
The synthesis of asymmetric triglycerides is a rapidly advancing field driven by the increasing demand for functional lipids with tailored properties. Enzymatic methods, particularly those employing sn-1,3-specific lipases, offer a powerful tool for the regioselective synthesis of these molecules under mild conditions. Chemical methods, while less specific, provide a versatile approach for creating a broad range of structures. Chemoenzymatic strategies, which leverage the strengths of both approaches, are emerging as a highly effective means of producing complex asymmetric triglycerides with high purity. The choice of synthetic route ultimately depends on the desired structure, required purity, and scalability of the process. This guide provides a foundational understanding of the key methodologies and practical considerations for researchers embarking on the synthesis of these valuable compounds. Further research into novel enzymatic catalysts and more efficient purification techniques will continue to expand the possibilities for creating novel structured lipids for a wide array of applications in science and industry.
References
- 1. Synthesis of designer triglycerides by enzymatic acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of designer triglycerides by enzymatic acidolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Improved method for the synthesis of 1- or 3-acyl-sn-glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An efficient asymmetric synthesis of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 1,3-Dipalmitoyl-2-stearoyl glycerol: Applications in Cosmetics and Pharmaceuticals
Executive Summary: 1,3-Dipalmitoyl-2-stearoyl glycerol (GPS), a specific triacylglycerol with CAS number 2177-97-1, is a highly functional lipid excipient gaining prominence in the pharmaceutical and cosmetic industries.[1][2][3] Its unique solid-state properties, biocompatibility, and ability to form stable crystal structures make it an invaluable component in advanced drug delivery systems and high-performance skincare formulations. This guide provides an in-depth analysis of GPS, detailing its physicochemical properties, its role in creating structured lipid systems, and methodologies for its application, tailored for researchers, formulation scientists, and drug development professionals.
Introduction to this compound (GPS)
This compound is a symmetrical triglyceride where palmitic acid occupies the sn-1 and sn-3 positions and stearic acid is at the sn-2 position of the glycerol backbone.[2][4][5] This precise molecular arrangement dictates its physical characteristics, such as a relatively high melting point and a stable crystalline structure, which are crucial for its applications.[1] It is a white, odorless solid that is soluble in organic solvents like dimethylformamide (DMF) and chloroform.[1][3][4] GPS is utilized for its excellent biocompatibility and absorbability, making it a prime candidate for pharmaceutical and cosmetic formulations.[1][3]
Physicochemical Properties
The functionality of GPS in various formulations is directly linked to its physical and chemical properties. A summary of these key characteristics is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2177-97-1 | [1][4][5] |
| Molecular Formula | C₅₃H₁₀₂O₆ | [1][4][5] |
| Molar Mass / Formula Weight | ~835.37 g/mol | [1][4][5] |
| Melting Point | 59.5 °C | [1][3] |
| Boiling Point (Predicted) | 777.9 ± 27.0 °C | [1][3] |
| Density (Predicted) | 0.913 ± 0.06 g/cm³ | [1][3] |
| Appearance | White solid | [1][3] |
| Solubility | Soluble in DMF (~10 mg/ml), chloroform, dimethyl sulfoxide.[1][3][4][5] | [1][4][5] |
| Purity | >98% (Commercially available) | [4][5] |
Applications in Pharmaceuticals
The primary pharmaceutical application of GPS is in the development of lipid-based drug delivery systems, particularly as a solid lipid matrix for Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs).[2] These systems are designed to enhance the solubility, stability, and bioavailability of poorly water-soluble (lipophilic) drugs.[2][6]
Role in Nanostructured Lipid Carriers (NLCs)
NLCs are second-generation lipid nanoparticles that improve upon SLNs by incorporating a blend of solid and liquid lipids.[7] This creates a less-ordered lipid matrix, which increases drug loading capacity and minimizes drug expulsion during storage.[7] GPS serves as the primary solid lipid component, providing structural integrity to the nanoparticle.
Key Advantages of Using GPS in NLCs:
-
Controlled Release: The solid matrix of GPS effectively entraps drug molecules, allowing for sustained or controlled release profiles.
-
Enhanced Stability: The high melting point and stable crystalline form of GPS contribute to the physical stability of the nanoparticle dispersion.
-
Biocompatibility: As a physiological lipid, GPS is well-tolerated and biodegradable.[1][3]
-
Increased Drug Loading: When combined with a liquid lipid, the imperfections in the GPS crystal lattice provide ample space to accommodate drug molecules, leading to higher encapsulation efficiency.[7]
Experimental Protocol: Preparation of NLCs via Hot High-Pressure Homogenization
This method is a common and scalable technique for producing NLCs.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol 812)
-
Active Pharmaceutical Ingredient (API)
-
Aqueous Surfactant Solution (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Methodology:
-
Preparation of Lipid Phase: The solid lipid (GPS) and liquid lipid are melted together at a temperature 5-10°C above the melting point of the solid lipid.[7] The lipophilic API is then dissolved in this molten lipid mixture.
-
Preparation of Aqueous Phase: The surfactant(s) are dissolved in purified water and heated to the same temperature as the lipid phase.[7]
-
Pre-emulsion Formation: The hot lipid phase is rapidly dispersed into the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax homogenizer) for a short period to form a coarse oil-in-water pre-emulsion.[7]
-
High-Pressure Homogenization (HPH): The hot pre-emulsion is immediately passed through a high-pressure homogenizer.[7] This step is typically repeated for 3-5 cycles at pressures ranging from 500 to 1500 bar.[7] The high shear forces and cavitation break down the coarse droplets into nano-sized particles.
-
Cooling and Recrystallization: The resulting hot nanoemulsion is cooled down in an ice bath or under controlled conditions. This rapid cooling causes the lipid matrix to recrystallize, forming solid NLCs with the API entrapped within.[7]
-
Characterization: The final NLC dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 2: Example Characterization Data for Generic NLC Formulations Note: This table presents typical, not specific, data ranges found in literature for illustrative purposes.
| Parameter | Typical Range | Significance |
| Particle Size | 50 - 300 nm | Influences bioavailability, cellular uptake, and stability. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, homogenous particle size distribution. |
| Zeta Potential | -20 to -40 mV | A high negative charge indicates good colloidal stability. |
| Encapsulation Efficiency | > 80% | High efficiency ensures minimal drug loss. |
Visualization of NLC Preparation Workflow
The following diagram illustrates the hot high-pressure homogenization process for creating NLCs.
Applications in Cosmetics
In cosmetics, GPS is valued for its texturizing, moisturizing, and stabilizing properties.[2] It is used in creams, lotions, and other skincare products to create a rich, non-greasy feel and improve product stability.[2]
-
Emollient and Occlusive Agent: GPS forms a protective, non-greasy film on the skin's surface, reducing transepidermal water loss (TEWL) and enhancing skin hydration. Its emollient properties help to soften and smooth the skin.[2]
-
Structuring and Thickening Agent: Due to its high melting point, GPS acts as a structuring agent in oil-in-water emulsions. It helps build viscosity and imparts a desirable thick texture to creams and lotions, contributing to the long-term stability of the formulation.[2]
-
Stabilizer: In emulsions, GPS molecules orient themselves at the oil-water interface and within the oil phase, helping to stabilize the formulation and prevent phase separation.
Visualization of GPS Function in an Emulsion
The diagram below illustrates the logical role of GPS in structuring the lipid phase of a cosmetic cream.
References
- 1. 1,3-Dipalmitoyl-2-Stearoyl-rac-glycerol [chembk.com]
- 2. Cas 2177-97-1,1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol | lookchem [lookchem.com]
- 3. 2-Stearo-1,3-dipalmitin [chembk.com]
- 4. This compound | CAS 2177-97-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. longdom.org [longdom.org]
- 7. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Dipalmitoyl-2-stearoyl glycerol via Enzymatic Interesterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the structured triglyceride 1,3-dipalmitoyl-2-stearoyl glycerol (PSP) using enzymatic interesterification. This method offers a highly specific and efficient alternative to chemical synthesis, yielding a product with a defined fatty acid composition at specific glycerol backbone positions.
Introduction
This compound (PSP) is a structured lipid with palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position. This specific arrangement of fatty acids can influence its physical, chemical, and nutritional properties, making it a molecule of interest in the pharmaceutical and food industries. Enzymatic interesterification, utilizing sn-1,3-specific lipases, is the preferred method for synthesizing such structured triglycerides due to its high regioselectivity and mild reaction conditions.[1] This process typically involves the reaction of a glycerol source rich in stearic acid at the sn-2 position with a source of palmitic acid.
Principle of Enzymatic Interesterification
Enzymatic interesterification is a process where fatty acids on a glycerol backbone are rearranged with the help of a lipase. For the synthesis of PSP, an sn-1,3-specific lipase is used. This enzyme selectively catalyzes the exchange of fatty acids at the sn-1 and sn-3 positions of a triglyceride while leaving the fatty acid at the sn-2 position intact. The reaction can be performed as either acidolysis (using free fatty acids) or transesterification (using fatty acid esters).
The general scheme for the synthesis of PSP via enzymatic acidolysis of tristearin is as follows:
Tristearin (SSS) + Palmitic Acid (P) --(sn-1,3-specific lipase)--> this compound (PSP) + Stearic Acid (S)
Experimental Protocols
This section details the protocols for the enzymatic synthesis and subsequent purification of this compound.
Materials and Equipment
-
Substrates: Tristearin (or a high-stearate vegetable oil), Palmitic Acid
-
Enzyme: Immobilized sn-1,3-specific lipase (e.g., Lipozyme TL IM from Thermomyces lanuginosus or Lipozyme RM IM from Rhizomucor miehei)
-
Solvents: Hexane, Acetone (analytical grade)
-
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Vacuum pump
-
Molecular distillation apparatus
-
Crystallization vessel with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph (GC) for fatty acid analysis
-
Protocol for Enzymatic Interesterification
-
Substrate Preparation: Dry the substrates (tristearin and palmitic acid) under vacuum to remove any moisture, which can lead to hydrolysis side reactions.
-
Reaction Setup: Add the tristearin and palmitic acid to the jacketed glass reactor in a desired molar ratio (e.g., 1:2 to 1:6, tristearin:palmitic acid).
-
Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of total substrates) to the reactor.
-
Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (typically 60-70°C) and stir at a constant rate (e.g., 200-300 rpm). The reaction can be carried out under vacuum to remove any water formed.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the fatty acid composition and triglyceride profile by GC.
-
Reaction Termination: Once the desired conversion is reached (typically after 4-24 hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can often be reused for subsequent batches.
Protocol for Purification of PSP
A multi-step purification process is generally required to isolate PSP from the reaction mixture, which contains unreacted substrates, free fatty acids, and other glycerides.[2]
Step 1: Molecular Distillation to Remove Free Fatty Acids
-
Transfer the crude reaction mixture to a molecular distillation apparatus.
-
Set the evaporator temperature, pressure, and feed flow rate to selectively evaporate the free palmitic and stearic acids. Typical conditions might involve a temperature of 180-220°C and a high vacuum.
-
Collect the distillate (free fatty acids) and the residue (glycerides).
Step 2: Solvent Fractionation to Isolate PSP
-
Dissolve the glyceride residue from the molecular distillation in a suitable solvent, such as acetone, typically in a 1:5 to 1:10 (w/v) ratio.
-
Heat the solution to ensure complete dissolution of the glycerides.
-
Cool the solution slowly to a specific crystallization temperature. This temperature will need to be optimized to selectively crystallize the PSP while keeping other triglycerides in solution.
-
Hold the mixture at the crystallization temperature for several hours to allow for complete crystal formation.
-
Separate the crystallized PSP from the solvent by filtration.
-
Wash the crystals with cold solvent to remove any remaining impurities.
-
Dry the purified PSP crystals under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of structured triglycerides analogous to PSP. These values can serve as a benchmark for the synthesis of PSP.
| Parameter | Value Range | Reference(s) |
| Substrate Molar Ratio (Triglyceride:Fatty Acid) | 1:2 - 1:6 | [3] |
| Enzyme Load (% w/w) | 5 - 15% | [4] |
| Reaction Temperature | 60 - 75°C | [5] |
| Reaction Time | 4 - 24 hours | [3] |
| Conversion Rate | 70 - 95% | [6] |
Table 1: Typical Reaction Parameters for Enzymatic Interesterification.
| Purification Step | Parameter | Achieved Value | Reference(s) |
| Molecular Distillation | Free Fatty Acid Removal | > 98% | [2] |
| Solvent Fractionation | Purity of Final Product | > 92% | [2] |
| Overall Process | Recovery Yield | ~85% | [2] |
Table 2: Representative Purification Efficiency and Yield for Structured Triglycerides.
Visualizations
Enzymatic Interesterification Workflow
Caption: Workflow for the enzymatic synthesis and purification of PSP.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process for PSP.
References
- 1. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: Separation and Quantification of 1,3-Dipalmitoyl-2-stearoyl glycerol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1,3-Dipalmitoyl-2-stearoyl glycerol (PSP), a triglyceride of significant interest in the pharmaceutical and food industries. The method utilizes a reversed-phase C18 column with an Evaporative Light Scattering Detector (ELSD), which is well-suited for the analysis of non-volatile compounds like triglycerides that lack a strong UV chromophore. A gradient elution with a mobile phase consisting of acetonitrile and dichloromethane ensures efficient separation. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes representative quantitative data.
Introduction
This compound (PSP) is a specific triacylglycerol (TAG) composed of two palmitic acid molecules at the sn-1 and sn-3 positions and a stearic acid molecule at the sn-2 position of the glycerol backbone.[1][2] The precise quantification of PSP is crucial for quality control in various applications, including structured lipids in food products and as an excipient in drug delivery systems. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a reliable and sensitive method for the analysis of triglycerides.[3][4] This method separates triglycerides based on their hydrophobicity, allowing for the resolution of complex mixtures.
Principle of the Method
The separation is achieved using a reversed-phase C18 column, where triglycerides are separated based on their partitioning between the non-polar stationary phase and a polar mobile phase. A gradient elution is employed to effectively resolve a broad range of triglycerides. The ELSD is a mass-sensitive detector that is ideal for non-volatile analytes. The detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. The response is proportional to the mass of the analyte, though it is known to be non-linear over a wide concentration range.[5]
Experimental Protocols
Materials and Reagents
-
This compound (PSP) analytical standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Nitrogen gas (high purity) for ELSD
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Dichloromethane |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Drift Tube | 40°C |
| ELSD Nebulizer | 35°C |
| Nitrogen Pressure | 3.5 bar |
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Dichloromethane) |
| 0.0 | 70 | 30 |
| 20.0 | 50 | 50 |
| 25.0 | 50 | 50 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound standard in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase (70:30 Acetonitrile:Dichloromethane) to obtain a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and make up to the mark.
-
For the analysis, dilute this stock solution with the initial mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Data Analysis and Quantification
Due to the non-linear response of the ELSD, a logarithmic or polynomial function is typically used to generate the calibration curve.[5]
-
Inject each calibration standard in triplicate.
-
Plot the natural logarithm of the peak area versus the natural logarithm of the concentration.
-
Perform a linear regression on the log-transformed data to establish the calibration curve and determine the coefficient of determination (R²).
-
Inject the prepared sample solutions.
-
Using the calibration curve, calculate the concentration of this compound in the samples.
Quantitative Data Summary
The following table summarizes representative quantitative data for the HPLC analysis of this compound. Note: These values are typical and may vary depending on the specific instrumentation and experimental conditions. It is essential to establish a calibration curve with a certified reference standard for accurate quantification.
Table 2: Representative Quantitative Data
| Parameter | Typical Value |
| Retention Time | ~15 - 20 min |
| Calibration Range | 0.05 - 1.0 mg/mL |
| Linearity (R²) | ≥ 0.99 (after logarithmic transformation) |
| Limit of Detection | ~10 ng on-column |
| Limit of Quant. | ~30 ng on-column |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC-ELSD analysis of this compound.
Conclusion
The described HPLC-ELSD method provides a reliable and sensitive approach for the separation and quantification of this compound. The protocol is suitable for routine quality control and research applications in the pharmaceutical and food industries. Accurate quantification requires the use of a certified reference standard and appropriate non-linear calibration models for the ELSD response.
References
Application Notes and Protocols: Mass Spectrometry Fragmentation of 1,3-Dipalmitoyl-2-stearoyl glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dipalmitoyl-2-stearoyl glycerol (PSP), a mixed-acid triacylglycerol (TAG), is a key component of various natural fats and oils and is of significant interest in the fields of lipidomics, food science, and pharmaceutical development. Understanding its structure and fragmentation behavior in mass spectrometry is crucial for its accurate identification and quantification in complex biological matrices. This document provides detailed application notes on the mass spectrometric fragmentation pattern of PSP and protocols for its analysis.
Triacylglycerols are typically analyzed using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with tandem mass spectrometry (MS/MS).[1] The fragmentation of TAGs in MS/MS is characterized by the neutral loss of their constituent fatty acid chains, providing valuable structural information.[1]
Molecular Profile of this compound
| Property | Value |
| Chemical Formula | C₅₃H₁₀₂O₆[2] |
| Molecular Weight | 835.4 g/mol [2] |
| Structure | A glycerol backbone esterified with palmitic acid (16:0) at the sn-1 and sn-3 positions and stearic acid (18:0) at the sn-2 position.[2] |
| Common Adducts in MS | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺ |
Mass Spectrometry Fragmentation Pattern
Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated or adducted molecule of this compound undergoes characteristic fragmentation, primarily through the neutral loss of its fatty acid constituents. The analysis of these neutral losses allows for the identification of the fatty acids present and can provide information about their positions on the glycerol backbone.
The expected fragmentation pattern for the [M+NH₄]⁺ adduct of this compound (m/z 853.8) is detailed below. The primary fragmentation pathways involve the loss of a fatty acid as a neutral molecule (RCOOH) or as an ammonium salt (RCOONH₄), leading to the formation of diacylglycerol-like fragment ions.
Predicted Fragmentation of [M+NH₄]⁺ of this compound (m/z 853.8)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
| 853.8 | 597.5 | C₁₆H₃₂O₂ (Palmitic Acid) | Loss of a palmitic acid molecule from the sn-1 or sn-3 position, resulting in a [DAG(16:0/18:0)+H]⁺ fragment. |
| 853.8 | 579.5 | C₁₈H₃₆O₂ (Stearic Acid) | Loss of a stearic acid molecule from the sn-2 position, resulting in a [DAG(16:0/16:0)+H]⁺ fragment. |
Note: The relative intensities of the fragment ions can vary depending on the instrument and the collision energy used.
Experimental Protocols
Two common approaches for the analysis of triacylglycerols by mass spectrometry are Direct Infusion (or "shotgun") lipidomics and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Direct Infusion ESI-MS/MS Analysis
This method is suitable for high-throughput screening of the lipid composition of a sample.
1. Sample Preparation:
-
Extract lipids from the sample using a modified Folch or Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for infusion, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v), containing an appropriate additive to promote adduct formation (e.g., 10 mM ammonium acetate for [M+NH₄]⁺ adducts).[3]
2. Mass Spectrometry Analysis:
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[3]
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: Acquire a full scan MS spectrum to identify the precursor ion of this compound (e.g., m/z 853.8 for [M+NH₄]⁺).
-
MS/MS Scan: Select the precursor ion of interest and perform product ion scans to obtain the fragmentation pattern.
-
Collision Energy: Optimize the collision energy to achieve efficient fragmentation. This may require a ramped or stepped collision energy experiment (e.g., 20-40 eV).
Protocol 2: LC-MS/MS Analysis
This method is preferred for the analysis of complex mixtures as it separates different lipid species before detection, reducing ion suppression effects.
1. Sample Preparation:
-
Prepare the lipid extract as described in Protocol 1.
-
Reconstitute the dried lipid extract in the initial mobile phase of the LC gradient.
2. Liquid Chromatography:
-
Column: A reversed-phase C18 or C30 column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A suitable gradient to separate the triacylglycerol species (e.g., starting with a lower percentage of B and ramping up to a high percentage of B over 20-30 minutes).
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C) to ensure reproducible retention times.
3. Mass Spectrometry Analysis:
-
Instrument: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer coupled to the LC system via an ESI source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are automatically selected for MS/MS fragmentation. Alternatively, a targeted approach using Multiple Reaction Monitoring (MRM) can be used for quantification.
Data Presentation
The quantitative data for the major fragment ions of the [M+NH₄]⁺ adduct of this compound is summarized in the table below. The relative abundance is based on the fragmentation of structurally similar triacylglycerols and general fragmentation principles.
Table 1: Predicted Quantitative Fragmentation Data for [M+NH₄]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Predicted Relative Abundance |
| 853.8 | 597.5 | Palmitic Acid (C₁₆H₃₂O₂) | Major |
| 853.8 | 579.5 | Stearic Acid (C₁₈H₃₆O₂) | Minor |
Note: The loss of fatty acids from the sn-1/3 positions is generally favored in the fragmentation of triacylglycerols, leading to a higher abundance of the corresponding fragment ion.
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: General workflow for TAG analysis by mass spectrometry.
References
Characterization of 1,3-Dipalmitoyl-2-stearoyl glycerol (PSP) using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dipalmitoyl-2-stearoyl glycerol (PSP) is a triacylglycerol (TAG) of significant interest in the pharmaceutical, food, and cosmetic industries due to its specific physical and chemical properties. The crystalline structure and thermal behavior of TAGs are critical determinants of product quality, stability, and performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in lipids like PSP. Each polymorphic form possesses distinct physicochemical properties, including melting point, solubility, and stability. Therefore, a thorough characterization of the polymorphic behavior of PSP is essential for formulation development and quality control.
This application note provides a detailed protocol for the characterization of PSP using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). DSC is a powerful thermal analysis technique used to study the melting and crystallization behavior of materials, providing information on transition temperatures and enthalpies. XRD is a primary technique for determining the crystalline structure of materials, enabling the identification of different polymorphic forms based on their unique diffraction patterns. The combined use of these two techniques offers a comprehensive understanding of the solid-state properties of PSP.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting and crystallization profiles of PSP and to identify polymorphic transitions.
Materials and Equipment:
-
This compound (PSP), high purity (≥98%)[1]
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Aluminum DSC pans and lids
-
Microbalance
-
Nitrogen gas supply (for purging)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of PSP into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan with a lid. Prepare an empty sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Initial Heating: Heat the sample to a temperature well above its melting point (e.g., 80 °C) to erase any previous thermal history. A heating rate of 10 °C/min is typically used.
-
Isothermal Hold: Hold the sample at this temperature for a specified time (e.g., 10 minutes) to ensure complete melting.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 5 °C/min) to a low temperature (e.g., -20 °C) to observe crystallization behavior. Different cooling rates can be employed to study the formation of various polymorphs.[2][3]
-
Controlled Heating: Heat the sample again at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 80 °C) to observe the melting behavior and any polymorphic transitions.[2][4]
-
Data Analysis:
-
From the DSC thermograms, determine the onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔH) for each thermal event.
-
Analyze both the cooling (crystallization) and heating (melting) curves to identify different polymorphic forms and their transitions.
X-ray Diffraction (XRD) Protocol
Objective: To identify the crystalline polymorphic forms of PSP.
Materials and Equipment:
-
This compound (PSP)
-
Powder X-ray Diffractometer with a temperature-controlled stage
-
Sample holder (e.g., zero-background silicon wafer or glass capillary)
-
Spatula
Procedure:
-
Sample Preparation:
-
Place a small amount of the PSP powder onto the sample holder and gently flatten the surface to ensure a uniform sample.
-
Alternatively, for in-situ temperature studies, load the sample into a glass capillary.[5]
-
-
Instrument Setup:
-
Place the sample holder into the XRD instrument.
-
Set the X-ray source (e.g., Cu Kα radiation).
-
Set the desired angular range (2θ), typically from 2° to 40°, with a step size of 0.02° and a scan speed of 2°/min.
-
-
Thermal Treatment (Optional, for in-situ studies):
-
To study polymorphism, the sample can be subjected to a thermal program within the XRD instrument using a temperature-controlled stage. This allows for the collection of diffraction patterns at various temperatures, corresponding to different crystalline forms.
-
A typical program would involve heating the sample to melt, followed by controlled cooling to induce crystallization of specific polymorphs, and then collecting XRD patterns at different temperatures during a subsequent heating ramp.[5][6]
-
-
Data Collection: Initiate the XRD scan to collect the diffraction pattern.
Data Analysis:
-
Analyze the positions (2θ values) and intensities of the diffraction peaks.
-
Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).
-
Compare the obtained diffraction patterns with known patterns for different triglyceride polymorphs (α, β', β) to identify the crystalline form(s) present in the sample.
Data Presentation
Table 1: Illustrative DSC Data for Polymorphic Forms of a Typical Symmetric Triacylglycerol
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| α (alpha) | Lower | Lower |
| β' (beta-prime) | Intermediate | Intermediate |
| β (beta) | Higher | Higher |
Note: The exact melting points and enthalpies will be specific to PSP and the experimental conditions.
Table 2: Illustrative XRD d-Spacings for Different Polymorphic Forms of Triacylglycerols
| Polymorphic Form | Short Spacings (Å) | Long Spacings (Å) |
| α (alpha) | ~4.15 (broad) | Single peak |
| β' (beta-prime) | ~4.2, ~3.8 | Multiple peaks |
| β (beta) | ~4.6, ~3.85, ~3.7 | Multiple peaks |
Note: These are characteristic d-spacings for triglyceride polymorphs. The exact values for PSP need to be determined experimentally.
Visualizations
Caption: Experimental workflow for the characterization of PSP using DSC and XRD.
Caption: Conceptual diagram of polymorphic transitions in a triacylglycerol like PSP.
Conclusion
The combination of DSC and XRD provides a robust analytical approach for the comprehensive characterization of the solid-state properties of this compound. DSC elucidates the thermal behavior, including melting and crystallization events, while XRD provides definitive identification of the crystalline forms. Understanding the polymorphism of PSP is crucial for controlling its physical properties in various applications, ensuring product quality, stability, and efficacy. The protocols and illustrative data presented in this application note serve as a valuable guide for researchers and professionals involved in the development and analysis of lipid-based products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Triglyceride Composition Analysis in Complex Lipid Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triglycerides (TGs), as the primary form of energy storage in animals and plants, are crucial molecules in metabolic processes.[1] Their composition and concentration in biological fluids and tissues are significant indicators of metabolic health and are implicated in various diseases, including cardiovascular disease, diabetes, and obesity.[1][2] Accurate analysis of triglyceride composition within complex lipid mixtures is therefore essential for both basic research and the development of new therapeutics.
These application notes provide detailed protocols for the quantification and characterization of triglycerides using various analytical techniques. The methods described range from simple enzymatic assays for total triglyceride quantification to advanced chromatographic and mass spectrometric techniques for detailed compositional analysis.
I. Methods for Triglyceride Analysis: An Overview
A variety of methods are available for the analysis of triglycerides, each with its own advantages and limitations.[3] The choice of method depends on the specific research question, the complexity of the sample, and the desired level of detail.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Enzymatic Assay | Colorimetric or fluorometric detection of glycerol released after enzymatic hydrolysis of triglycerides.[2][4][5][6] | Simple, rapid, high-throughput, and automation-compatible.[2] | Measures total triglycerides; does not provide compositional information. Susceptible to interference from endogenous glycerol.[6][7] | Routine clinical screening of total triglyceride levels in serum/plasma.[8] |
| Gas Chromatography (GC) | Separation of fatty acid methyl esters (FAMEs) derived from triglycerides based on their volatility.[1][9] | Provides detailed fatty acid composition.[10] | Requires derivatization (transesterification). Not suitable for intact triglyceride analysis.[9] | Determining the fatty acid profile of a lipid sample. |
| High-Performance Liquid Chromatography (HPLC) | Separation of intact triglycerides based on their polarity (normal-phase) or partition number (reversed-phase).[3][10][11] | Allows for the separation of individual triglyceride species.[3] Can be coupled with various detectors. | Co-elution of some species can occur. Identification can be challenging without mass spectrometry.[3] | Separation and quantification of intact triglyceride molecules in oils and biological extracts.[11][12][13] |
| Supercritical Fluid Chromatography (SFC) | Separation of triglycerides using a supercritical fluid as the mobile phase.[14][15] | Offers different selectivity compared to HPLC and can be faster.[15] | Less common than HPLC. | Analysis of triglyceride composition in vegetable oils.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for identification and quantification.[1][14] | Provides detailed structural information, including fatty acid composition and sometimes positional isomers.[14][16] Highly sensitive and specific.[1] | Requires sophisticated instrumentation and expertise. | Comprehensive lipidomic profiling and biomarker discovery.[16] |
| Shotgun Lipidomics (Direct Infusion MS) | Direct infusion of a total lipid extract into a mass spectrometer for high-throughput analysis.[14] | Very high-throughput. | Provides less detailed isomeric separation compared to LC-MS. Complex data analysis.[14] | Large-scale lipidomic screening. |
II. Experimental Protocols
Protocol 1: Total Triglyceride Quantification using an Enzymatic Assay
This protocol describes a common method for determining the total triglyceride concentration in serum or plasma samples using a colorimetric enzymatic assay kit.[2][6]
Principle: This assay involves a series of coupled enzymatic reactions.[2][5] First, lipase hydrolyzes triglycerides into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase to form glycerol-3-phosphate, which is subsequently oxidized by glycerol-phosphate oxidase to produce hydrogen peroxide. Finally, in the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic probe to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[2][4]
Materials:
-
Serum or plasma samples
-
Triglyceride quantification kit (e.g., from Sigma-Aldrich, Cell Biolabs)[5][6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 540 nm[6]
-
96-well microplate
-
Micropipettes and tips
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a series of triglyceride standards by diluting the provided stock solution according to the kit manufacturer's instructions.[18]
-
-
Assay:
-
Add a small volume (e.g., 5 µL) of each standard and sample to separate wells of the 96-well plate.[2]
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and probe as per the kit protocol.[18]
-
Add the reaction mix to each well.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit manual (typically 10-30 minutes).[18][19]
-
-
Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.[6]
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their concentrations to create a standard curve.
-
Determine the triglyceride concentration in the samples from the standard curve.
-
Protocol 2: Lipid Extraction from Biological Samples for Compositional Analysis
This protocol provides a general method for extracting lipids from serum, plasma, or tissue homogenates, a crucial first step for chromatographic and mass spectrometric analysis. The Folch method is a classic and widely used technique.[20][21]
Principle: Lipids are extracted from the aqueous biological matrix into an organic solvent phase. A mixture of chloroform and methanol is used to disrupt protein-lipid complexes and solubilize a broad range of lipids.[20] The addition of a salt solution induces phase separation, with lipids partitioning into the lower chloroform layer.
Materials:
-
Serum, plasma, or tissue samples
-
Chloroform
-
Methanol
-
0.9% Sodium Chloride (NaCl) solution
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
For tissue samples, weigh the tissue and homogenize it in a suitable buffer.[21]
-
-
Extraction:
-
To your sample, add a 2:1 mixture of chloroform:methanol. A common ratio is 20 volumes of solvent per volume of sample.
-
Vortex the mixture thoroughly for 2-5 minutes to ensure complete mixing and disruption of cellular structures.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.[21]
-
Vortex again briefly.
-
-
Phase Separation:
-
Centrifuge the tubes at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.
-
Two distinct layers will form: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.[21]
-
-
Lipid Collection:
-
Carefully aspirate and discard the upper aqueous layer.
-
Transfer the lower chloroform layer to a new clean glass tube.
-
-
Drying and Storage:
-
Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the dry lipid extract.
-
The dried lipid extract can be stored at -80°C until further analysis.
-
-
Reconstitution:
-
Before analysis, reconstitute the dried lipid extract in a solvent compatible with the chosen analytical method (e.g., isopropanol for LC-MS).[21]
-
Protocol 3: General Workflow for Triglyceride Analysis by LC-MS/MS
This protocol outlines the general steps for analyzing the triglyceride composition of a complex lipid extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: LC-MS/MS combines the separation of different triglyceride molecules by liquid chromatography with their detection and identification by tandem mass spectrometry.[1] The mass spectrometer provides information on the molecular weight of the intact triglyceride and, through fragmentation (MS/MS), can reveal the identity of the constituent fatty acids.[16][22] Multiple Reaction Monitoring (MRM) is often used for targeted quantification of specific triglyceride species.[22]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[16]
-
Appropriate LC column (e.g., C18 reversed-phase).
-
High-purity solvents for the mobile phase (e.g., acetonitrile, isopropanol, water, with additives like ammonium formate).
-
Lipid extract (from Protocol 2).
-
Internal standards (for quantification).
Procedure:
-
LC Separation:
-
Inject the reconstituted lipid extract onto the LC column.
-
Separate the triglycerides using a solvent gradient optimized for lipid separation.
-
-
MS Detection:
-
The eluent from the LC column is introduced into the ESI source of the mass spectrometer, where triglyceride molecules are ionized (typically as ammonium or sodium adducts in positive ion mode).[22]
-
Full Scan (MS1): Acquire mass spectra across a defined mass range to detect all ionized molecules eluting from the column.
-
Tandem MS (MS/MS):
-
Select a specific precursor ion (a particular triglyceride) in the first mass analyzer.
-
Fragment the selected ion in a collision cell.
-
Detect the resulting product ions in the second mass analyzer. The neutral loss of specific fatty acids is a common fragmentation pattern used for identification.[14][22]
-
-
-
Data Analysis:
-
Process the acquired data using specialized software.
-
Identify individual triglyceride species based on their retention time, precursor ion mass-to-charge ratio (m/z), and fragmentation pattern.
-
Quantify the identified triglycerides by comparing their peak areas to those of known internal standards.
-
III. Data Presentation
Quantitative data from triglyceride analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example of Total Triglyceride Concentrations in Serum Samples
| Sample ID | Treatment Group | Triglyceride Conc. (mg/dL) | Std. Deviation |
| Control_1 | Control | 145.2 | 5.8 |
| Control_2 | Control | 151.7 | 6.1 |
| Control_3 | Control | 148.9 | 5.5 |
| Treated_1 | Drug X | 110.5 | 4.3 |
| Treated_2 | Drug X | 115.8 | 4.9 |
| Treated_3 | Drug X | 112.1 | 4.6 |
Table 2: Example of Relative Triglyceride Composition from LC-MS Analysis
| Triglyceride Species (Total Carbons:Double Bonds) | Control Group (% of Total) | Treated Group (% of Total) | p-value |
| TG 48:1 | 5.2 ± 0.4 | 4.8 ± 0.3 | 0.25 |
| TG 50:1 | 10.8 ± 0.9 | 9.5 ± 0.7 | 0.08 |
| TG 50:2 | 15.3 ± 1.2 | 12.1 ± 1.0 | 0.02 |
| TG 52:2 | 25.6 ± 2.1 | 28.9 ± 2.5 | 0.15 |
| TG 52:3 | 18.4 ± 1.5 | 22.3 ± 1.9 | 0.04 |
| TG 54:3 | 12.1 ± 1.0 | 10.5 ± 0.9 | 0.11 |
| TG 54:4 | 7.6 ± 0.6 | 6.9 ± 0.5 | 0.21 |
These application notes and protocols provide a foundation for the robust analysis of triglyceride composition in complex lipid mixtures. The selection of the appropriate methodology will be dictated by the specific research goals, available instrumentation, and the nature of the samples being investigated. Proper sample handling, adherence to detailed protocols, and careful data analysis are paramount to obtaining accurate and reproducible results.
References
- 1. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagent for the enzymatic determination of serum total triglycerides with improved lipolytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triglyceride Assays [cellbiolabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triglycerides, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. meatscience.org [meatscience.org]
- 10. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. bronsonlab.testcatalog.org [bronsonlab.testcatalog.org]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. lcms.cz [lcms.cz]
Application Notes and Protocols for the Use of 1,3-Dipalmitoyl-2-stearoyl glycerol as a Standard in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning fields of lipidomics and metabolic research, the precise and accurate quantification of lipid species is paramount for elucidating disease mechanisms, identifying biomarkers, and developing novel therapeutics. Triglycerides (TGs), as the primary form of energy storage in eukaryotes, are of significant interest in the study of metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. 1,3-Dipalmitoyl-2-stearoyl glycerol, also known as TG(16:0/18:0/16:0), is a specific triacylglycerol that serves as an invaluable tool in the quantitative analysis of complex lipid mixtures. Its deuterated counterpart, 1,3-Dipalmitoyl-2-stearoyl-d5-glycerol (TG(16:0/18:0/16:0)-d5), is frequently employed as an internal standard in mass spectrometry-based lipidomics to correct for variations during sample preparation and analysis, thereby ensuring high data quality and reproducibility.[1]
These application notes provide a comprehensive guide for the utilization of TG(16:0/18:0/16:0) and its deuterated analog as a standard in lipid analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Principle of Quantitative Lipid Analysis using an Internal Standard
The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a compound that is structurally similar to the analyte of interest to both the calibration standards and the unknown samples. The internal standard co-elutes with the analyte and experiences similar ionization and fragmentation behavior in the mass spectrometer. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., injection volume, ionization suppression) can be normalized. Deuterated standards like TG(16:0/18:0/16:0)-d5 are ideal internal standards as they have nearly identical physicochemical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
Experimental Workflow for Triglyceride Quantification
A typical workflow for the quantitative analysis of triglycerides in biological samples using TG(16:0/18:0/16:0)-d5 as an internal standard involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
Preparation of Standards
a. Internal Standard Stock Solution (TG(16:0/18:0/16:0)-d5):
-
Prepare a stock solution of TG(16:0/18:0/16:0)-d5 at a concentration of 1 mg/mL in a solvent mixture of chloroform:methanol (2:1, v/v).
-
Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.
b. Calibration Standards (TG(16:0/18:0/16:0)):
-
Prepare a stock solution of non-deuterated TG(16:0/18:0/16:0) at a concentration of 1 mg/mL in chloroform:methanol (2:1, v/v).
-
Create a series of calibration standards by serially diluting the stock solution to achieve a concentration range that covers the expected levels of triglycerides in the samples (e.g., 0.1 µg/mL to 100 µg/mL).
-
To each calibration standard, add the internal standard (TG(16:0/18:0/16:0)-d5) to a final concentration that is consistent across all standards and samples (e.g., 1 µg/mL).
Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is suitable for the extraction of triglycerides from serum or plasma samples.
-
Thaw frozen serum or plasma samples on ice.
-
In a glass tube, add 50 µL of the serum/plasma sample.
-
Add a known amount of the TG(16:0/18:0/16:0)-d5 internal standard solution to the sample.
-
Add 2 mL of methanol and vortex thoroughly for 1 minute.
-
Add 1 mL of chloroform and vortex for another 1 minute.
-
Add 1 mL of water and vortex for 1 minute.
-
Centrifuge the mixture at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of triglycerides using a UPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Setting |
| LC System | UPLC with a binary solvent manager and autosampler |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for TG(16:0/18:0/16:0) and its Deuterated Standard:
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used for quantification. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH4]+. The product ions are generated by the neutral loss of one of the fatty acid chains.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TG(16:0/18:0/16:0) | 850.8 | 594.5 (Loss of Palmitic Acid) | 35 |
| 566.5 (Loss of Stearic Acid) | 35 | ||
| TG(16:0/18:0/16:0)-d5 | 855.8 | 599.5 (Loss of Palmitic Acid) | 35 |
| 571.5 (Loss of Stearic Acid) | 35 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the MRM transitions of both the endogenous triglycerides and the internal standard using the instrument's software.
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte (TG(16:0/18:0/16:0)) to the peak area of the internal standard (TG(16:0/18:0/16:0)-d5). Plot this ratio against the known concentration of the analyte to generate a linear calibration curve.
-
Quantification: For the unknown samples, calculate the peak area ratio of the endogenous triglyceride to the internal standard. Determine the concentration of the triglyceride in the sample by interpolating this ratio on the calibration curve.
Quantitative Data Summary
The following table provides representative quantitative data that can be achieved using the described methodology. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | TG(16:0/18:0/16:0) |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Extraction Recovery | 85 - 110% |
Application in Drug Development: Targeting Triglyceride Metabolism
The accurate quantification of triglycerides is crucial in drug development, particularly for therapies targeting metabolic diseases. Dysregulation of triglyceride metabolism is a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD), obesity, and atherosclerosis.[2][3]
The synthesis and breakdown of triglycerides are tightly regulated by a complex network of enzymes and signaling pathways.[4] Key pathways include the de novo lipogenesis pathway for triglyceride synthesis and lipolysis for their breakdown.[3][4] These pathways present numerous potential drug targets. For instance, inhibitors of enzymes involved in triglyceride synthesis, such as diacylglycerol O-acyltransferase (DGAT), are being investigated for the treatment of metabolic disorders. Conversely, activators of lipolysis could be beneficial in reducing fat storage.
The following diagram illustrates a simplified overview of the triglyceride metabolism pathway, highlighting key enzymes that are potential drug targets.
By using TG(16:0/18:0/16:0) as a standard, researchers in drug development can accurately measure changes in specific triglyceride species in response to therapeutic interventions. This allows for the assessment of a drug's efficacy in modulating lipid metabolism and provides critical data for preclinical and clinical studies.
Conclusion
This compound is a critical standard for the accurate and precise quantification of triglycerides in complex biological matrices. The detailed protocols and application information provided herein offer a robust framework for researchers, scientists, and drug development professionals to implement reliable lipid analysis workflows. The ability to precisely measure triglyceride levels is essential for advancing our understanding of metabolic diseases and for the development of effective therapeutic strategies.
References
- 1. Analytical characterization of plasma membrane-derived vesicles produced via osmotic and chemical vesiculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases [frontiersin.org]
- 3. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
Application of 1,3-Dipalmitoyl-2-stearoyl glycerol in Creating Structured Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured lipids (SLs) are triacylglycerols (TAGs) that have been modified to alter their fatty acid composition and/or their positional distribution on the glycerol backbone. This modification is undertaken to achieve specific nutritional benefits or desired physical properties. 1,3-dipalmitoyl-2-stearoyl glycerol (PSP) is a symmetric triacylglycerol containing palmitic acid (C16:0) at the sn-1 and sn-3 positions and stearic acid (C18:0) at the sn-2 position. The specific arrangement of these saturated fatty acids can influence the lipid's melting behavior, crystallization properties, and its metabolic fate upon consumption.
The primary method for synthesizing structured lipids like PSP is through enzymatic interesterification. This process utilizes lipases, which can be non-specific or position-specific, to catalyze the exchange of fatty acids on the glycerol backbone of a starting lipid. For the production of PSP, a lipase with sn-1,3 specificity is typically employed to replace the fatty acids at these positions with palmitic acid, while leaving the stearic acid at the sn-2 position intact. This targeted synthesis allows for the creation of "tailor-made" lipids with enhanced functionalities.
A significant application of structured lipids with specific saturated fatty acid configurations, analogous to PSP, is in the formulation of human milk fat substitutes for infant formulas.[1][2][3] In human milk fat, a considerable portion of palmitic acid is esterified at the sn-2 position, which is believed to enhance fat and calcium absorption in infants.[2][4] While PSP has stearic acid at the sn-2 position, the principles of its synthesis and potential applications in modulating the physical properties of fat blends are highly relevant.
This document provides detailed application notes and protocols for the creation and characterization of structured lipids incorporating this compound.
Application Notes
The unique structure of this compound makes it a valuable component in the formulation of various food and pharmaceutical products.
Potential Applications:
-
Infant Formula: While the focus in infant nutrition is often on sn-2 palmitate, the principles of creating structured lipids can be applied to modulate the overall fatty acid profile and physical properties of the fat blend in infant formulas.
-
Confectionery Fats: The specific melting profile of PSP could be leveraged in confectionery products like chocolate and coatings to control texture, mouthfeel, and resistance to fat bloom.
-
Pharmaceutical Formulations: Structured lipids can be used as excipients in drug delivery systems, for example, in the formulation of self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.
-
Parenteral Nutrition: The metabolic properties of structured lipids can be tailored for use in parenteral nutrition emulsions to provide specific fatty acids in a readily metabolizable form.
Experimental Protocols
The following protocols are based on established methods for the enzymatic synthesis and characterization of structured lipids. While these protocols are detailed for the synthesis of a related structured lipid, 1,3-dioleoyl-2-palmitoylglycerol (OPO), they are directly adaptable for the synthesis of this compound (PSP) by selecting the appropriate starting materials.
Protocol 1: Enzymatic Synthesis of this compound (PSP) via Enzymatic Interesterification
This protocol describes the synthesis of PSP from tristearin and palmitic acid using a sn-1,3 specific lipase.
Materials:
-
Tristearin (Substrate)
-
Palmitic Acid (Acyl donor)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Lipozyme TL IM from Thermomyces lanuginosus)[5]
-
n-Hexane (Solvent, optional for solvent-based reaction)
-
Nitrogen gas
-
Sodium hydroxide solution (for neutralization)
-
Silica gel (for purification)
Equipment:
-
Jacketed glass reactor with magnetic or overhead stirring
-
Thermostatically controlled water bath
-
Vacuum pump
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Substrate Preparation: Dissolve tristearin and palmitic acid in n-hexane (if performing a solvent-based reaction) in the jacketed glass reactor. A typical molar ratio of tristearin to palmitic acid is 1:4.[6] For a solvent-free system, melt the substrates by heating.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 6% and 15% (w/w) of the total substrates.[6][7]
-
Reaction Conditions:
-
Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with hexane and reused.
-
Product Purification:
-
Neutralize the free fatty acids in the reaction mixture with a sodium hydroxide solution.
-
Remove the solvent (if used) using a rotary evaporator.
-
Purify the resulting triacylglycerol mixture using silica gel column chromatography to isolate the PSP.
-
Protocol 2: Characterization of Structured Lipids
1. Triacylglycerol Profile Analysis by High-Performance Liquid Chromatography (HPLC)
-
System: HPLC with an evaporative light scattering detector (ELSD).
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of two solvents, such as n-hexane and isopropanol.
-
Procedure: Dissolve a small amount of the purified lipid sample in the initial mobile phase and inject it into the HPLC system. The separation is based on the polarity and molecular weight of the different triacylglycerols.
2. Fatty Acid Composition and Positional Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This analysis determines the types of fatty acids present and their location on the glycerol backbone.
-
Step 1: Preparation of Fatty Acid Methyl Esters (FAMEs)
-
Saponify the lipid sample with a solution of sodium hydroxide in methanol.
-
Methylate the resulting free fatty acids using a catalyst like boron trifluoride in methanol.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
-
Step 2: GC-MS Analysis of FAMEs
-
System: Gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., a fused silica capillary column coated with a polar stationary phase).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: Start at a lower temperature and gradually increase to a higher temperature to separate the FAMEs based on their boiling points.
-
Identification: Identify the individual FAMEs by comparing their retention times and mass spectra to those of known standards.
-
-
Step 3: Positional Analysis (sn-2 position)
-
Subject the triacylglycerol sample to enzymatic hydrolysis using pancreatic lipase, which specifically cleaves the fatty acids at the sn-1 and sn-3 positions.
-
Isolate the resulting 2-monoacylglycerols by thin-layer chromatography (TLC).
-
Prepare FAMEs from the isolated 2-monoacylglycerols as described in Step 1.
-
Analyze the FAMEs by GC-MS to determine the fatty acid composition at the sn-2 position.
-
The fatty acid composition at the sn-1,3 positions can then be calculated by difference from the total fatty acid composition.
-
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and characterization of this compound, based on typical results obtained for similar structured lipids.
Table 1: Reaction Conditions for Enzymatic Synthesis of PSP
| Parameter | Value | Reference |
| Substrate Molar Ratio (Tristearin:Palmitic Acid) | 1:4 | [6] |
| Enzyme Loading (% w/w) | 6% | [6] |
| Reaction Temperature (°C) | 45 | [6] |
| Reaction Time (hours) | 6 | [6] |
Table 2: Fatty Acid Composition of the Structured Lipid Product
| Fatty Acid | Total Composition (%) | Composition at sn-2 Position (%) |
| Palmitic Acid (C16:0) | 65.0 | 5.0 |
| Stearic Acid (C18:0) | 33.0 | 94.0 |
| Other | 2.0 | 1.0 |
Table 3: Triacylglycerol Composition of the Reaction Product
| Triacylglycerol | Abbreviation | Content (%) |
| This compound | PSP | 45.0 |
| 1-Palmitoyl-2,3-distearoyl glycerol | PSS | 20.0 |
| 1,2-Dipalmitoyl-3-stearoyl glycerol | PPS | 15.0 |
| Tristearin | SSS | 10.0 |
| Tripalmitin | PPP | 5.0 |
| Other | 5.0 |
Visualization
Enzymatic Interesterification Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Hypothetical Metabolic Pathway of a Structured Lipid
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AU2017307009B2 - Lipid composition for use in infants and young children for promoting gut comfort and optimal fat and calcium absorption - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Interesterification: An Innovative Strategy for Lower‐Calorie Lipid Production From Refined Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Digestion Models for Studying 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS) Absorption
Introduction
1,3-Dipalmitoyl-2-stearoyl glycerol (SPS) is a type of structured triacylglycerol (TAG) where palmitic acid occupies the sn-1 and sn-3 positions, and stearic acid is at the sn-2 position.[1][2] The specific positioning of these fatty acids influences their digestion, absorption, and subsequent metabolic fate. Understanding the absorption characteristics of SPS is crucial for its application in specialized food products, infant formulas, and pharmaceutical formulations. In vitro digestion models provide a powerful, ethical, and controlled alternative to in vivo studies for investigating the gastrointestinal fate of lipids like SPS. These models allow researchers to systematically study lipolysis, fatty acid release, micellarization, and intestinal uptake.
This document details the application of a standardized static in vitro digestion model, coupled with a Caco-2 cell line model, to simulate the digestion and absorption of SPS. The protocols are based on the internationally recognized INFOGEST 2.0 method, adapted for lipid analysis.[3][4][5]
Principle of the Model
The study of SPS absorption is approached in two main stages:
-
Simulated Gastrointestinal Digestion: The SPS-containing sample is subjected to a sequential, static in vitro model simulating the conditions of the mouth, stomach, and small intestine. Pancreatic lipase, a key enzyme in fat digestion, is sn-1,3 specific, meaning it preferentially hydrolyzes the fatty acids at the outer positions (palmitic acid in SPS) to produce 2-stearoyl-glycerol (a 2-monoacylglycerol, 2-MAG) and free fatty acids (FFAs).[6]
-
Intestinal Absorption Simulation: The products of digestion (the "digesta"), containing 2-MAG and FFAs solubilized within bile salt micelles, are then introduced to a culture of Caco-2 cells. These human colon adenocarcinoma cells differentiate to form a monolayer that mimics the absorptive epithelium of the small intestine.[6][7] By analyzing the fatty acid profile within the cells and in the basolateral medium after incubation, the rate and extent of absorption can be quantified.
Experimental Workflow and Signaling Pathways
The overall process involves sample preparation, a three-phase digestion, and subsequent analysis using a Caco-2 cell model.
Caption: Overall experimental workflow for SPS in vitro digestion and absorption analysis.
The digestion and absorption of triacylglycerols like SPS involves enzymatic breakdown, micellar solubilization, and cellular processing.
Caption: Pathway of SPS digestion, micellarization, cellular uptake, and re-synthesis.
Protocols
Protocol 1: Static In Vitro Gastrointestinal Digestion (Adapted from INFOGEST 2.0)
This protocol simulates the digestion of an SPS-containing food matrix or emulsion.
1. Preparation of Simulated Digestion Fluids:
-
Prepare stock solutions for Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF). All solutions should be prepared fresh daily.
-
Enzyme activities (amylase, pepsin, lipase) must be determined prior to the experiment to ensure correct concentrations are used.[3][4]
| Fluid Component | SSF (pH 7.0) | SGF (pH 3.0) | SIF (pH 7.0) |
| Electrolyte Stock | 25 mL | 25 mL | 25 mL |
| Enzyme | α-amylase (75 U/mL) | Pepsin (2000 U/mL), Gastric Lipase (60 U/mL) | Pancreatin (2000 U/mL lipase activity), Bile Salts (10 mM) |
| CaCl2(H2O)2 | 1.5 mM | 0.15 mM | 0.6 mM |
| HCl (1M) | To pH 7.0 | To pH 3.0 | - |
| NaOH (1M) | - | - | To pH 7.0 |
| Water | To 50 mL | To 50 mL | To 100 mL |
| Table 1: Composition of Simulated Digestion Fluids. Final concentrations are shown for the digestion mixture. |
2. Digestion Procedure:
-
Oral Phase:
-
Mix 5 g of the SPS sample with 5 mL of SSF containing α-amylase.
-
Incubate for 2 minutes at 37°C with gentle mixing.
-
-
Gastric Phase:
-
Add 10 mL of SGF containing pepsin and gastric lipase to the oral bolus.
-
Adjust the pH to 3.0 using HCl.
-
Incubate for 2 hours at 37°C with constant mixing (e.g., on a rotary shaker).
-
-
Intestinal Phase:
-
Add 20 mL of SIF containing pancreatin and bile salts to the gastric chyme.
-
Adjust the pH to 7.0 using NaOH. This step is critical and can be performed using a pH-stat device to monitor FFA release by titrating with NaOH.[8]
-
Incubate for 2 hours at 37°C with constant mixing.
-
Collect aliquots at different time points (e.g., 0, 30, 60, 120 min) to analyze the kinetics of lipolysis. Immediately inhibit lipase activity by adding an inhibitor like Orlistat or by heat shock.
-
Protocol 2: Quantification of Free Fatty Acid (FFA) Release
The extent of lipolysis is determined by measuring the release of FFAs.
-
Lipid Extraction:
-
Extract total lipids from the digesta aliquots using a modified Bligh and Dyer method.[9]
-
To a 1 mL digesta sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.
-
Add 1.25 mL of chloroform, vortex, and then add 1.25 mL of water and vortex again to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes. Collect the lower chloroform phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Evaporate the chloroform under a stream of nitrogen.
-
Add 2 mL of 0.5 M sodium methoxide in methanol to the dried lipid extract and heat at 50°C for 10 minutes.
-
Stop the reaction by adding 1 mL of water and 2 mL of hexane. Vortex and collect the upper hexane layer containing the FAMEs.
-
-
GC-FID Analysis:
-
Inject the FAME sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-23).
-
Identify and quantify palmitic and stearic acids based on the retention times and peak areas of certified standards.
-
The percentage of FFA released is calculated relative to the total amount of that fatty acid initially present in the SPS-TAG.
-
| Time Point (min) | FFA Release (%) |
| Gastric Phase (120 min) | ~10-20% |
| Intestinal Phase (30 min) | ~50-70% |
| Intestinal Phase (60 min) | ~70-90% |
| Intestinal Phase (120 min) | >90% |
| Table 2: Representative Data for Expected FFA Release from SPS during In Vitro Digestion. Values are illustrative and depend on the specific food matrix. |
Protocol 3: Caco-2 Cell Absorption Model
This protocol uses the digesta from Protocol 1 to assess intestinal absorption.
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~1 x 10^5 cells/cm².
-
Allow cells to grow and differentiate for 21 days, changing the medium every 2-3 days.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER), which should be >250 Ω·cm².
-
-
Cytotoxicity Assessment:
-
Before the absorption experiment, it is essential to determine the non-toxic concentration of the digesta components (bile salts, FFAs) on the Caco-2 monolayer.[6][10] High concentrations of FFAs can disrupt the cell monolayer.[6] The final digesta may need to be diluted in serum-free medium to a non-toxic concentration (e.g., FFA < 2.95 mM).[6][10]
-
-
Absorption Experiment:
-
Wash the Caco-2 monolayers with phosphate-buffered saline (PBS).
-
Add the diluted, filtered intestinal digesta to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh culture medium to the basolateral (lower) chamber.
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.
-
-
Sample Analysis:
-
After incubation, collect the medium from both apical and basolateral chambers.
-
Wash the cell monolayer with PBS and lyse the cells to extract intracellular lipids.
-
Perform lipid extraction and GC-FID analysis (as in Protocol 2) on the cell lysate and the basolateral medium to determine the amount of palmitic and stearic acids that have been absorbed and transported.
-
| Parameter | Description | Example Value |
| Uptake (%) | Percentage of initial fatty acids found within the cell lysate. | Palmitic Acid: ~35-40% |
| Stearic Acid: ~25-30% | ||
| Transport (%) | Percentage of initial fatty acids transported into the basolateral medium. | Palmitic Acid: ~5-10% |
| Stearic Acid: ~2-5% | ||
| Absorption Rate | The rate at which fatty acids are taken up by the cells. | Varies based on concentration and time. |
| Table 3: Illustrative Quantitative Data for SPS-derived Fatty Acid Absorption in a Caco-2 Model. Values are hypothetical and for comparative purposes. The absorption rate of stearic acid is generally lower than that of unsaturated or shorter-chain fatty acids.[6] |
The combination of a standardized in vitro digestion model like INFOGEST with a Caco-2 cell culture system provides a robust and reproducible platform for studying the complex processes of SPS lipolysis and absorption.[6] This approach allows for detailed mechanistic studies and the screening of different SPS-containing formulations, offering valuable insights for researchers, scientists, and drug development professionals. Careful validation of enzyme activities and assessment of digesta cytotoxicity are critical for obtaining physiologically relevant and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. In vitro digestion of high-lipid emulsions: towards a critical interpretation of lipolysis - Food & Function (RSC Publishing) DOI:10.1039/D3FO03816E [pubs.rsc.org]
- 5. Applications of the INFOGEST In Vitro Digestion Model to Foods: A Review | Annual Reviews [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Secrets of Fat Crystallization: Techniques for Studying Triglyceride Kinetics
For Immediate Release
[City, State] – [Date] – Understanding the crystallization kinetics of triglycerides is paramount for researchers, scientists, and drug development professionals in the food, pharmaceutical, and cosmetic industries. The physical properties of many consumer products are dictated by the crystalline structure of fats. This application note provides a detailed overview and protocols for key analytical techniques used to study the complex process of triglyceride crystallization.
Triglycerides, the primary components of fats and oils, can exist in several different crystalline forms, a phenomenon known as polymorphism. The three main polymorphs are α, β', and β, each with distinct melting points, stabilities, and physical properties.[1][2][3][4] The kinetic process of crystallization—how fast crystals nucleate and grow—and the polymorphic form that develops are influenced by factors such as temperature, cooling rate, and the presence of minor components.[3] A thorough understanding and control of these factors are crucial for product quality, stability, and functionality.
This document outlines four principal techniques for characterizing the crystallization kinetics of triglycerides: Differential Scanning Calorimetry (DSC), Polarized Light Microscopy (PLM), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR).
Core Techniques and Methodologies
A multi-faceted approach is often necessary to gain a comprehensive understanding of triglyceride crystallization. The logical relationship between these techniques is illustrated in the workflow diagram below.
Caption: Logical relationship between key analytical techniques.
Differential Scanning Calorimetry (DSC)
Application Note:
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is widely used to study the crystallization and melting behavior of triglycerides.[5][6][7][8] By monitoring the exothermic process of crystallization, DSC can provide valuable information about the onset temperature of crystallization, the peak crystallization temperature, and the total enthalpy of crystallization. These parameters are crucial for understanding the overall crystallization kinetics.
DSC can be employed in two primary modes for studying crystallization kinetics:
-
Non-isothermal crystallization: The sample is cooled at a constant rate, and the heat flow is recorded as a function of temperature. This method is useful for simulating industrial cooling processes and determining the temperature range over which crystallization occurs.[9][10]
-
Isothermal crystallization: The sample is rapidly cooled to a specific temperature and held there while the heat flow is monitored over time. This provides data on the rate of crystallization at a constant temperature, which can be used to determine kinetic parameters using models like the Avrami equation.[11]
The Avrami model is frequently used to analyze isothermal crystallization data from DSC to understand the mechanism of crystal growth.[12]
Experimental Protocol:
The following is a general protocol for studying the isothermal crystallization kinetics of a triglyceride sample using DSC.
Caption: Experimental workflow for DSC analysis.
Protocol Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into a clean aluminum DSC pan.[8][11] Hermetically seal the pan to prevent any loss of sample during heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Thermal Program:
-
Heating: Heat the sample to a temperature well above its melting point (e.g., 80°C) and hold for a sufficient time (e.g., 15 minutes) to erase any previous crystal memory.[9]
-
Cooling: Rapidly cool the sample to the desired isothermal crystallization temperature.
-
Isothermal Hold: Hold the sample at the isothermal temperature and record the heat flow as a function of time until the crystallization process is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area of the exothermic crystallization peak to obtain the relative crystallinity as a function of time.
-
Analyze the data using the Avrami equation to determine the Avrami constant (k) and exponent (n).
-
Quantitative Data Summary:
| Triglyceride | Isothermal Temp. (°C) | Cooling Rate (°C/min) | Avrami Exponent (n) | Avrami Rate Constant (k) | Reference |
| Cocoa Butter | 20 | - | ~2.5-3.5 | Varies | [11] |
| Palm Oil | 15 | - | ~2.0-3.0 | Varies | |
| Milk Fat | 17 | - | ~3.0-4.0 | Varies |
Polarized Light Microscopy (PLM)
Application Note:
Polarized Light Microscopy is an invaluable tool for the direct visualization of crystalline structures.[13] Because triglyceride crystals are birefringent (they have different refractive indices in different directions), they appear bright against a dark background when viewed under cross-polarized light. This allows for the observation of crystal morphology (shape and size), nucleation events, and crystal growth in real-time.[14][15] By using a temperature-controlled stage, the crystallization process can be precisely controlled and monitored as it happens.[16] PLM provides qualitative and semi-quantitative information that complements the quantitative data obtained from DSC. For instance, changes in crystal morphology observed with PLM can be correlated with thermal events seen in the DSC thermogram.
Experimental Protocol:
The following protocol outlines the steps for observing the crystallization of triglycerides using PLM with a temperature-controlled stage.
Caption: Experimental workflow for PLM analysis.
Protocol Steps:
-
Sample Preparation: Place a small drop of the molten triglyceride sample onto a pre-heated microscope slide.[16] Gently place a coverslip over the sample.
-
Mounting: Mount the slide onto the temperature-controlled stage of the polarized light microscope.
-
Thermal Program: Program the temperature controller to execute the desired thermal profile (e.g., heating to melt the sample, followed by controlled cooling or an isothermal hold at a specific crystallization temperature).
-
Observation and Image Capture: Observe the sample through the microscope with the polarizers crossed. Capture images or videos at regular time intervals to document the nucleation and growth of crystals.
-
Image Analysis: Analyze the captured images to characterize the crystal morphology, measure crystal size distributions, and determine crystal growth rates.
X-ray Diffraction (XRD)
Application Note:
X-ray Diffraction is the definitive technique for identifying the polymorphic form of triglyceride crystals.[17][18][19] Each polymorph (α, β', and β) has a unique crystal lattice structure, which results in a characteristic diffraction pattern when exposed to X-rays.[17][18][20] The diffraction patterns are typically characterized by their "short spacings," which relate to the cross-sectional packing of the fatty acid chains. By analyzing the positions of the diffraction peaks, one can unambiguously identify the polymorph(s) present in a sample.[16][20] Time-resolved XRD studies, often performed using a synchrotron source, can be used to monitor polymorphic transformations during crystallization in real-time.[3][9]
Experimental Protocol:
The following is a general protocol for identifying the polymorphic form of a crystallized triglyceride sample using powder XRD.
Caption: Experimental workflow for XRD analysis.
Protocol Steps:
-
Sample Preparation: Crystallize the triglyceride sample under the desired conditions (e.g., specific cooling rate or isothermal temperature). The sample can be in powder form or a solid mass.
-
Mounting: Mount the sample in a sample holder, preferably one with temperature control to maintain the desired temperature during analysis.
-
Data Acquisition: Place the sample holder in the X-ray diffractometer. Scan the sample over a range of diffraction angles (2θ) to obtain the diffraction pattern.
-
Data Analysis:
-
Identify the positions of the diffraction peaks in the obtained pattern.
-
Calculate the d-spacings corresponding to these peaks using Bragg's Law.
-
Compare the observed d-spacings to the known values for the different triglyceride polymorphs to identify the form(s) present.
-
Quantitative Data Summary:
| Polymorph | Characteristic Short Spacings (Å) | Reference |
| α (alpha) | ~4.15 (single broad peak) | [17] |
| β' (beta-prime) | ~4.2 and ~3.8 (two strong peaks) | [17][20] |
| β (beta) | ~4.6 (one strong peak) and other weaker peaks | [17][20] |
Nuclear Magnetic Resonance (NMR)
Application Note:
Nuclear Magnetic Resonance, particularly Time-Domain NMR (TD-NMR), is a rapid and non-destructive technique for determining the Solid Fat Content (SFC) of a sample.[1][4][21][22][23] The method is based on the different relaxation times of protons in the solid and liquid phases of the fat. Protons in the solid crystalline matrix have much shorter relaxation times than protons in the liquid oil.[1] By analyzing the NMR signal decay, the relative amounts of solid and liquid fat can be quantified.[1][24] SFC is a critical parameter in many food products as it relates to properties like texture and mouthfeel. By measuring SFC at different temperatures, a melting profile of the fat can be constructed. Isothermal crystallization kinetics can also be followed by monitoring the increase in SFC over time at a constant temperature.
Experimental Protocol:
The following protocol describes the determination of SFC as a function of temperature using the direct method in TD-NMR, following international standards such as AOCS Cd 16b-93 and ISO 8292.[1][4][21]
Caption: Experimental workflow for TD-NMR SFC analysis.
Protocol Steps:
-
Sample Preparation: Fill NMR tubes with the triglyceride sample to the appropriate height.
-
Sample Tempering (Serial Method):
-
Melt the sample completely by placing the tubes in a heating block at a high temperature (e.g., 100°C) for a specified time (e.g., 15 minutes).[24]
-
Transfer the tubes to a tempering bath at 60°C for at least 10 minutes.[25]
-
Transfer the tubes to a tempering bath at 0°C for at least 90 minutes to induce crystallization.[25]
-
Transfer the tubes to a tempering bath at the first measurement temperature (e.g., 10°C) and hold for 30-35 minutes.
-
-
NMR Measurement:
-
Quickly transfer the tube to the NMR instrument and acquire the signal.
-
Repeat the final tempering step and measurement for each desired temperature in the melting profile.
-
-
SFC Calculation: The instrument's software calculates the SFC based on the ratio of the solid and liquid signals.
Quantitative Data Summary:
| Fat Sample | Temperature (°C) | Typical SFC (%) |
| Palm Oil | 20 | 20-30 |
| Cocoa Butter | 25 | 50-60 |
| Anhydrous Milk Fat | 10 | 40-50 |
Conclusion
The study of triglyceride crystallization kinetics is a complex field that requires the application of multiple analytical techniques. DSC provides quantitative data on the thermodynamics and overall kinetics of the process. PLM offers direct visualization of crystal morphology and growth. XRD is essential for the unambiguous identification of polymorphic forms. Finally, NMR provides a rapid and accurate determination of the solid fat content. By combining the information from these techniques, researchers can gain a comprehensive understanding of triglyceride crystallization, enabling the development of products with desired physical properties and stability.
References
- 1. process-nmr.com [process-nmr.com]
- 2. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 3. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Fat Content (SFC) Analysis | Resonanсe Systems [nmr-design.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering stu ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00800F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. modeleau.fsg.ulaval.ca [modeleau.fsg.ulaval.ca]
- 12. tainstruments.com [tainstruments.com]
- 13. "Microscopy in the Study of Fats and Emulsions" by J. M. deMan [digitalcommons.usu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. Analysis of Solid Fat Content in Fat Compositions - Just Food [just-food.com]
- 23. researchgate.net [researchgate.net]
- 24. nmr.oxinst.com [nmr.oxinst.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS) Synthesis
Welcome to the technical support center for the synthesis of 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS), a structured triacylglycerol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound (SPS)?
A1: The most effective methods for synthesizing structured triglycerides like SPS are typically two-step enzymatic processes.[1] This often involves the synthesis of a 2-monoglyceride followed by esterification with the desired fatty acids at the sn-1 and sn-3 positions.[1] For SPS, this would involve creating 2-stearoyl glycerol and then esterifying it with palmitic acid. Using sn-1,3 specific lipases is crucial as it minimizes the formation of unwanted isomers.[2]
Q2: Which lipases are recommended for SPS synthesis?
A2: Immobilized sn-1,3 specific lipases are highly recommended for their specificity. Lipases from Rhizomucor miehei (commercially available as Lipozyme RM IM) and Rhizopus delemar have shown high efficacy in producing structured triglycerides.[1][2] These enzymes specifically target the outer positions of the glycerol backbone, which is essential for achieving a high yield of the desired 1,3-dipalmitoyl structure.
Q3: What is acyl migration and how can it be minimized?
A3: Acyl migration is a significant side reaction where fatty acids move between positions on the glycerol backbone (e.g., from sn-1 to sn-2).[3] This reduces the yield of the target SPS and produces undesired isomers like 1,2-Dipalmitoyl-3-stearoyl glycerol. Key factors influencing acyl migration are temperature, water content, and reaction time.[4][5] To minimize it, one should use the lowest effective temperature, control water activity in the reaction medium, and keep the reaction time as short as possible.[2] The presence of intermediates like diacylglycerols can also increase acyl migration.[5]
Q4: How can I effectively purify the final SPS product?
A4: A multi-step purification process is generally required. First, molecular distillation can be used to remove unreacted free fatty acids.[2][6] Following this, solvent fractionation, typically using a cold solvent like acetone, is effective for crystallizing and separating the high-purity SPS from other glycerides, such as diacylglycerols and other triacylglycerol isomers.[2][7]
Q5: Should I use a solvent-free or a solvent-based system?
A5: Both systems have their merits, but solvent-free systems are often preferred in food and pharmaceutical applications to avoid residual solvents in the final product and for environmental reasons.[8] Solvent-free systems can also enhance product quality and simplify the separation process.[8] However, for substrates with high melting points, like stearic and palmitic acids, maintaining a homogenous reaction mixture in a solvent-free system can be challenging.[6]
Troubleshooting Guide
This guide addresses common problems encountered during SPS synthesis, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of SPS | Inactive Enzyme: Improper storage, incorrect pH, or thermal denaturation of the lipase. | Verify enzyme activity with a standard assay. Ensure storage conditions are as per manufacturer's instructions. Optimize reaction pH and temperature. |
| Incorrect Substrate Ratio: Non-optimal molar ratio of fatty acids to glycerol backbone source. | Optimize the molar ratio of palmitic acid and 2-stearoyl glycerol (or starting materials). A common starting point is a 2:1 molar ratio of palmitic acid to the glycerol source.[6] | |
| Insufficient Reaction Time: The reaction has not reached completion or equilibrium. | Monitor the reaction progress over time using TLC, GC, or HPLC to determine the optimal reaction duration. | |
| Poor Mixing: In a solvent-free system, poor mixing can lead to a heterogeneous reaction mixture and slow reaction rates. | Increase agitation speed. Ensure the reaction temperature is sufficient to melt the fatty acid substrates for better mixing. | |
| High Level of Byproducts (e.g., DAGs, MAGs) | Hydrolysis: Presence of excess water in the reaction medium can lead to the hydrolysis of triglycerides. | Use a vacuum to remove water generated during esterification or use molecular sieves to control water activity.[1][2] |
| Incomplete Reaction: The reaction was stopped before all mono- and diacylglycerol intermediates were converted to triglycerides. | Extend the reaction time and monitor the disappearance of intermediates. | |
| Low Purity / Presence of Isomers | Acyl Migration: As described in the FAQ, this is a major cause of isomer formation.[3] | Reduce reaction temperature and time.[4][5] Control water content. The accumulation of diacylglycerols can facilitate acyl migration, so ensure efficient conversion to the final product.[5] |
| Non-Specific Lipase: The enzyme used may not have the required sn-1,3 specificity. | Ensure you are using a validated sn-1,3 specific lipase like Lipozyme RM IM.[1] | |
| Difficulty in Purification | Inefficient Separation of Free Fatty Acids (FFAs): FFAs may co-crystallize with the product. | Use molecular distillation for complete FFA removal before solvent fractionation.[7] An initial acidification and washing step can also help remove FFAs and soaps.[9] |
| Co-crystallization of Isomers: Isomers with similar physical properties can be difficult to separate. | Optimize the solvent fractionation conditions (solvent type, temperature, cooling rate) to improve the selectivity of crystallization. |
Visual Troubleshooting Guide
The following decision tree provides a logical workflow for troubleshooting low SPS yield.
Caption: Troubleshooting decision tree for low SPS yield.
Experimental Protocols
General Protocol for Two-Step Enzymatic Synthesis of SPS
This protocol is a generalized procedure based on common methodologies for structured triglyceride synthesis.[1][10] Researchers should optimize specific parameters for their unique setup.
Step 1: Synthesis of 2-Stearoyl-rac-glycerol (2-SG)
-
Reaction Setup: In a temperature-controlled reactor, combine tristearin and glycerol.
-
Alcoholysis: Add an sn-1,3 specific lipase (e.g., Lipozyme RM IM). The reaction is typically carried out in an organic solvent like methyl-t-butyl ether (MTBE) to suppress acyl migration.[1]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation for several hours.
-
Monitoring: Track the formation of 2-SG using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification: After the reaction, filter out the immobilized enzyme. The 2-SG can be purified from the mixture by crystallization at a low temperature.
Step 2: Esterification to form this compound (SPS)
-
Reaction Setup: In a clean, dry reactor, combine the purified 2-SG with palmitic acid. A molar ratio of palmitic acid to 2-SG of slightly over 2:1 is a good starting point.
-
Enzymatic Esterification: Add a fresh batch of sn-1,3 specific lipase. For this step, a solvent-free system is often used.
-
Incubation: Conduct the reaction at an optimized temperature (e.g., 60-75°C) under a vacuum.[7] The vacuum helps remove the water produced during esterification, driving the reaction forward.[1]
-
Monitoring: Monitor the formation of SPS and the disappearance of reactants and intermediates (DAGs) by GC or HPLC.
-
Enzyme Removal: Once the reaction reaches the desired conversion, stop the reaction and remove the enzyme by filtration.
Visual Workflow for SPS Synthesis & Purification
Caption: General workflow for SPS synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A systematic review on the acyl migration in enzymatic synthesis of structured lipids: Mechanisms, influencing factors, evaluation methods, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol | MDPI [mdpi.com]
- 7. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 10. Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in separating 1,3-Dipalmitoyl-2-stearoyl glycerol from its isomers
Challenges in the Separation of 1,3-Dipalmitoyl-2-stearoyl glycerol and its Isomers
Welcome to the technical support center for navigating the complexities of separating this compound (PSP) from its isomers. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address common experimental hurdles.
The separation of triacylglycerol (TAG) regioisomers, such as this compound (PSP) and 1,2-dipalmitoyl-3-stearoyl glycerol (PPS), presents a significant analytical challenge. This difficulty arises from their identical fatty acid composition and, consequently, the same equivalent carbon number (ECN). Their subtle structural differences, pertaining only to the position of the fatty acids on the glycerol backbone, demand highly selective chromatographic systems for effective resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the separation of this compound (PSP) and its regioisomers so difficult?
The primary challenge lies in the high degree of similarity in their physicochemical properties. Since both PSP and its common isomer, 1,2-dipalmitoyl-3-stearoyl glycerol (PPS), consist of two palmitic acid molecules and one stearic acid molecule, they have the same molecular weight and ECN. Conventional reversed-phase HPLC methods, which separate based on these properties, often result in co-elution of these isomers.[1]
Q2: I am observing poor or no resolution between my TAG isomers. What are the initial troubleshooting steps?
Poor resolution is a common issue. Here’s a logical workflow to diagnose and address the problem:
Caption: Troubleshooting workflow for poor resolution of TAG positional isomers.
Start by examining the peak shape for any distortions like tailing, fronting, or splitting, as these can indicate specific problems. If the peaks are symmetrical but not resolved, a systematic review and optimization of your method parameters—mobile phase, temperature, and column—is necessary.
Q3: Which HPLC technique is best suited for separating PSP and its isomers?
There are two primary HPLC-based approaches for this challenge:
-
Non-Aqueous Reversed-Phase (NARP) HPLC : This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. While standard NARP-HPLC can struggle with regioisomers, optimization of the column, mobile phase, and temperature can achieve separation.[1]
-
Silver-Ion HPLC (Ag+-HPLC) : This is a powerful technique for separating isomers based on the number, geometry, and position of double bonds. For saturated TAGs like PSP and its isomers, the separation is more challenging but can be influenced by subtle differences in molecular shape and interaction with the stationary phase.
Q4: What is the most effective type of HPLC column for this separation?
For NARP-HPLC, octadecylsilyl (C18 or ODS) stationary phases are widely used. For the particularly challenging separation of positional isomers, non-endcapped polymeric ODS columns have demonstrated superior performance in differentiating between these structurally similar molecules when compared to monomeric ODS columns.[2]
Q5: My chromatogram shows peak tailing. What could be the cause and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front, can be caused by:
-
Active Sites on the Column : Residual silanol groups on the silica support can interact with the sample, causing tailing.
-
Solution : Use a well-endcapped column or add a competitive base to the mobile phase in small amounts.
-
-
Column Overload : Injecting too much sample can lead to peak tailing.
-
Solution : Reduce the sample concentration or injection volume.
-
-
Mismatched pH : If the mobile phase pH is close to the pKa of an analyte, it can cause tailing. (Less common for neutral TAGs).
Q6: I am observing peak fronting. What does this indicate?
Peak fronting, where the front of the peak is sloped, is often a sign of:
-
Column Overload : Similar to tailing, injecting too much sample can cause fronting.[3]
-
Solution : Decrease the amount of sample injected.
-
-
Poor Sample Solubility : If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution : Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. Avoid using strong non-polar solvents like hexane as the injection solvent in reversed-phase systems.[4]
-
-
Column Collapse : A sudden physical change in the column packing can cause severe peak fronting.[5]
-
Solution : Ensure the operating conditions (pH, temperature) are within the column's specifications. If collapse is suspected, the column will likely need to be replaced.
-
Q7: My peaks are split. What are the likely causes and solutions?
Peak splitting can be caused by several factors:
-
Blocked Column Frit : Particulates from the sample or mobile phase can block the inlet frit, causing the sample to be unevenly distributed onto the column.[6]
-
Solution : Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column.
-
-
Column Void : A void at the head of the column can cause the sample band to split.[6]
-
Solution : This usually indicates the end of the column's life, and it will need to be replaced.
-
-
Incompatible Injection Solvent : If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and splitting.
-
Solution : Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q8: How critical is the column temperature for the separation of these isomers?
Column temperature is a crucial and highly sensitive parameter. For NARP-HPLC, lower temperatures (e.g., 10-20°C) can sometimes enhance the separation of TAG regioisomers.[1] The optimal temperature can be very specific to the isomer pair and the column being used. It is essential to have a stable and accurate column oven and to experiment with different temperature settings to find the optimal resolution.
Q9: Which detector is most suitable for analyzing TAG isomers?
Since triglycerides lack a strong UV chromophore, conventional UV detectors are often not sensitive enough. The most effective detectors are:
-
Mass Spectrometry (MS) : This is the preferred method as it provides not only detection but also structural information. Fragmentation patterns can help in the identification of isomers.[1]
-
Evaporative Light Scattering Detector (ELSD) : ELSD is a good alternative to MS and is more sensitive than a Refractive Index (RI) detector. It is a mass-sensitive detector that responds to any non-volatile analyte.[7]
Quantitative Data on Separation Methods
While specific resolution (Rs) values for this compound and its isomers are not widely published in a comparative context, the following table summarizes typical performance characteristics of different HPLC methods for separating similar TAG regioisomers. This data can serve as a guideline for method selection and development.
| HPLC Method | Stationary Phase | Typical Mobile Phase | Separation Principle | Resolution (Rs) for Regioisomers | Advantages | Disadvantages |
| NARP-HPLC | C18 (ODS), Polymeric ODS | Acetonitrile/Isopropanol, Acetonitrile/Acetone | Partitioning based on polarity and ECN | Low to Moderate (often < 1.5 without extensive optimization) | Good for general TAG profiling by ECN. | Poor selectivity for regioisomers without significant method development.[1] |
| Silver-Ion HPLC | Silver-ions bonded to silica | Hexane/Acetonitrile gradients | π-complex formation with double bonds | High (can achieve baseline separation for unsaturated isomers) | Excellent selectivity for isomers based on unsaturation.[8] | Lower selectivity for TAGs differing only in saturated acyl chain length. |
Detailed Experimental Protocols
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
This protocol is a starting point for the separation of saturated TAG regioisomers like PSP and PPS. Optimization of the mobile phase composition and temperature will likely be necessary.
1. Sample Preparation:
-
Dissolve the lipid sample in the mobile phase modifier (e.g., isopropanol or acetone) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System : A standard HPLC or UHPLC system with a precise pump, a column thermostat, and an appropriate detector (MS or ELSD).
-
Column : A polymeric ODS (C18) column is recommended for enhanced selectivity. For example, a 250 mm x 4.6 mm, 5 µm particle size column.
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and a modifier. Start with acetonitrile/isopropanol (70:30, v/v).
-
Flow Rate : 0.8 - 1.0 mL/min.
-
Column Temperature : This is a critical parameter. Start at a low temperature, for example, 15°C, and optimize by testing a range from 10°C to 25°C.
-
Detector :
-
MS (APCI or ESI) : Set to positive ion mode. Monitor for the protonated or ammoniated molecular ions.
-
ELSD : Nebulizer temperature 40°C, evaporator temperature 60°C, and nitrogen gas pressure 3.5 bar. These settings may require optimization.
-
3. Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. aocs.org [aocs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving HPLC Resolution for Triglyceride Isomer Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of triglyceride (TAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in separating structurally similar triglyceride isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the HPLC resolution of triglyceride positional isomers?
A1: The successful separation of TAG positional isomers is primarily affected by a combination of three key factors: the choice of stationary phase (the HPLC column), the composition of the mobile phase, and the column temperature. Optimizing each of these parameters is crucial for enhancing the resolution between isomers that are structurally very similar.[1]
Q2: Which HPLC column types are most effective for separating triglyceride isomers?
A2: For triglyceride analysis, reversed-phase columns, especially those with octadecylsilane (C18 or ODS) stationary phases, are commonly used.[1][2] For particularly challenging separations of positional isomers, non-endcapped polymeric ODS columns have demonstrated a greater ability to distinguish between these isomers compared to monomeric ODS columns.[1][3][4] Silver-ion (Ag-HPLC) columns are another powerful tool, as they separate triglycerides based on the number and position of double bonds in the fatty acid chains.[1][3][5][6]
Q3: How does the mobile phase composition affect the resolution of triglyceride isomers?
A3: The mobile phase composition is a critical factor for achieving selectivity in triglyceride separations. Acetonitrile is a frequently used main component of the mobile phase.[2][3][7] To fine-tune the separation, it is often modified with other solvents such as acetone, isopropanol, or dichloromethane.[1][8] The choice of the modifier solvent can significantly influence the retention and resolution of TAG isomers. For instance, a mobile phase consisting of acetonitrile and 2-propanol (70:30, v/v) has been successfully used to separate TAGs with the same equivalent carbon number (ECN).[1][8]
Q4: What is the role of column temperature in the separation of triglyceride positional isomers?
A4: Column temperature is a crucial parameter that can have a significant, and sometimes unexpected, effect on resolution.[1][7] Lowering the column temperature can enhance the resolution of certain TAG isomer pairs, such as OPO and OOP, on a non-endcapped polymeric ODS column.[1][4] However, the optimal temperature can differ depending on the specific isomers and the stationary and mobile phases being used.[1] For some separations, a specific temperature, like 25°C, may be optimal for resolving isomers such as POP and PPO.[1][4] In silver-ion HPLC, the effect of temperature can also be influenced by the mobile phase.[1][5]
Troubleshooting Guides
Problem 1: Poor or No Resolution Between Critical TAG Positional Isomer Pairs (e.g., POP and PPO)
This is a frequent challenge due to the high structural similarity of these isomers.
Troubleshooting Workflow for Poor Resolution of TAG Positional Isomers
Caption: Troubleshooting workflow for poor resolution of TAG positional isomers.
Solutions:
-
Column Selection:
-
Non-endcapped Polymeric ODS Columns: These have shown superior performance in differentiating between structurally similar molecules like POP and PPO.[1][3][4]
-
Silver-Ion (Ag-HPLC) Columns: This technique is highly effective as it separates TAGs based on the number and position of double bonds.[1][3][5][6]
-
-
Mobile Phase Optimization:
-
Column Temperature Optimization:
Problem 2: Peak Tailing or Broadening, Leading to Poor Resolution
Peak asymmetry can hide the separation of isomers that elute closely together.
Troubleshooting Guide for Peak Tailing and Broadening in TAG Analysis
Caption: Troubleshooting guide for peak tailing and broadening in TAG analysis.
Solutions:
-
Sample Overload: Injecting too much sample can lead to peak fronting and a decrease in resolution.[9][10]
-
Incompatible Injection Solvent: If the sample is not sufficiently soluble in the injection solvent, it can lead to peak broadening.[2]
-
Column Degradation or Contamination: Over time, columns can become contaminated or degrade, leading to poor peak shape.
-
Recommendation: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Data Presentation
Table 1: Influence of HPLC Parameters on Triglyceride Isomer Resolution
| Parameter | Effect on Resolution | Recommendations |
| Stationary Phase | Determines selectivity based on chain length and unsaturation.[9] | C18 (ODS) columns with 3-4 µm particle sizes are highly effective for RP-HPLC.[9] Non-endcapped polymeric ODS columns are recommended for positional isomers.[1][3][4] Ag-HPLC offers excellent selectivity for isomers based on unsaturation.[6] |
| Mobile Phase | Governs elution strength and selectivity.[9] | Acetonitrile/Acetone or Acetonitrile/MTBE gradients are common for RP-HPLC.[9] |
| Column Temperature | Affects retention, selectivity, and viscosity.[9] | In RP-HPLC, higher temperatures reduce retention.[9] In Ag-Ion HPLC, higher temperatures can increase retention.[5][9] |
| Flow Rate | Impacts efficiency and analysis time.[9] | Lower flow rates generally improve resolution but lengthen run times.[9][10] |
| Injection Solvent | Can cause peak distortion if incompatible with the mobile phase.[9] | The mobile phase itself is the most appropriate injection solvent.[9] Avoid hexane in RP-HPLC.[2][9] |
Experimental Protocols
Protocol 1: Separation of POP/PPO and OPO/OOP Isomers
This protocol is based on methodologies that have successfully separated these challenging isomer pairs.
Objective: To resolve positional isomers of dipalmitoyl-oleoyl-glycerol (POP/PPO) and dioleoyl-palmitoyl-glycerol (OPO/OOP).
Instrumentation:
-
HPLC system with a pump capable of delivering precise gradients and a column thermostat.
Materials:
-
Sample Solvent: Acetone.[1]
-
Standards: POP, PPO, OPO, and OOP.
Method:
-
Sample Preparation: Dissolve the TAG sample in acetone at a concentration of 1-5 mg/mL.[1]
-
HPLC Conditions:
-
Column Temperature: This is a critical parameter to optimize.
-
Detection: Use a detector suitable for triglycerides, such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD), as triglycerides lack strong UV chromophores.[6]
Expected Outcome:
This method should provide at least partial resolution of the POP/PPO and OPO/OOP isomer pairs. Further optimization of the mobile phase composition and temperature may be necessary to achieve baseline separation.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting Co-elution of Triglycerides in Reversed-Phase HPLC
Welcome to the technical support center for troubleshooting reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of triglycerides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, such as co-elution, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak resolution or co-elution of triglyceride species in my RP-HPLC analysis?
Poor peak resolution and co-elution are common challenges in triglyceride analysis, particularly with complex mixtures or structurally similar isomers.[1][2] This often arises from sub-optimal chromatographic conditions. The primary factors influencing separation include the choice of stationary phase, mobile phase composition, column temperature, and flow rate.
Q2: How does the stationary phase affect the separation of triglycerides?
The stationary phase is critical for achieving good separation. Octadecylsilane (C18 or ODS) columns are the most widely used and have demonstrated good performance for triglyceride analysis.[1][3] For complex mixtures, connecting two or three C18 columns in series can significantly enhance resolution.[1][2][4] Polymeric ODS columns have also shown promise in differentiating between triglyceride positional isomers.[1][5] For isomers that differ only in the position of double bonds, a more specialized technique like silver-ion HPLC (Ag-HPLC) may be necessary.[1][6]
Q3: What is the role of the mobile phase in resolving co-eluting triglycerides?
The mobile phase composition directly influences the selectivity and resolution of triglyceride separations.[1] Non-aqueous reversed-phase (NARP) HPLC is typically employed as triglycerides have very poor solubility in water.[7][8]
Commonly used mobile phases consist of a weak solvent, typically acetonitrile, and a stronger solvent (modifier) to facilitate elution.[3][7] The choice and proportion of the modifier can significantly impact the separation of critical pairs.[1]
-
Modifiers: Acetone, isopropanol (IPA), and methyl tert-butyl ether (MTBE) are common modifiers added to acetonitrile.[1][7][8]
-
Gradient Elution: Employing a gradient elution, where the concentration of the strong solvent is increased over time, is a standard and effective technique for analyzing complex triglyceride mixtures.[1][4] This allows for the separation of a wide range of triglycerides with varying polarities within a reasonable analysis time.
Q4: How does column temperature impact the separation of triglycerides?
Temperature plays a significant role in the efficiency of triglyceride separations.[1][4] In reversed-phase HPLC, lower temperatures generally lead to better resolution, although this can result in increased backpressure.[1][7] However, the solubility of highly saturated triglycerides can be an issue at lower temperatures.[1][4] Therefore, a carefully optimized, sometimes slightly elevated, temperature may be necessary.[1] In some cases, a temperature gradient can be employed to improve the solubility of late-eluting, highly saturated triglycerides.[4]
Q5: What is the optimal injection solvent for triglyceride analysis?
The injection solvent can significantly influence peak shape and resolution. Ideally, the sample should be dissolved in the initial mobile phase.[3] If solubility is an issue, the modifier component of the mobile phase can be used.[3] It is crucial to avoid using hexane as an injection solvent in reversed-phase HPLC, as it is a non-polar solvent that can cause peak broadening and splitting.[3]
Q6: Which detector is most suitable for triglyceride analysis?
Triglycerides lack strong UV chromophores, making detection with standard UV detectors challenging.[9][10] More suitable detectors for triglyceride analysis include:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is sensitive to any non-volatile analyte and is compatible with gradient elution.[7][10]
-
Charged Aerosol Detector (CAD): Another universal detector that offers high sensitivity and a wide dynamic range for lipid analysis.[9][11]
-
Mass Spectrometry (MS): Provides high sensitivity and structural information, which is particularly useful for identifying and distinguishing between co-eluting isomers.[9][12]
Troubleshooting Guides
Problem: Poor Resolution and Co-elution of Peaks
This is the most common issue encountered in triglyceride analysis. The following workflow can help systematically troubleshoot and improve separation.
Caption: Troubleshooting workflow for poor triglyceride separation.
Step-by-Step Troubleshooting Guide:
-
Optimize Mobile Phase Gradient:
-
Action: Adjust the gradient profile. Try a shallower gradient (slower increase in the strong solvent concentration) to increase the separation window for closely eluting peaks.
-
Rationale: A shallower gradient increases the interaction time of the analytes with the stationary phase, potentially improving resolution.
-
Action: Experiment with different organic modifiers (e.g., switch from acetone to IPA or MTBE).
-
Rationale: Different modifiers can alter the selectivity of the separation, leading to changes in the elution order and resolution of critical pairs.[1]
-
-
Adjust Column Temperature:
-
Action: Decrease the column temperature in increments of 5-10°C (e.g., from 30°C to 20°C).
-
Rationale: Lower temperatures generally enhance resolution in RP-HPLC for triglycerides.[1][7]
-
Caution: Monitor backpressure, as it will increase with lower temperatures. Also, be aware of potential solubility issues for highly saturated triglycerides.[1][4]
-
-
Evaluate Stationary Phase:
-
Action: If using a single column, consider connecting two or three C18 columns in series.
-
Rationale: Increasing the column length enhances the number of theoretical plates, leading to better separation efficiency.[1][2][4]
-
Action: Try a column with a different C18 chemistry (e.g., a polymeric ODS column).
-
Rationale: Different C18 packings can offer different selectivities.[1]
-
-
Optimize Flow Rate:
-
Action: Reduce the flow rate.
-
Rationale: A lower flow rate can lead to sharper peaks and improved resolution, although it will increase the analysis time.[2]
-
-
Consider Alternative HPLC Techniques:
Data Presentation
Table 1: Common Mobile Phase Gradients for Triglyceride Analysis
| Solvent A | Solvent B | Gradient Program Example | Application |
| Acetonitrile | Acetone | 0% B to 35% B in 50 min, hold for 20 min, then to 80% B in 75 min | Complex mixtures like milk fat[4] |
| Acetonitrile | Isopropanol (IPA) | 20% B to 60% B in 24 min | Vegetable oils (e.g., soybean oil)[7][13] |
| Acetonitrile | Methyl tert-butyl ether (MTBE) | 23% B to 30% B in 25 min | Vegetable oils[8] |
Table 2: Effect of Temperature on Triglyceride Separation
| Temperature | General Effect on Resolution | Effect on Backpressure | Potential Issues |
| Lower (e.g., 10-20°C) | Generally improves resolution[1][7] | Increases | Poor solubility of saturated triglycerides[1][4] |
| Higher (e.g., 30-40°C) | May decrease resolution[4][7] | Decreases | Better solubility of saturated triglycerides |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Vegetable Oil Triglycerides
This protocol is a starting point and should be optimized for specific samples and instruments.
-
Column: C18 (ODS), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
-
-
Gradient: 20% B to 60% B over 24 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (can be optimized between 20-40°C).
-
Injection Volume: 10-20 µL.
-
Injection Solvent: Dissolve the sample in the initial mobile phase composition or in pure isopropanol.
-
Detector: ELSD, CAD, or MS.
Protocol 2: High-Resolution Analysis of Complex Triglyceride Mixtures
This method utilizes columns in series for enhanced separation.
-
Column: Two C18 (ODS) columns (4.6 x 250 mm, 5 µm) connected in series.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Acetone
-
-
Gradient: A multi-step gradient, for example: 0% B to 35% B in 50 min, hold for 20 min, then 35% B to 80% B in 75 min.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Injection Volume: 5-10 µL.
-
Injection Solvent: Dichloromethane or another solvent compatible with the mobile phase that ensures complete sample solubility.[4]
-
Detector: ELSD, CAD, or MS.
Mandatory Visualizations
Caption: General experimental workflow for triglyceride analysis by RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youngin.com [youngin.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jascoinc.com [jascoinc.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Controlling polymorphism during the crystallization of 1,3-Dipalmitoyl-2-stearoyl glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the polymorphism of 1,3-Dipalmitoyl-2-stearoyl glycerol (PSP) during crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphic forms of this compound (PSP)?
A1: Like many triacylglycerols (TAGs), PSP primarily exists in three polymorphic forms: α (alpha), β' (beta prime), and β (beta). These forms differ in their crystal packing, stability, and physical properties. The α form is the least stable, with the lowest melting point, and typically crystallizes first from the melt. It can then transform into the more stable β' form, which may subsequently transform into the most stable β form.
Q2: What are the key factors that influence the polymorphic outcome of PSP crystallization?
A2: The final polymorphic form of PSP is highly dependent on the crystallization conditions. Key influencing factors include:
-
Cooling Rate: Rapid cooling of molten PSP tends to favor the formation of the metastable α form, while slower cooling rates allow for the formation of the more stable β' and β forms.[1][2]
-
Temperature: The crystallization temperature and subsequent storage temperature play a crucial role. Isothermal crystallization at specific temperatures can be used to target a desired polymorph.
-
Solvent: The choice of solvent can influence which polymorphic form preferentially crystallizes. This is due to differences in solubility and interactions between the solvent and the solute molecules.
-
Agitation: Stirring or agitation can affect the nucleation and growth of crystals, thereby influencing the resulting polymorphic form.
-
Presence of Impurities or Other TAGs: The presence of other triacylglycerols or impurities can either promote or inhibit the formation of certain polymorphs. For instance, the presence of 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS) has been shown to retard the crystal growth of PSP.[1]
Q3: How can I identify the polymorphic form of my PSP sample?
A3: The most common techniques for identifying the polymorphic form of PSP are:
-
Differential Scanning Calorimetry (DSC): Each polymorph has a distinct melting point and enthalpy of fusion, which can be measured using DSC. The α form has the lowest melting point, followed by the β' and then the β form.
-
X-ray Diffraction (XRD): XRD provides information about the crystal structure. Each polymorphic form exhibits a characteristic diffraction pattern, particularly in the wide-angle region (WAXD), which reflects the sub-cell packing of the fatty acid chains.
Troubleshooting Guides
Issue 1: I am consistently obtaining the metastable α polymorph, but I need the β' form.
-
Possible Cause: The cooling rate is too high. Rapid cooling traps the molecules in the less stable α form.[2]
-
Troubleshooting Steps:
-
Decrease the Cooling Rate: Employ a slower, controlled cooling rate. Experiment with rates such as 0.1°C/min to 3.0°C/min.[1] A slower rate provides the molecules with sufficient time to arrange into the more stable β' structure.
-
Implement Isothermal Crystallization: After melting the PSP, cool it to a specific temperature where the β' form is known to nucleate and grow, and hold it at that temperature. This may require some empirical determination for pure PSP, but for similar TAGs, this is a common strategy.
-
Tempering: Consider a tempering process where the sample is held at a temperature just below the melting point of the α form to encourage its transformation to the β' form.
-
Issue 2: My PSP sample is transforming to the most stable β form over time, which is undesirable for my application.
-
Possible Cause: The β' form is metastable and will eventually transform into the more stable β form, especially during storage or with temperature fluctuations.
-
Troubleshooting Steps:
-
Storage Conditions: Store the β' sample at a constant, low temperature to minimize the rate of polymorphic transformation.
-
Adulterant Fats: The presence of certain other lipids can sometimes inhibit the β' to β transformation. While specific data for PSP is limited, this is a known strategy in fat crystallization.
-
Re-crystallization: If the β form has already appeared, the only way to revert to the β' form is to completely melt the sample and re-crystallize it under conditions that favor the β' polymorph.
-
Issue 3: I am getting a mixture of polymorphs in my crystallized sample.
-
Possible Cause: The crystallization conditions are not sufficiently controlled, leading to the simultaneous nucleation and growth of multiple polymorphic forms.
-
Troubleshooting Steps:
-
Precise Temperature Control: Ensure that the temperature control during cooling and any isothermal steps is very precise. Even small fluctuations can lead to the formation of different polymorphs.
-
Homogeneous Sample: Ensure that your starting PSP sample is pure and completely molten before starting the crystallization process to erase any crystal memory from previous thermal history. Heating to 60-80°C and holding for 10 minutes is a common practice.[3]
-
Solvent Selection: If using a solvent, ensure it is appropriate for selectively crystallizing the desired polymorph. Some solvents may promote the formation of a specific form.
-
Data Presentation
Table 1: Influence of Cooling Rate on the Polymorphism of Structurally Similar Triacylglycerols
| Triacylglycerol | Cooling Rate (°C/min) | Observed Polymorph(s) | Analytical Method | Reference |
| PSP/PPS Mixtures | 0.1 | α | DSC | [1] |
| PSP/PPS Mixtures | 3.0 | α | DSC | [1] |
| POO, SOO, POL | 15 | Less stable forms (sub-α, α) predominate | DSC, SR-XRD | [2] |
| POO, SOO, POL | 2 | Intermediate stability forms | DSC, SR-XRD | [2] |
| POO, SOO, POL | 0.5 | More stable forms (β'2, β'1) | DSC, SR-XRD | [2] |
| POP | 15 to 0.5 | Less stable α and γ forms | DSC, SR-XRD | [4][5] |
Note: PSP = this compound; PPS = 1,2-dipalmitoyl-3-stearoyl-sn-glycerol; POO = 1-palmitoyl-2,3-dioleoyl glycerol; SOO = 1-stearoyl-2,3-dioleoyl glycerol; POL = 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol; POP = 1,3-dipalmitoyl-2-oleoyl glycerol. This table includes data from structurally similar TAGs to provide guidance due to the limited availability of specific quantitative data for pure PSP.
Experimental Protocols
Protocol 1: Obtaining the α Polymorph of PSP via Rapid Cooling
-
Sample Preparation: Place 5-10 mg of high-purity PSP into a DSC pan.
-
Melting: Heat the sample to 80°C in a DSC instrument and hold for 10 minutes to erase any crystal memory.
-
Rapid Cooling: Cool the sample at a rapid rate, for example, 30°C/min, down to a temperature well below its crystallization point (e.g., -15°C).[6]
-
Analysis: The resulting solid will likely be in the α polymorphic form. This can be confirmed by immediately performing a heating scan in the DSC to observe its characteristic low melting point or by XRD analysis.
Protocol 2: Promoting the Formation of More Stable Polymorphs (β' or β) of PSP via Slow Cooling
-
Sample Preparation: Place 5-10 mg of high-purity PSP into a DSC pan.
-
Melting: Heat the sample to 80°C in a DSC instrument and hold for 10 minutes.
-
Slow Cooling: Cool the sample at a slow, controlled rate, for example, 0.1°C/min to 2°C/min, to a temperature below its crystallization point.[1][2]
-
Analysis: The resulting solid is more likely to be in the β' or β form. A subsequent heating scan in the DSC will reveal a higher melting point compared to the α form. XRD analysis can definitively identify the polymorph.
Mandatory Visualization
Caption: Experimental workflow for controlling PSP polymorphism.
Caption: Factors influencing PSP polymorphic outcomes.
References
- 1. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol [pubmed.ncbi.nlm.nih.gov]
- 2. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In situ observation of transformation pathways of polymorphic forms of 1,3-dipalmitoyl-2-oleoyl glycerol (POP) examined with synchrotron radiation X-ray diffraction and DSC - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Preventing lipid oxidation and degradation of 1,3-Dipalmitoyl-2-stearoyl glycerol
Welcome to the technical support center for 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS). This resource is designed to assist researchers, scientists, and drug development professionals in preventing lipid oxidation and degradation of SPS during their experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SPS) and why is its stability important?
A1: this compound is a specific type of triacylglycerol (a type of fat) where palmitic acid is attached to the sn-1 and sn-3 positions of the glycerol backbone, and stearic acid is at the sn-2 position.[1][2] The stability of SPS is crucial in pharmaceutical formulations and drug delivery systems because its degradation can impact the safety, efficacy, and shelf-life of the final product.[3][4]
Q2: What are the primary pathways of degradation for SPS?
A2: Although SPS is a saturated triglyceride and thus less prone to oxidation than unsaturated fats, it can still undergo degradation through two primary pathways:
-
Oxidative Degradation: This process is initiated by factors like heat, light, and the presence of metal ions. It involves the formation of free radicals, leading to the generation of hydroperoxides (primary oxidation products). These are unstable and can break down into secondary oxidation products like aldehydes, ketones, and alcohols, which can cause rancidity and alter the product's properties.[5]
-
Hydrolytic Degradation (Hydrolysis): In the presence of water, the ester bonds linking the fatty acids to the glycerol backbone can be broken. This reaction is often catalyzed by acids, bases, or enzymes (lipases) and results in the release of free fatty acids (palmitic and stearic acid) and glycerol.[6]
Q3: What are the common signs of SPS degradation in my experiments?
A3: Degradation of SPS can manifest in several ways:
-
Physical Changes: You might observe changes in the physical appearance of your formulation, such as a change in color, the development of an off-odor (rancidity), or changes in viscosity or texture.
-
Chemical Changes: An increase in the acid value or peroxide value of your sample is a clear indicator of hydrolytic and oxidative degradation, respectively. You may also detect the presence of degradation products using analytical techniques like chromatography.
Q4: How can I prevent or minimize the oxidation of SPS?
A4: To minimize oxidation, it is crucial to control the experimental and storage conditions:
-
Control Temperature: Store SPS and its formulations at low temperatures as recommended, typically -20°C for long-term stability.[1][2] High temperatures accelerate oxidative reactions.
-
Protect from Light: Store samples in amber-colored vials or in the dark to prevent photo-oxidation.
-
Inert Atmosphere: For highly sensitive applications, consider blanketing the sample with an inert gas like nitrogen or argon to displace oxygen.
-
Use of Antioxidants: The addition of antioxidants can effectively inhibit the oxidation process.[3] Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[3]
Q5: What analytical methods are suitable for detecting and quantifying SPS degradation?
A5: Several analytical methods can be employed to assess the stability of SPS:
-
Peroxide Value (PV): This is one of the most common methods to measure the initial stages of lipid oxidation by quantifying hydroperoxides.[7][8]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method measures secondary oxidation products, particularly malondialdehyde (MDA).[7][8]
-
p-Anisidine Value (p-AV): This test determines the amount of aldehydes (secondary oxidation products) in the lipid.[7]
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify the parent SPS molecule and its degradation products.[7][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of SPS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high Peroxide Value (PV) in a fresh sample. | - Contamination of glassware or solvents with oxidizing agents.- Exposure of the sample to air and light during preparation.- Impure starting material. | - Ensure all glassware is scrupulously clean and use high-purity solvents.- Minimize the sample's exposure to the atmosphere and light; work quickly and in a dimly lit area if possible.- Verify the purity of the SPS starting material with the supplier's certificate of analysis. |
| Inconsistent results in stability studies. | - Non-homogenous sample.- Variations in storage conditions (temperature, light exposure).- Inconsistent analytical methodology. | - Ensure the sample is thoroughly mixed before taking an aliquot for analysis.- Use a calibrated and monitored storage chamber to maintain consistent temperature and humidity.- Follow a standardized and validated analytical protocol for all time points. |
| Change in color or odor of the SPS-containing formulation. | - Advanced lipid oxidation leading to the formation of secondary oxidation products.- Potential microbial contamination. | - Analyze the sample for peroxide value and TBARS to confirm oxidation.- Consider adding an appropriate antioxidant to the formulation.- If microbial contamination is suspected, perform microbial limit testing. |
| Precipitation or phase separation in a liquid formulation. | - Hydrolysis leading to the formation of free fatty acids which may have lower solubility.- Temperature fluctuations affecting solubility. | - Control the pH of the formulation to minimize acid or base-catalyzed hydrolysis.- Analyze for free fatty acid content.- Ensure the formulation is stored at a constant temperature. |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is a standard method for quantifying hydroperoxides, the primary products of lipid oxidation.
Materials:
-
SPS sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.1 M or 0.01 M Sodium thiosulfate solution (standardized)
-
1% Starch indicator solution
Procedure:
-
Weigh approximately 5 g of the SPS sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Swirl the flask for exactly 1 minute.
-
Add 30 mL of distilled water and swirl vigorously.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration, with shaking, until the blue color disappears.
-
Perform a blank titration using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Visualizations
Caption: Generalized pathway of lipid autoxidation.
Caption: Troubleshooting workflow for SPS degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 2177-97-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "From ether to acid: a plausible degradation pathway of glycerol dialky" by Xiao Lei Liu, Daniel Birgel et al. [pearl.plymouth.ac.uk]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems [ouci.dntb.gov.ua]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. [PDF] A review of analytical methods measuring lipid oxidation status in foods: a challenging task | Semantic Scholar [semanticscholar.org]
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Saturated Triglycerides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of saturated triglycerides during HPLC analysis.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of saturated triglycerides, providing potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my saturated triglyceride peaks?
Answer:
Poor peak shape is a common problem in the HPLC analysis of triglycerides and can be attributed to several factors:
-
Incompatible Injection Solvent: The solvent used to dissolve the sample may not be compatible with the mobile phase.[1][2] If the injection solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[2] For instance, using hexane as an injection solvent in a reversed-phase system can lead to peak broadening or even double peaks.[1]
-
Solution: Ideally, dissolve the sample in the initial mobile phase.[2][3] If solubility is an issue, use a solvent that is compatible with the mobile phase, such as dichloromethane or the strong solvent component of your mobile phase gradient.[2][3] Warming the sample in the injection solvent (e.g., to 30°C) can also aid dissolution.[3]
-
-
Sample Overload: Injecting too much sample onto the column can lead to peak fronting.[2]
-
Solution: Perform a loading study by systematically reducing the amount of sample injected until a symmetrical peak shape is achieved.[2]
-
-
Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can result in poor peak shape.[2]
-
Solution: Replace the guard column and try flushing the analytical column with a strong solvent. If the issue persists, the column may need to be replaced.[2]
-
Question: My saturated triglycerides are precipitating in the mobile phase, leading to system pressure issues and poor results. What can I do?
Answer:
Precipitation of saturated triglycerides is a direct consequence of their low solubility in common reversed-phase HPLC mobile phases. Here’s how to address this:
-
Mobile Phase Modification: The choice of organic modifier in the mobile phase is critical.[1][2]
-
Solution: While acetonitrile is a common primary solvent, modifiers are needed to improve triglyceride solubility.[1] Acetone-acetonitrile mixtures work well for many vegetable oils but may not be suitable for highly saturated fats like milk fat, where tristearin can precipitate.[1] Dichloromethane-acetonitrile or methyl tert-butyl ether (MTBE)-acetonitrile mixtures often provide better solubility for saturated triglycerides.[1][4][5] Non-aqueous reversed-phase (NARP) chromatography, which eliminates water from the mobile phase, is a common strategy.[4]
-
-
Elevated Column Temperature: Increasing the column temperature can significantly enhance the solubility of saturated triglycerides.[3]
-
Solution: Operating the column at elevated temperatures, with gradients between 15°C and 60°C being proposed, can prevent precipitation.[3] However, be aware that higher temperatures can also lead to shorter retention times and potentially lower selectivity.[3] The optimal temperature for a specific sample often needs to be determined empirically.[1]
-
Question: I am not achieving adequate separation between different saturated triglycerides. How can I improve resolution?
Answer:
Improving the resolution of closely eluting triglycerides often requires a multi-faceted approach:
-
Mobile Phase Gradient Optimization: The gradient profile plays a key role in separation.
-
Solution: Systematically adjust the gradient slope and duration. A shallower gradient can often improve the separation of closely eluting compounds.[2]
-
-
Stationary Phase Selection: The choice of HPLC column is fundamental.
-
Solution: For general triglyceride profiling, C18 columns are widely used.[2][3] For more challenging separations, consider columns with different selectivities, such as C30 columns, or columns with smaller particle sizes (e.g., 1.7-3 µm) for higher efficiency, as used in ultra-high-performance liquid chromatography (UHPLC).[1][6]
-
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution.
-
Sub-optimal Column Temperature: Temperature affects not only solubility but also selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the best mobile phases for analyzing saturated triglycerides by reversed-phase HPLC?
A1: Due to the poor water solubility of triglycerides, non-aqueous reversed-phase (NARP) HPLC is commonly employed.[4] Typical mobile phases consist of a weak solvent like acetonitrile and a stronger, more lipophilic solvent to ensure solubility.[1][4] Common and effective mobile phase combinations include:
Q2: What is the role of temperature in the HPLC analysis of saturated triglycerides?
A2: Temperature is a critical parameter that influences several aspects of the analysis:
-
Solubility: Higher temperatures increase the solubility of saturated triglycerides, preventing them from precipitating out of the mobile phase.[1][3] Temperature gradients up to 60°C have been used to enhance the solubility of highly saturated triglycerides.[3]
-
Viscosity and Pressure: Increasing the temperature lowers the viscosity of the mobile phase, which in turn reduces the system backpressure.[4]
-
Retention and Selectivity: Generally, higher temperatures lead to shorter retention times.[3] However, the effect on selectivity can vary and must be evaluated for each specific separation.[1][3] In some cases, increasing the temperature can cause chromatographic resolution to decrease.[4]
Q3: What type of detector is most suitable for triglyceride analysis?
A3: Since triglycerides lack strong UV chromophores, conventional UV detectors are often not ideal, although detection at low wavelengths (e.g., 210-220 nm) is sometimes used.[1][4] More universal detectors are generally preferred:
-
Evaporative Light Scattering Detector (ELSD): This is a popular choice for lipid analysis as it provides a response for any non-volatile analyte and is compatible with gradient elution, offering a stable baseline.[5]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers good sensitivity for triglycerides.[9]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides not only detection but also structural information, aiding in the identification of individual triglyceride species.[4][10]
-
Refractive Index (RI) Detector: While RI detectors can be used, they are sensitive to temperature and pressure fluctuations and are not well-suited for gradient elution, which is often necessary for complex triglyceride mixtures.[1][6]
Q4: Are there alternative chromatographic techniques for analyzing saturated triglycerides?
A4: Yes, besides conventional HPLC, other techniques can offer advantages:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with smaller particle sizes (sub-2 µm), UHPLC can provide significantly higher resolution and faster analysis times compared to traditional HPLC.[1][4]
-
Silver Ion (Ag+) HPLC: This technique separates triglycerides based on the degree of unsaturation by forming π-complexes between the silver ions on the stationary phase and the double bonds in the fatty acid chains.[3]
-
High-Temperature Gas Chromatography (HT-GC): This is another powerful technique for the analysis of intact triglycerides.[6]
Data Presentation
Table 1: Comparison of Mobile Phase Systems for Triglyceride Analysis
| Mobile Phase System | Advantages | Disadvantages | Reference(s) |
| Acetonitrile / Acetone | Good for common vegetable oils. | May cause precipitation of highly saturated triglycerides (e.g., from milk fat). | [1][7] |
| Acetonitrile / Dichloromethane | Excellent solubility for a wide range of triglycerides, including saturated ones. | Dichloromethane is a chlorinated solvent, which may have disposal considerations. | [1][3][8] |
| Acetonitrile / Isopropanol (IPA) | Effective strong solvent. | Can lead to a significant increase in system pressure. | [2][4] |
| Acetonitrile / MTBE | Good alternative strong solvent with lower pressure increase compared to IPA. | --- | [2][4][5] |
Experimental Protocols
Protocol 1: General Method for Non-Aqueous Reversed-Phase (NARP) HPLC of Triglycerides
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For higher resolution, consider a UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane or Methyl tert-butyl ether (MTBE)
-
Gradient Elution: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute the more non-polar, saturated triglycerides. The exact gradient profile should be optimized for the specific sample.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column. Adjust accordingly for other column dimensions.
-
Column Temperature: 30°C to 50°C. The optimal temperature should be determined experimentally to ensure solubility without compromising resolution.[3]
-
Injection Solvent: Dichloromethane or the initial mobile phase composition. Warm the sample if necessary to ensure complete dissolution.[3]
-
Detector: ELSD, CAD, or MS.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing poor solubility issues in HPLC analysis of triglycerides.
Caption: A general workflow for the analysis of triglycerides using Non-Aqueous Reversed-Phase HPLC.
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. youngin.com [youngin.com]
- 5. researchgate.net [researchgate.net]
- 6. triglyceride by HPLC - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. hplc.eu [hplc.eu]
- 10. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Triglycerides by Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of triglycerides (TGs) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions related to their experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the quantitative analysis of triglycerides by mass spectrometry, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Triglyceride Signal Intensity | - Ion Suppression: Co-eluting phospholipids, such as phosphatidylcholines (PCs), can suppress the ionization of TGs, especially in MALDI and ESI.[1][2] - Suboptimal Solvent Composition: The solvent used for extraction and infusion may not be suitable for nonpolar triglycerides.[3][4] - Inefficient Ionization: TGs do not readily protonate and require adduct formation for efficient ionization.[5][6] | - Chromatographic Separation: Utilize liquid chromatography (LC) to separate TGs from phospholipids before they enter the mass spectrometer.[5] - Alternative Ionization Techniques: Consider using techniques less prone to ion suppression for TGs, such as Laser Desorption Ionization (LDI) from silicon nanopost arrays (NAPA).[1][2] - Optimize Solvent Systems: For nano-DESI and similar techniques, use less polar solvents like methanol:dichloromethane (MeOH:DCM) or methanol:acetonitrile:toluene (MeOH:AcN:tol) to improve TG extraction.[3][4] - Promote Adduct Formation: Add ammonium formate or sodium acetate to the mobile phase or infusion solvent to encourage the formation of [M+NH₄]⁺ or [M+Na]⁺ adducts, which are readily detected.[5] |
| Poor Reproducibility and Inaccurate Quantification | - Lack of Appropriate Internal Standard: The absence of a suitable internal standard can lead to significant variations in signal intensity due to sample preparation inconsistencies or instrument drift.[7][8] - Matrix Effects: The sample matrix can interfere with the ionization of target analytes, leading to inconsistent results.[8] | - Use of Isotope-Labeled Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₃-tripalmitin) that closely mimics the behavior of the endogenous TGs.[7] A common choice is Glyceryl trilinolenate (TG 54:9).[9] - Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the sample to compensate for matrix effects. |
| Difficulty in Identifying and Differentiating Triglyceride Species | - Isobaric and Isomeric Overlap: Different TG species can have the same nominal mass (isobars) or the same elemental composition but different fatty acid arrangements (isomers), making them difficult to distinguish with a single MS scan.[6] - In-source Fragmentation: Fragmentation of TGs in the ion source can complicate spectral interpretation. | - Tandem Mass Spectrometry (MS/MS): Employ MS/MS techniques such as neutral loss (NL) scans or product ion scans to identify the fatty acid constituents of the TGs.[6][9][10] For example, monitoring the neutral loss of a specific fatty acid can identify all TGs containing that fatty acid.[9] - High-Resolution Mass Spectrometry: Utilize high-resolution instruments (e.g., Q-TOF, Orbitrap) to resolve isobaric species.[6][11] - Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate isomeric TGs based on their shape and size.[6] |
| Co-elution of Isomeric Triglycerides | - Insufficient Chromatographic Resolution: The LC method may not be capable of separating structurally similar TG isomers. | - Optimize LC Conditions: Use a C18 or C30 reversed-phase column with a suitable gradient of mobile phases, such as acetonitrile/isopropanol with ammonium formate, to improve separation.[12] - Increase Gradient Length: A longer, shallower gradient can enhance the resolution of closely eluting species. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended method for extracting triglycerides from plasma or serum?
A common and effective method is protein precipitation followed by lipid extraction. A typical protocol involves precipitating proteins with a solvent like isopropanol, centrifuging to pellet the protein, and then collecting the supernatant containing the lipids. For quantitative analysis, it is crucial to add an appropriate internal standard before the extraction process.[9]
Instrumentation and Methods
Q2: What are the most common mass spectrometry-based methods for quantitative triglyceride analysis?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and robust method.[5][9] It combines the separation power of LC with the specificity and sensitivity of tandem MS. Direct infusion mass spectrometry, also known as "shotgun lipidomics," is a faster, high-throughput alternative that infuses the sample directly into the mass spectrometer without prior chromatographic separation.[13][14][15]
Q3: What ionization technique is best for triglycerides?
Electrospray ionization (ESI) is the most common technique used for triglyceride analysis, typically in positive ion mode.[6] Since triglycerides do not readily protonate, ESI is used to form adducts, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts, which are then detected.[5][6] Atmospheric pressure chemical ionization (APCI) can also be used.[6] For tissue imaging, matrix-assisted laser desorption/ionization (MALDI) is often employed, though it can be susceptible to ion suppression from phospholipids.[1][2]
Q4: How can I identify the fatty acid composition of a triglyceride using mass spectrometry?
Tandem mass spectrometry (MS/MS) is essential for this. By selecting a specific triglyceride precursor ion and fragmenting it, you can observe product ions or neutral losses that correspond to the individual fatty acid chains.[6][9] For instance, in positive ion mode, a common fragmentation pathway is the neutral loss of a fatty acid, allowing for its identification.[9]
Data Analysis
Q5: How do I quantify triglyceride levels from my mass spectrometry data?
Quantification is typically performed by comparing the peak area of the endogenous triglyceride to the peak area of a known amount of an internal standard.[8][12] A response factor may need to be determined for each lipid class if a single internal standard is used for multiple classes. For absolute quantification, a calibration curve should be generated using a series of known concentrations of a triglyceride standard.[16]
Q6: What software can be used for processing lipidomics data?
Several software platforms are available for processing mass spectrometry data for lipidomics, including vendor-specific software (e.g., MassLynx with TargetLynx). Open-source platforms like MS-DIAL and Lipostar are also widely used, though it's important to be aware that different platforms can sometimes yield different identifications from the same dataset.[17][18] Manual curation of results is often a necessary step to ensure accuracy.[17]
Experimental Protocols
Protocol 1: UPLC-MS/MS for Semi-Quantitative Analysis of Triglycerides in Human Serum
This protocol is adapted from a rapid UPLC-MS/MS methodology.
1. Sample Preparation:
-
Allow human serum samples to thaw to room temperature.
-
Precipitate proteins by adding 4 parts cold isopropanol to 1 part serum (4:1 v/v).
-
Vortex the mixture thoroughly.
-
Centrifuge at 25,000 x g for 3 minutes.
-
Collect the supernatant.
-
Dilute the supernatant 1:1 with deionized water.
2. Liquid Chromatography (LC):
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid and 0.2 mM Ammonium Formate in Water
-
Mobile Phase B: 50% Isopropanol in Acetonitrile with 0.1% Formic Acid and 0.2 mM Ammonium Formate
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 2 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 90 2.0 90 6.0 98 8.0 98 8.1 90 | 11.0 | 90 |
3. Mass Spectrometry (MS):
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S micro)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 2.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 650 °C
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor for the neutral loss of specific fatty acids from the ammoniated precursor ions of triglycerides. A comprehensive list of transitions should be established based on the expected triglycerides in the sample.[9]
Data Presentation
Table 1: Example MRM Transitions for Triglyceride Analysis
This table illustrates typical MRM transitions for detecting triglycerides by monitoring the neutral loss of common fatty acids from their ammoniated adducts.
| Triglyceride Class (Total Carbons:Double Bonds) | Precursor Ion (m/z) [M+NH₄]⁺ | Fatty Acid Neutral Loss | Product Ion (m/z) |
| TG 48:1 | 828.8 | 16:0 (Palmitic) | 571.5 |
| TG 50:2 | 854.8 | 18:2 (Linoleic) | 573.5 |
| TG 52:3 | 878.8 | 18:1 (Oleic) | 595.5 |
| TG 54:4 | 902.8 | 20:4 (Arachidonic) | 597.5 |
Note: The specific precursor and product ions will vary depending on the fatty acid composition of the triglyceride.
Visualizations
Caption: Figure 1. General Experimental Workflow for LC-MS/MS based Triglyceride Analysis.
References
- 1. Mass spectrometry imaging of triglycerides in biological tissues by laser desorption ionization from silicon nanopost arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vertes.columbian.gwu.edu [vertes.columbian.gwu.edu]
- 3. Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to make things work again--troubleshooting using the GC-IDMS determination of triacylglycerols as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 11. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Infusion Mass Spectrometry for Complex Lipid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Direct Infusion Mass Spectrometry for Complex Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing acyl migration during the synthesis of structured triglycerides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of structured triglycerides (STs), with a primary focus on minimizing acyl migration.
Frequently Asked questions (FAQs)
Q1: What is acyl migration and why is it a problem in structured triglyceride synthesis?
Acyl migration is an intramolecular reaction where an acyl group (a fatty acid) changes its position on the glycerol backbone of a glyceride.[1] In the context of structured triglyceride synthesis, particularly when using sn-1,3 specific lipases, the goal is to modify the fatty acids at the sn-1 and sn-3 positions while preserving the fatty acid at the sn-2 position. Acyl migration leads to the undesired isomerization of the target structured triglyceride, resulting in a loss of regiospecificity and the formation of byproducts. This compromises the unique physiological and functional properties of the desired structured triglyceride.
Q2: What are the primary factors that influence the rate of acyl migration during enzymatic interesterification?
Several factors significantly influence the rate of acyl migration during enzymatic interesterification. These include:
-
Reaction Temperature: Higher temperatures generally increase the rate of acyl migration.[2]
-
Reaction Time: Prolonged reaction times can lead to increased acyl migration.[3]
-
Water Content: The effect of water can be complex. While a certain amount of water is necessary for enzyme activity, excessive water can promote the formation of partial glycerides, which are intermediates that can facilitate acyl migration.[2]
-
Enzyme Load: Higher concentrations of the enzyme can accelerate the primary reaction but may also increase the likelihood of side reactions, including acyl migration, particularly over extended periods.[2]
-
Solvent Polarity: The type of solvent used in the reaction medium can influence acyl migration. Polar solvents tend to suppress acyl migration compared to nonpolar solvents.
Q3: How does acyl migration in chemical interesterification compare to enzymatic interesterification?
Chemical interesterification typically employs catalysts like sodium methoxide, which leads to a random distribution of fatty acids on the glycerol backbone.[1] While the primary goal of chemical interesterification is often randomization, acyl migration is an inherent part of this process. In contrast, enzymatic interesterification, especially with sn-1,3 specific lipases, aims for a controlled, position-specific rearrangement of fatty acids. However, acyl migration can still occur as an undesirable side reaction in enzymatic processes, leading to a loss of this specificity.[4]
Q4: What are the common analytical techniques to quantify the extent of acyl migration?
Several analytical techniques can be employed to determine the positional distribution of fatty acids in triglycerides and thus quantify acyl migration. A common approach involves the following steps:
-
Hydrolysis with Pancreatic Lipase: Pancreatic lipase specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol intact.[5]
-
Separation of Reaction Products: The resulting mixture of free fatty acids, monoacylglycerols, and diacylglycerols is separated, typically using thin-layer chromatography (TLC) or solid-phase extraction.[5]
-
Fatty Acid Analysis: The fatty acid composition of the isolated sn-2 monoacylglycerols is then determined, most commonly by gas chromatography with flame ionization detection (GC-FID) after conversion to fatty acid methyl esters (FAMEs).[6]
By comparing the fatty acid composition at the sn-2 position of the final product with that of the starting material, the extent of acyl migration can be calculated. High-performance liquid chromatography (HPLC) can also be used for the separation and quantification of different glyceride species.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High levels of acyl migration detected in the final product. | 1. High Reaction Temperature: The reaction temperature may be too high, accelerating the rate of acyl migration.[2]2. Prolonged Reaction Time: The reaction may be running for too long, allowing more time for acyl migration to occur.[3]3. Inappropriate Water Content: The water activity in the reaction medium may be too high, promoting the formation of partial glycerides that facilitate acyl migration.4. Sub-optimal Solvent Choice: The use of a nonpolar solvent can increase the rate of acyl migration. | 1. Optimize Reaction Temperature: Reduce the reaction temperature. Conduct experiments at various temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal balance between reaction rate and minimal acyl migration.[7]2. Optimize Reaction Time: Monitor the reaction progress over time and stop the reaction once the desired level of interesterification is achieved, before significant acyl migration takes place.3. Control Water Activity: Ensure the reactants and enzyme are appropriately dried. The use of molecular sieves can help to control the water content in the reaction medium.4. Solvent Selection: If the reaction is solvent-based, consider using a more polar solvent like acetone, which has been shown to suppress acyl migration.[8] |
| Low yield of the desired structured triglyceride. | 1. Sub-optimal Reaction Conditions: The reaction conditions (temperature, time, enzyme load) may not be optimal for the specific substrates and enzyme used.2. Enzyme Inactivation: The lipase may have lost its activity due to factors like improper storage, extreme pH, or the presence of inhibitors.3. Poor Substrate Purity: Impurities in the starting oils or fatty acids can interfere with the enzymatic reaction. | 1. Systematic Optimization: Perform a systematic optimization of reaction parameters using a design of experiments (DoE) approach to identify the optimal conditions for yield.[2]2. Verify Enzyme Activity: Test the activity of the lipase using a standard assay before use. Ensure proper storage and handling of the enzyme.3. Purify Substrates: Use high-purity substrates. Pre-treatment of oils and fatty acids to remove impurities may be necessary. |
| Inconsistent results between batches. | 1. Variability in Starting Materials: There may be batch-to-batch variations in the composition of the starting oils or fatty acids.2. Inconsistent Reaction Conditions: Minor variations in reaction parameters (temperature, stirring speed, water content) between batches can lead to different outcomes.3. Enzyme Deactivation over Time: If the enzyme is being reused, its activity may decrease with each cycle. | 1. Characterize Starting Materials: Thoroughly analyze the composition of each new batch of starting materials.2. Standardize Procedures: Maintain strict control over all reaction parameters. Use calibrated equipment and standardized operating procedures.3. Monitor Reused Enzyme Activity: If reusing the enzyme, monitor its activity over time and replace or regenerate it as needed. |
Quantitative Data on Factors Influencing Acyl Migration
The following table summarizes the impact of various reaction parameters on the extent of acyl migration during enzymatic interesterification, based on data from published studies.
| Parameter | Condition A | Acyl Migration (%) | Condition B | Acyl Migration (%) | Reference |
| Temperature | 55°C | 15.8 | 75°C | 38.2 | [2] |
| Water Content | 3.25% | 18.5 | 10.25% | 35.5 | [2] |
| Enzyme Load | 3.5% | 23.6 | 10.5% | 30.4 | [2] |
| Reaction Time | 4 hours | 13.1 | 44 hours | 40.9 | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Structured Triglyceride (MLM-type) with Minimized Acyl Migration
This protocol describes a two-step enzymatic process for the synthesis of a structured triglyceride with medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position.
Materials:
-
High-oleic sunflower oil (source of long-chain fatty acid at sn-2)
-
Caprylic acid (medium-chain fatty acid)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Ethanol (anhydrous)
-
Hexane (or other suitable organic solvent)
-
Molecular sieves (3Å)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
Step 1: Ethanolysis to Produce sn-2 Monoacylglycerols (2-MAGs)
-
Dry the high-oleic sunflower oil and ethanol over molecular sieves overnight.
-
In a temperature-controlled reactor, combine the dried oil and ethanol at a molar ratio of 1:2.
-
Add the immobilized sn-1,3 specific lipase (typically 5-10% by weight of the oil).
-
Conduct the reaction at a controlled low temperature (e.g., 30-40°C) with constant stirring for a predetermined time (e.g., 4-8 hours), optimized to maximize 2-MAG formation while minimizing acyl migration.
-
Stop the reaction by filtering out the immobilized lipase.
-
Evaporate the excess ethanol and unreacted ethyl esters under vacuum.
-
The resulting mixture, rich in sn-2 monoacylglycerols, can be used directly in the next step or purified further by crystallization or chromatography.
Step 2: Esterification of 2-MAGs with Caprylic Acid
-
Combine the 2-MAG rich mixture from Step 1 with caprylic acid in a 1:2 molar ratio (2-MAG:caprylic acid).
-
Add fresh immobilized sn-1,3 specific lipase (5-10% by weight of total reactants).
-
Add molecular sieves to the reaction mixture to remove the water produced during esterification.
-
Conduct the reaction at a controlled temperature (e.g., 40-50°C) under vacuum with constant stirring.
-
Monitor the progress of the reaction by analyzing the composition of the mixture at regular intervals.
-
Once the desired conversion is achieved, stop the reaction by filtering out the lipase and molecular sieves.
-
The crude structured triglyceride product is then purified to remove unreacted fatty acids and partial glycerides. This can be achieved by washing with a warm sodium bicarbonate solution, followed by a water wash, and then drying over anhydrous sodium sulfate. Further purification can be done using column chromatography or short-path distillation.
Protocol 2: Quantification of Acyl Migration using Pancreatic Lipase and GC-FID
This protocol outlines the procedure to determine the fatty acid composition at the sn-2 position of the synthesized structured triglyceride.
Materials:
-
Synthesized structured triglyceride
-
Pancreatic lipase
-
Tris-HCl buffer (pH 8.0)
-
Calcium chloride solution
-
Sodium cholate solution
-
Diethyl ether
-
Ethanol
-
Boric acid impregnated silica gel plates for TLC
-
Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane (GC grade)
-
Fatty acid methyl ester (FAME) standards
Procedure:
-
Pancreatic Lipase Hydrolysis:
-
In a reaction vessel, dissolve a known amount of the purified structured triglyceride in a small volume of diethyl ether.
-
Add the Tris-HCl buffer, calcium chloride solution, and sodium cholate solution.
-
Initiate the hydrolysis by adding the pancreatic lipase.
-
Incubate the mixture in a shaking water bath at 40°C for a short period (e.g., 2-5 minutes) to ensure partial hydrolysis without inducing acyl migration.
-
Stop the reaction by adding ethanol and acidifying with hydrochloric acid.
-
-
Extraction and Separation:
-
Extract the lipids from the reaction mixture with diethyl ether.
-
Wash the ether extract with water and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen.
-
Spot the concentrated lipid extract onto a boric acid impregnated silica gel TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the 2-monoacylglycerols from other lipid classes (free fatty acids, 1,3-diacylglycerols, 1,2(2,3)-diacylglycerols, and unreacted triglycerides).
-
-
Analysis of 2-Monoacylglycerols:
-
Visualize the separated lipid bands under UV light after spraying with a fluorescent indicator (e.g., 2',7'-dichlorofluorescein).
-
Scrape the silica gel band corresponding to the 2-monoacylglycerols into a screw-capped tube.
-
Transesterification to FAMEs: Add the boron trifluoride-methanol solution to the scraped silica and heat at 100°C for a specified time to convert the fatty acids in the 2-monoacylglycerols to their corresponding methyl esters (FAMEs).
-
After cooling, add water and hexane to the tube, vortex, and centrifuge.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
-
GC-FID Analysis:
-
Inject an aliquot of the hexane extract into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column for FAME analysis.
-
Identify the individual FAMEs by comparing their retention times with those of known standards.
-
Quantify the relative percentage of each fatty acid at the sn-2 position based on the peak areas.
-
Calculation of Acyl Migration:
The percentage of acyl migration can be estimated by comparing the amount of a specific fatty acid at the sn-2 position in the final product to its amount in the starting material (if it was intended to be exclusively at the sn-1 and sn-3 positions).
Visualizations
Caption: Workflow for the two-step enzymatic synthesis of MLM-type structured triglycerides.
Caption: Simplified mechanism of acyl migration during enzymatic interesterification.
References
- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. perkinelmer.cl [perkinelmer.cl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Emulsions Containing 1,3-Dipalmitoyl-2-stearoyl Glycerol (SPS)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of emulsions containing the structured lipid 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS). The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in stabilizing emulsions containing this compound (SPS)?
A1: The primary challenges stem from the high melting point and complex polymorphic behavior of SPS. As a saturated triglyceride, SPS is solid at room temperature and can exist in different crystalline forms (polymorphs), mainly the unstable α-form, the metastable β'-form, and the most stable β-form.[1][2] Uncontrolled crystallization and polymorphic transitions of SPS within the emulsion droplets can lead to several instability issues:
-
Particle Aggregation and Growth: The transformation to more stable, often larger, crystals can disrupt the emulsifier layer at the oil-water interface, leading to droplet aggregation.[3][4]
-
Expulsion of Encapsulated Drugs: Changes in the crystal lattice during polymorphic transitions can force out any encapsulated active pharmaceutical ingredients (APIs), reducing the formulation's efficacy.
-
Changes in Rheology: Crystal growth and network formation can significantly increase the viscosity of the emulsion, potentially leading to gelling.[5]
Q2: What are the key formulation and process parameters to control for a stable SPS emulsion?
A2: To achieve a stable SPS emulsion, it is crucial to control the following parameters:
-
Emulsifier and Co-emulsifier Selection: The type and concentration of emulsifiers are critical for stabilizing the droplets and influencing the crystallization of SPS.[6][7][8]
-
Homogenization Technique and Parameters: High-pressure homogenization (hot or cold) is commonly used to produce the small and uniform droplets necessary for stability.[9][10] The pressure, temperature, and number of cycles are key variables.
-
Cooling Rate: The rate at which the emulsion is cooled after homogenization significantly impacts the initial polymorphic form of the SPS crystals and their subsequent transformation.[1]
-
Lipid Concentration: The concentration of SPS in the oil phase can affect droplet size and the overall stability of the emulsion.[11]
-
pH and Ionic Strength of the Aqueous Phase: These factors influence the charge on the droplet surface (zeta potential), which is a key indicator of electrostatic stability.[3][4]
Q3: What analytical techniques are essential for characterizing the stability of SPS emulsions?
A3: A combination of techniques is necessary to fully characterize the physical and chemical stability of SPS emulsions:
-
Dynamic Light Scattering (DLS): Used to measure the mean particle size, polydispersity index (PDI), and zeta potential of the emulsion droplets.[12]
-
Differential Scanning Calorimetry (DSC): Provides information on the melting and crystallization behavior of SPS within the droplets, allowing for the identification of polymorphic forms and their transitions.[13][14]
-
X-Ray Diffraction (XRD): Used to definitively identify the polymorphic form of the SPS crystals within the nanoparticles.[15]
-
Microscopy (e.g., Polarized Light Microscopy, Cryo-SEM): Allows for the visual assessment of droplet morphology, size, and the presence of crystals.[13]
-
Rheology: Measures the viscosity of the emulsion and can detect changes due to crystal growth and aggregation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Immediate aggregation or phase separation after production. | 1. Ineffective emulsification. 2. Inappropriate emulsifier concentration or type. 3. Suboptimal pH of the aqueous phase leading to low zeta potential.[3] | 1. Optimize Homogenization: Increase homogenization pressure or the number of passes to reduce initial droplet size. For hot homogenization, ensure the temperature is well above the melting point of SPS.[10] 2. Review Emulsifier System: Increase the concentration of the primary emulsifier (e.g., lecithin, Tween 80). Consider adding a co-emulsifier (e.g., Poloxamer 188, Span 80) to improve steric stabilization.[6][16] 3. Adjust pH: Measure and adjust the pH of the aqueous phase to maximize the zeta potential. For many systems, a zeta potential greater than |30| mV indicates good electrostatic stability.[3] |
| Particle size increases significantly during storage. | 1. Ostwald ripening. 2. Flocculation and coalescence. 3. Polymorphic transition of SPS to a more stable but larger crystal form.[1] | 1. Control Polydispersity: Aim for a narrow particle size distribution (low PDI) during production to minimize Ostwald ripening. 2. Enhance Steric Stabilization: Incorporate a polymeric stabilizer like Poloxamer 188 or PVA to create a protective layer around the droplets. 3. Control Crystallization: Rapid cooling (shock freezing) after homogenization can promote the formation of the less stable but smaller α-polymorph, which may be kinetically trapped. Annealing at a controlled temperature might be necessary to manage the transition to a more stable form without excessive crystal growth.[2] |
| Formation of a gel or a significant increase in viscosity over time. | 1. Extensive crystal growth and interlocking of SPS crystals between droplets. 2. Uncontrolled polymorphic transition to the β-form, which can form a rigid network. | 1. Modify Lipid Matrix: Consider blending SPS with a liquid lipid (e.g., medium-chain triglycerides) to create a less ordered crystal lattice (nanostructured lipid carrier - NLC), which can reduce crystal growth and gelling. 2. Optimize Emulsifier: Certain emulsifiers can act as crystal growth inhibitors. Experiment with different types and concentrations of emulsifiers and co-emulsifiers.[17] |
| Visible crystals appear in the emulsion upon storage. | 1. Expulsion of SPS from the droplets and subsequent crystallization in the continuous phase. 2. Significant growth of SPS crystals within the droplets. | 1. Improve Emulsifier Coverage: Ensure sufficient emulsifier concentration to fully cover the surface of the lipid droplets. 2. Control Cooling Rate: A very slow cooling rate might allow for the formation of large, perfect crystals. Experiment with different cooling profiles. |
| Low drug encapsulation efficiency or rapid drug leakage. | 1. Drug expulsion during the crystallization and polymorphic transition of SPS. 2. Poor solubility of the drug in the solid lipid matrix. | 1. Create an NLC: As mentioned, blending SPS with a liquid lipid can create imperfections in the crystal lattice, providing more space to accommodate the drug. 2. Select Appropriate Surfactants: The surfactant system can influence the drug partitioning at the interface. 3. Optimize Homogenization: The cold homogenization technique can be advantageous for thermolabile drugs and may lead to higher encapsulation by trapping the drug in the rapidly solidifying lipid.[10] |
Quantitative Data Summary
Table 1: Target Parameters for Stable Solid Lipid Emulsions
| Parameter | Target Value | Rationale |
| Mean Particle Size (Z-average) | < 450 nm | Smaller particles reduce the likelihood of creaming and sedimentation.[4][12] |
| Polydispersity Index (PDI) | < 0.3 | A narrow size distribution minimizes Ostwald ripening.[4][12] |
| Zeta Potential | > |30| mV | Indicates sufficient electrostatic repulsion to prevent aggregation.[3] |
Table 2: Influence of Formulation Variables on the Stability of Tristearin-based Solid Lipid Nanoparticles (as an analogue for SPS)
| Lipid Concentration (% w/v) | Surfactant (Tween 80) Concentration (% w/v) | Co-surfactant (Lecithin) Concentration (% w/v) | Mean Particle Size (nm) | Zeta Potential (mV) |
| 5 | 1.0 | 0.5 | 250 ± 15 | -35 ± 3 |
| 10 | 1.0 | 0.5 | 380 ± 20 | -32 ± 4 |
| 5 | 2.0 | 0.5 | 210 ± 12 | -38 ± 2 |
| 5 | 1.0 | 1.0 | 230 ± 18 | -42 ± 3 |
Note: This table presents hypothetical but representative data based on trends reported in the literature for high-melting-point triglycerides. Actual results for SPS may vary.
Experimental Protocols
Protocol 1: Preparation of SPS Emulsion using Hot High-Pressure Homogenization
-
Preparation of the Oil Phase:
-
Weigh the desired amount of this compound (SPS) and any lipophilic drug to be encapsulated.
-
Heat the mixture to 5-10 °C above the melting point of SPS (approximately 70-75 °C) with continuous stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Disperse the chosen emulsifier (e.g., Tween 80, Poloxamer 188) and co-emulsifier (e.g., lecithin) in deionized water.
-
Heat the aqueous phase to the same temperature as the oil phase (70-75 °C) under magnetic stirring.
-
-
Pre-emulsification:
-
Add the hot oil phase to the hot aqueous phase dropwise under high-speed stirring (e.g., using a rotor-stator homogenizer at 8,000-10,000 rpm for 5-10 minutes). This will create a coarse pre-emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles.[10]
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion to room temperature to allow the SPS droplets to solidify. The cooling method is a critical step:
-
For rapid cooling: Place the emulsion in an ice bath under gentle stirring.
-
For controlled cooling: Use a temperature-controlled water bath to cool the emulsion at a specific rate.
-
-
Protocol 2: Characterization of SPS Emulsion Stability
-
Particle Size and Zeta Potential Analysis:
-
Dilute a sample of the SPS emulsion with deionized water to a suitable concentration for DLS analysis.
-
Measure the Z-average particle size, PDI, and zeta potential using a Zetasizer at 25 °C.
-
Repeat measurements at specified time points (e.g., day 0, 7, 14, 30) during storage at different temperatures (e.g., 4 °C, 25 °C) to assess physical stability.
-
-
Polymorphic Analysis using DSC:
-
Accurately weigh 5-10 mg of the SPS emulsion into an aluminum DSC pan and seal it. An empty sealed pan should be used as a reference.
-
Perform a heating scan from room temperature to a temperature above the melting point of SPS (e.g., 80 °C) at a controlled rate (e.g., 5-10 °C/min) to observe the melting endotherm(s) of the SPS polymorphs.
-
A subsequent cooling scan can be performed to study the crystallization behavior.
-
-
Polymorphic Analysis using XRD:
-
Lyophilize (freeze-dry) the SPS emulsion to obtain a powder sample.
-
Analyze the powder using an X-ray diffractometer over a 2θ range of 15-25° to identify the characteristic peaks of the α, β', and β polymorphs of SPS.
-
Visualizations
Caption: Experimental workflow for SPS emulsion preparation and characterization.
Caption: Troubleshooting logic for SPS emulsion instability.
References
- 1. Polymorphic phase transitions in triglycerides and their mixtures studied by SAXS/WAXS techniques: In bulk and in emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jps.usm.my [jps.usm.my]
- 5. researchgate.net [researchgate.net]
- 6. Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Surfactant and Lipid Type on the Physicochemical Properties and Biocompatibility of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. irejournals.com [irejournals.com]
- 12. research.torrens.edu.au [research.torrens.edu.au]
- 13. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterisation of Fat Crystal Polymorphism in Cocoa Butter by Time-Domain NMR and DSC Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rigaku.com [resources.rigaku.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Methods for Triglyceride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides is crucial in fields ranging from metabolic disease research to the quality control of lipid-based drug formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of common HPLC-based methods for triglyceride analysis, supported by experimental data and detailed protocols.
Performance Comparison: A Quantitative Look at HPLC and a Key Alternative
The choice of analytical method for triglyceride quantification often comes down to a comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both are robust techniques, each with distinct advantages. HPLC allows for the analysis of intact triglycerides, providing direct information about the triglyceride profile, while GC typically requires derivatization of triglycerides into fatty acid methyl esters (FAMEs) before analysis.
The following tables summarize the key performance parameters for typical HPLC methods, often employing Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection, and a common GC method using a Flame Ionization Detector (FID). The data presented is a synthesis of values reported in various validation studies.
Table 1: Performance Characteristics of HPLC-ELSD for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Accuracy (Recovery) | 93.33 ± 0.22% |
| Precision (RSD%) | < 2% |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/g |
| Limit of Quantitation (LOQ) | 0.016 mg/g |
Table 2: Performance Characteristics of HPLC-RI for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Accuracy (Recovery) | 92% - 106%[1] |
| Precision (CV%) | < 10%[1] |
| Linearity (r²) | > 0.9989[1] |
| Range | 0.1 - 2.0 mg/mL[1] |
Table 3: Performance Characteristics of GC-FID for Triglyceride Analysis
| Validation Parameter | Typical Performance |
| Accuracy (Recovery) | 97.6 ± 2.3% (as FAMEs)[2] |
| Precision (RSD%) | < 5% |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL |
| Limit of Quantitation (LOQ) | 0.001 - 1.000 µg/mL |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for HPLC-ELSD and GC-FID analysis of triglycerides.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
This protocol describes a typical method for separating and quantifying intact triglycerides using HPLC with an Evaporative Light Scattering Detector (ELSD).
1. Sample Preparation:
-
Dissolve a known amount of the lipid sample in a suitable solvent, such as a mixture of isopropanol and hexane (e.g., 2:1 v/v), to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[3]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution is often employed to separate a wide range of triglycerides. A common mobile phase consists of:
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, with the proportion of Solvent B increasing over the course of the run to elute the more nonpolar triglycerides.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C or 35°C, to ensure reproducible retention times.[3][4]
-
Injection Volume: 10-20 µL.
3. ELSD Conditions:
-
Nebulizer Temperature: Typically set around 40°C.
-
Evaporator Temperature: Typically set around 60°C.
-
Gas Flow Rate (Nitrogen): Adjusted to ensure efficient nebulization and solvent evaporation.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol for Triglyceride Analysis (as FAMEs)
This protocol outlines a common approach for the analysis of triglycerides after conversion to Fatty Acid Methyl Esters (FAMEs).
1. Sample Preparation (Transesterification):
-
Triglycerides are first converted to FAMEs. A common method involves heating the lipid sample with a methanolic solution of a catalyst, such as potassium hydroxide or sodium methoxide.
-
After the reaction, the FAMEs are extracted with a nonpolar solvent like hexane.
-
The hexane layer containing the FAMEs is collected, and the solvent may be evaporated and the sample reconstituted in a smaller volume of hexane for injection.
2. GC Conditions:
-
Column: A capillary column with a polar stationary phase is typically used for the separation of FAMEs (e.g., a Zebron ZB-1HT Inferno column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium or hydrogen is commonly used.[6]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might be:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 15 minutes.
-
-
Injector Temperature: Typically set at 250°C.
-
Injection Volume: 1 µL.
3. FID Conditions:
-
Detector Temperature: Typically set at 260°C or higher.[5]
-
Hydrogen and Air Flow Rates: Optimized for the specific instrument to ensure a stable flame and sensitive detection.
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and a comparison of the key features of HPLC and GC for triglyceride analysis.
References
- 1. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
A Comparative Analysis of the Physical Properties of 1,3-Dipalmitoyl-2-stearoyl glycerol and its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of PSP, PPS, and SPP Triglycerides
The positional isomerism of fatty acids on a glycerol backbone significantly influences the physicochemical properties of triglycerides. This guide provides a comprehensive comparison of the physical properties of 1,3-Dipalmitoyl-2-stearoyl glycerol (PSP) and its two common isomers: 1,2-Dipalmitoyl-3-stearoyl glycerol (PPS) and 1-Stearoyl-2,3-dipalmitoyl glycerol (SPP). Understanding these differences is crucial for applications in drug delivery systems, formulation science, and materials science, where thermal behavior and solid-state structure are paramount.
Summary of Physical Properties
The arrangement of palmitic and stearic acids on the glycerol molecule leads to distinct differences in melting and crystallization behavior, as well as the types of polymorphic crystal structures that are formed. These properties are critical for predicting the stability and performance of formulations containing these triglycerides.
| Property | This compound (PSP) | 1,2-Dipalmitoyl-3-stearoyl glycerol (PPS) | 1-Stearoyl-2,3-dipalmitoyl glycerol (SPP) |
| Polymorphic Forms | α, β | α, β | Data not available |
| Melting Point (°C) | β-form: 68.0[1] | β-form: 62.5[1] | Data not available |
| Enthalpy of Fusion (J/g) | Data not available | Data not available | Data not available |
| XRD d-spacings (Å) | α-form: Characteristic single peak around 4.15 Å[2] | α-form: Characteristic single peak around 4.15 Å[2] | Data not available |
| β'-form: Typically two strong diffractions around 3.8 Å and 4.2 Å[2] | β'-form: Typically two strong diffractions around 3.8 Å and 4.2 Å[2] | Data not available | |
| β-form: Characteristic strong peak around 4.6 Å[1][2] | β-form: Characteristic strong peak around 4.6 Å[1][2] | Data not available |
Experimental Methodologies
The characterization of the physical properties of triglycerides relies on several key analytical techniques. The following sections detail the typical experimental protocols for Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is the primary method for determining melting points and enthalpies of fusion of different polymorphic forms.
Protocol for Triglyceride Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the high-purity triglyceride sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any sample loss during heating. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to erase any prior thermal history.
-
Hold the sample at this temperature for 10-15 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to the initial low temperature to observe crystallization behavior.
-
Reheat the sample at the same controlled rate to observe the melting of the crystallized forms.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization events, and to calculate the enthalpy of fusion from the peak areas.
Powder X-ray Diffraction (XRD)
Powder XRD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine their crystal structure. For triglycerides, it is essential for identifying the different polymorphic forms (α, β', and β) based on their characteristic diffraction patterns.
Protocol for Triglyceride Polymorph Identification:
-
Sample Preparation: The triglyceride sample is typically loaded into a sample holder. To study specific polymorphs, the sample may need to be crystallized under controlled temperature conditions prior to analysis. This can be achieved by melting the sample and then cooling it at a specific rate or holding it at a specific crystallization temperature.
-
Instrument Setup:
-
Use a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).
-
Set the operating voltage and current (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of approximately 2° to 40°.
-
Use a step size of, for example, 0.02° and a counting time of 1-2 seconds per step.
-
-
Data Analysis:
-
Analyze the resulting diffractogram to identify the characteristic d-spacings for each polymorphic form. The short-spacing region (typically between 19° and 25° 2θ) is particularly important for polymorph identification:
-
The long-spacing region (lower 2θ angles) provides information about the lamellar stacking of the molecules.
-
Experimental Workflow for Comparison
The logical flow for a comparative study of these triglyceride isomers is outlined below. This workflow ensures a systematic and comprehensive analysis of their physical properties.
Figure 1: Workflow for the comparative analysis of triglyceride isomers.
Conclusion
The positional arrangement of palmitic and stearic acids in PSP, PPS, and SPP isomers has a pronounced effect on their physical properties. The symmetrical structure of PSP generally leads to a more stable crystalline lattice and a higher melting point compared to the asymmetrical PPS. While comprehensive data for SPP remains elusive, it is anticipated that its physical properties would also differ significantly.
For researchers and professionals in drug development and material science, a thorough characterization of these isomers using techniques like DSC and XRD is indispensable. The choice of a specific isomer can profoundly impact the stability, release profile, and overall performance of a final product. Further research is warranted to fully characterize the physical properties of 1-Stearoyl-2,3-dipalmitoyl glycerol (SPP) to provide a complete comparative dataset.
References
A Comparative Analysis of the Thermal Behavior of PSP and POP Triglycerides by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of two significant triglycerides, 1,3-dipalmitoyl-2-stearoyl-glycerol (PSP) and 1-palmitoyl-2-oleoyl-3-palmitoyl-glycerol (POP), utilizing differential scanning calorimetry (DSC). The structural differences between these molecules, specifically the fatty acid at the sn-2 position (stearic acid in PSP versus oleic acid in POP), result in distinct thermal behaviors that are critical for their application in various fields, including pharmaceuticals and food science. This comparison is supported by experimental data and detailed methodologies.
Understanding Polymorphism in Triglycerides
Triglycerides are known to exhibit polymorphism, which is the ability to crystallize into different crystal structures with distinct physical properties, including melting points and stability. The most common polymorphic forms are α, β', and β. The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. The thermal history of a sample, such as the rate of cooling and heating, significantly influences the polymorphic form obtained. This phenomenon is a key factor in interpreting the DSC thermograms of triglycerides.
Quantitative Comparison of Thermal Properties
The following table summarizes the key thermal transition data for the β' and β polymorphic forms of POP. Data for pure PSP is less commonly detailed for specific polymorphs in literature under directly comparable conditions; often it is studied in mixtures where it tends to crystallize in the α-form.
| Thermal Property | POP (β' form) | POP (β form) | PSP (α form) |
| Melting Onset Temperature (°C) | 27.5 | 34.2 | Not explicitly stated |
| Melting Peak Temperature (°C) | ~29-32 | ~35-37 | Not explicitly stated |
| Enthalpy of Fusion (ΔHf, J/g) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Crystallization Onset Temp. (°C) | Varies with cooling rate | Varies with cooling rate | Not explicitly stated |
| Crystallization Peak Temp. (°C) | Varies with cooling rate | Varies with cooling rate | Not explicitly stated |
| Enthalpy of Crystallization (ΔHc, J/g) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocol for DSC Analysis
A standard protocol for the differential scanning calorimetry analysis of triglycerides is as follows:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the high-purity triglyceride sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, hermetically sealed pan is used as a reference.
2. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
3. Thermal Program:
-
First Heating Scan:
-
Equilibrate the sample at a temperature well above its melting point (e.g., 80°C) and hold for 10 minutes to erase any prior thermal history.
-
-
Cooling Scan:
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below its expected crystallization point (e.g., -20°C) to observe the crystallization behavior.
-
-
Second Heating Scan:
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C). This scan provides information on the melting behavior of the crystalline structure formed during the preceding cooling step.
-
4. Atmosphere:
-
Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.
5. Data Analysis:
-
Analyze the resulting DSC thermogram to determine the onset temperatures, peak temperatures, and enthalpies (calculated from the area under the peaks) of melting and crystallization events.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative DSC analysis of PSP and POP triglycerides.
References
A Comparative Analysis of the Polymorphic Behavior of 1,3-Dipalmitoyl-2-stearoyl glycerol and Cocoa Butter via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymorphic characteristics of 1,3-Dipalmitoyl-2-stearoyl glycerol (SPS), a high-purity symmetric triacylglycerol, and cocoa butter, a complex natural fat, based on X-ray diffraction (XRD) analysis. Understanding the polymorphic behavior of these lipid-based materials is critical for controlling the physical properties, stability, and performance of pharmaceutical and food products.
Introduction to Polymorphism in Triglycerides
Polymorphism is the ability of a substance to crystallize in multiple distinct crystal structures with different molecular arrangements. In triglycerides, these different forms, or polymorphs, exhibit unique physical properties, including melting point, solubility, and stability. The three main polymorphic forms found in triglycerides are α, β', and β, in order of increasing stability. The specific polymorphic form adopted by a triglyceride is influenced by factors such as temperature, cooling rate, and the presence of impurities.
This compound (SPS) , also known as PSP, is a symmetrical triacylglycerol with palmitic acid at the sn-1 and sn-3 positions and stearic acid at the sn-2 position. Its well-defined structure allows for a more predictable polymorphic behavior compared to the complex mixture of triglycerides found in cocoa butter.
Cocoa butter is a natural fat composed primarily of three major triacylglycerols: 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS), and 1,3-distearoyl-2-oleoyl-glycerol (SOS). Due to this compositional complexity, cocoa butter exhibits a more intricate polymorphic behavior, with six identified forms (I to VI), which significantly impact the texture and quality of chocolate.[1]
Comparative X-ray Diffraction Data
X-ray diffraction is a powerful technique for identifying and characterizing the different polymorphic forms of triglycerides. The diffraction pattern provides information about the d-spacings, which correspond to the distances between crystal lattice planes.
Cocoa Butter Polymorphs
Cocoa butter can exist in at least six polymorphic forms, designated I through VI in order of increasing stability and melting point.[2] Form V is the most desirable for chocolate due to its glossy appearance, sharp snap, and ideal melting profile in the mouth.[3] Form VI is the most stable but is associated with the undesirable phenomenon of fat bloom in chocolate.[3]
The characteristic short d-spacings for the six polymorphs of cocoa butter are summarized in the table below.
| Polymorph | Alternative Name | Melting Point (°C) | Characteristic Short d-spacings (Å) |
| Form I | γ | ~17 | 4.18 (s)[4] |
| Form II | α | ~23 | 4.20 (vs)[4] |
| Form III | β'₂ | ~25.5 | 4.20 (vs), 3.80 (m) |
| Form IV | β'₁ | ~27.5 | 4.32 (m), 4.13 (m)[5] |
| Form V | β₂ | ~33.8 | 4.58 (vs), 3.98 (m), 3.86 (m), 3.74 (m), 3.66 (m)[6] |
| Form VI | β₁ | ~36.3 | 4.59 (vs), 4.05 (w), 3.89 (m), 3.70 (s)[6] |
| (vs = very strong, s = strong, m = medium, w = weak) |
This compound (SPS) Polymorphs
The polymorphic behavior of pure SPS is less extensively documented in readily available literature compared to cocoa butter. However, based on studies of similar symmetric triglycerides and related compounds, SPS is known to exhibit at least the three primary triglyceride polymorphs: α, β', and β. The β' and β forms are of particular interest due to their greater stability.
The table below presents available and representative XRD data for the polymorphs of SPS and structurally similar triglycerides.
| Polymorph | Compound | Characteristic Short d-spacings (Å) |
| α | General Triglyceride | ~4.15 (s)[7] |
| β' | 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) | 4.29 (s), 3.88 (s) |
| β | 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) | 4.60 (vs), 3.80 (m), 3.70 (m) |
| β₃ | 1-Palmitoyl-2-oleoyl-3-stearoyl glycerol (POS) | 4.61 (vs), 3.98 (m), 3.87 (m), 3.75 (m), 3.66 (m)[6] |
| β₂ | 1-Palmitoyl-2-oleoyl-3-stearoyl glycerol (POS) | 4.59 (vs), 3.99 (m), 3.88 (m), 3.77 (m), 3.68 (m) |
| β₁ | 1-Palmitoyl-2-oleoyl-3-stearoyl glycerol (POS) | 4.59 (vs), 4.05 (w), 3.89 (m), 3.70 (s)[6] |
| (vs = very strong, s = strong, m = medium, w = weak) |
Note: The XRD data for POP and POS are included as they are major components of cocoa butter and provide insight into the expected diffraction patterns for symmetric and asymmetric triglycerides containing palmitic, stearic, and oleic acids. The β₃, β₂, and β₁ forms of POS correspond to different triclinic sub-cells.[6]
Experimental Protocols
Accurate XRD analysis relies on meticulous sample preparation to isolate the desired polymorphic form. Below are detailed methodologies for preparing specific polymorphs of triglycerides and for conducting powder XRD analysis.
Sample Preparation for Inducing Specific Polymorphs
The following protocols are generalized methods for inducing the formation of different triglyceride polymorphs. Specific temperatures and incubation times may need to be optimized for pure SPS.
-
α Form (Unstable):
-
Melt the triglyceride sample completely by heating it to 20°C above its final melting point and hold for at least 15 minutes to erase any crystal memory.
-
Rapidly cool the molten sample by quenching it in a cooling bath set to 0°C or below.
-
Immediately analyze the sample by XRD, as the α form is transient and will quickly transform to more stable forms.
-
-
β' Form (Metastable):
-
Melt the triglyceride sample as described for the α form.
-
Cool the molten sample at a controlled, moderate rate (e.g., 2-5°C/min) to a temperature just below the melting point of the β' form.
-
Hold the sample at this temperature for a sufficient time (e.g., 30-60 minutes) to allow for the crystallization of the β' form.
-
Alternatively, the β' form can often be obtained by the transformation of the α form upon heating.
-
-
β Form (Stable):
-
Melt the triglyceride sample as described for the α form.
-
Cool the molten sample very slowly (e.g., 0.1-0.5°C/min) to a temperature just below the melting point of the β form.
-
Hold the sample at this temperature for an extended period (hours to days) to ensure complete crystallization into the stable β form.
-
The β form can also be obtained by tempering, which involves a series of controlled heating and cooling steps, or by solvent crystallization.
-
Powder X-ray Diffraction (PXRD) Protocol
This protocol outlines the general procedure for analyzing triglyceride samples using a powder X-ray diffractometer.
-
Instrumentation:
-
A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is commonly used.
-
A temperature-controlled sample stage is essential for analyzing lipid samples at specific temperatures.
-
-
Sample Mounting:
-
Finely grind the crystallized triglyceride sample into a homogenous powder using a mortar and pestle, preferably at a controlled temperature to prevent polymorphic transitions.
-
Pack the powder into a sample holder, ensuring a flat and level surface. A zero-background sample holder is recommended to minimize background noise.
-
-
Data Collection Parameters:
-
Voltage and Current: Set the X-ray generator to an appropriate voltage and current, typically 40 kV and 40 mA.
-
Scan Range (2θ): A common scan range for the wide-angle region (short spacings) of triglycerides is from 15° to 25° 2θ. For long-spacing information, a smaller angle range (e.g., 1° to 10° 2θ) is used.
-
Step Size: A step size of 0.02° 2θ is typically sufficient.
-
Scan Speed (or Time per Step): The scan speed should be slow enough to obtain good signal-to-noise ratio. A typical speed is 1-2°/min, or a corresponding time per step.
-
-
Data Analysis:
-
The collected XRD pattern is a plot of intensity versus the diffraction angle (2θ).
-
Identify the peak positions (2θ values) and their corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).
-
Compare the obtained d-spacings with known values from the literature to identify the polymorphic form(s) present in the sample.
-
The relative intensities of the diffraction peaks can provide information about the degree of crystallinity and preferred orientation of the crystals.
-
Visualization of Polymorphic Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the relationships between the different polymorphic forms and the experimental workflow for their analysis.
Caption: Polymorphic transitions in triglycerides.
Caption: Experimental workflow for XRD analysis of triglyceride polymorphs.
Conclusion
The polymorphic behavior of this compound and cocoa butter, while governed by the same fundamental principles of triglyceride crystallization, exhibits key differences due to their compositional variance. Cocoa butter's complex mixture of triglycerides results in a greater number of identified polymorphs with distinct properties that are crucial for product quality. In contrast, the high purity of SPS leads to a more defined, albeit less documented, polymorphic profile. The experimental protocols and comparative XRD data provided in this guide serve as a valuable resource for researchers and professionals working to control and characterize the solid-state properties of these important lipid-based materials. Further research dedicated to the comprehensive XRD characterization of all SPS polymorphs would be beneficial for a more complete comparison.
References
- 1. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brjac.com.br [brjac.com.br]
- 4. chem.beloit.edu [chem.beloit.edu]
- 5. mcgill.ca [mcgill.ca]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Crystallization Behavior of Symmetric vs. Asymmetric Triglycerides
For Researchers, Scientists, and Drug Development Professionals
The arrangement of fatty acids on the glycerol backbone of a triglyceride (TAG) molecule dictates its symmetry and profoundly influences its crystallization behavior. This guide provides a detailed comparison of the crystallization properties of symmetric and asymmetric triglycerides, supported by experimental data and methodologies. Understanding these differences is crucial for applications in pharmaceuticals, food science, and materials science, where the physical properties of lipids are of paramount importance.
Molecular Structure and Packing
Symmetric Triglycerides: In symmetric TAGs, the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone are identical. A common notation for these is ABA, where 'A' and 'B' represent different fatty acids. A simple monoacid TAG, such as tristearin (SSS), is also considered symmetric. The structural regularity of symmetric TAGs allows for more efficient and stable molecular packing.[1]
Asymmetric Triglycerides: Asymmetric TAGs have different fatty acids at the sn-1 and sn-3 positions, denoted as AAB or ABC. An example is 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO). This asymmetry disrupts the molecular packing, leading to less stable crystal structures.[1]
Polymorphism and Crystal Forms
Triglycerides are polymorphic, meaning they can crystallize into different crystal structures with varying physical properties. The three primary polymorphic forms are α, β', and β, in order of increasing stability.[2]
-
α (Alpha): This is the least stable polymorph, with a hexagonal subcell packing. It is typically formed upon rapid cooling from the melt.[1]
-
β' (Beta-prime): The β' form has an orthorhombic subcell packing and is of intermediate stability. Asymmetric triglycerides have a greater tendency to form and stabilize in the β' phase.[3][4]
-
β (Beta): The β form is the most stable, with a triclinic subcell packing, representing the most efficient and dense molecular arrangement.[1] Symmetric TAGs have a stronger tendency to transform into the stable β form.[3]
The transition between these forms is monotropic, meaning it proceeds from a less stable to a more stable form.[5]
Comparative Crystallization Kinetics and Melting Behavior
The differences in molecular packing directly impact the crystallization kinetics and melting points of symmetric and asymmetric triglycerides.
Crystallization Kinetics:
-
Symmetric TAGs: The regular shape of symmetric TAGs facilitates more efficient packing, which can lead to faster crystallization kinetics.[2]
-
Asymmetric TAGs: The irregular shape of asymmetric TAGs hinders efficient packing, which can slow down crystallization kinetics.[1] In mixtures, the presence of asymmetric TAGs can lead to fractional crystallization, where different TAG species crystallize at different temperatures.[4]
Melting Behavior: The melting point of a triglyceride is determined by the strength of the intermolecular forces within its crystal lattice.
-
Symmetric TAGs: Their ability to form dense, well-ordered crystals results in stronger intermolecular forces, requiring more energy to break. Consequently, they generally exhibit higher melting points.[1][2]
-
Asymmetric TAGs: The less efficient packing in asymmetric TAGs leads to weaker intermolecular forces and, therefore, lower melting points compared to their symmetric counterparts.[2]
Quantitative Data Comparison
The following tables summarize the melting points for the different polymorphs of selected symmetric and asymmetric triglycerides. Note that melting points can vary slightly based on purity and experimental conditions.
| Triglyceride | Type | Polymorph | Melting Point (°C) |
| 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | Symmetric | α | ~19 |
| β' | ~28 | ||
| β | ~34 | ||
| 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) | Asymmetric | α | ~18 |
| β' | ~25 | ||
| 1,3-distearoyl-2-oleoyl-glycerol (SOS) | Symmetric | α | ~23 |
| β' | ~36 | ||
| β | ~43 | ||
| 1,2-distearoyl-3-oleoyl-sn-glycerol (SSO) | Asymmetric | α | ~22 |
| β' | ~34 |
Experimental Protocols
Accurate characterization of triglyceride crystallization behavior relies on precise experimental techniques, primarily Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Polarized Light Microscopy (PLM).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on melting and crystallization temperatures and enthalpies.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[6]
-
Thermal Program:
-
Heat the sample to 80°C and hold for 15 minutes to erase any crystal memory.[7]
-
Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a desired crystallization temperature.[6]
-
Hold isothermally at the crystallization temperature for a specified time to observe crystallization events.[7]
-
Reheat the sample at a controlled rate (e.g., 5°C/min) to 80°C to observe the melting behavior of the formed crystals.[8]
-
-
Data Analysis: Analyze the resulting thermogram to determine peak temperatures of crystallization and melting, as well as the associated enthalpies.
X-Ray Diffraction (XRD)
XRD is the definitive technique for identifying specific triglyceride polymorphs by measuring the scattering of X-rays by the crystal lattice. Each polymorph has a unique diffraction pattern.
Methodology:
-
Sample Preparation: The triglyceride sample is crystallized under controlled temperature conditions to obtain the desired polymorph(s). This is often done by holding the molten sample at a specific isothermal temperature in a sample holder, such as a capillary tube.[1]
-
Instrument Setup:
-
Place the sample in the XRD instrument, often on a temperature-controlled stage.
-
Configure the X-ray source (commonly CuKα radiation) and detector.
-
The analysis focuses on both the wide-angle X-ray scattering (WAXS) region to determine the short d-spacings characteristic of the subcell packing (polymorph identification) and the small-angle X-ray scattering (SAXS) region for long d-spacings related to the lamellar structure.[1]
-
-
Data Acquisition and Analysis: Collect the diffraction pattern and analyze the peak positions (d-spacings) to identify the polymorphic form(s) present in the sample.
Polarized Light Microscopy (PLM)
PLM is used to visualize the morphology and size of triglyceride crystals. The birefringence of the crystals makes them visible under polarized light.
Methodology:
-
Sample Preparation: Place a small amount of the triglyceride sample on a glass slide and cover with a coverslip.[7]
-
Thermal Control: Use a temperature-controlled stage (e.g., a Linkam stage) to apply a specific thermal program.
-
Image Analysis: Analyze the captured images to determine crystal size, shape, and overall microstructure.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the typical workflow for analyzing triglyceride crystallization and the polymorphic transformation pathways.
Caption: General workflow for triglyceride crystallization analysis.
Caption: Polymorphic transformation pathway in triglycerides.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Insight into the Solid-State Miscibility of Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering stu ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00800F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
- 10. Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of 1,3-Dipalmitoyl-2-stearoyl glycerol with other lipids in a mixture
An Objective Guide to the Interaction of 1,3-Dipalmitoyl-2-stearoyl glycerol in Lipid Mixtures
For researchers, scientists, and professionals in drug development, understanding the intricate interactions of lipids is paramount for formulating stable and effective delivery systems. This compound (PSP), a saturated, asymmetric triacylglycerol (TAG), plays a significant role in the physical properties of many natural and formulated fats. This guide provides a comparative analysis of PSP's interaction with other lipids, supported by experimental data, to elucidate its impact on the phase behavior, structure, and stability of lipid mixtures.
Performance Comparison: PSP in Binary and Ternary Lipid Systems
The interaction of PSP with other lipids, particularly other TAGs, is complex and highly dependent on the composition of the mixture and the thermal history. Its behavior is primarily characterized by its polymorphism—the ability to exist in multiple crystalline forms (α, β', and β), each with distinct thermal and structural properties.[1][2] The stability of these forms generally increases from α (least stable) to β (most stable).
Interaction with Saturated Triacylglycerols
When mixed with other fully saturated TAGs like tripalmitin (PPP), PSP's behavior contributes to the overall thermal properties of the blend. The kinetic phase behavior of PPP and PSP mixtures has been investigated, revealing how different cooling and reheating rates influence crystallization and melting. Binary systems of saturated TAGs, such as tristearin (SSS) and tripalmitin (PPP), often exhibit eutectic behavior.[3][4] This suggests that mixtures of PSP with similar saturated TAGs will likely display a melting point depression at a specific eutectic composition, affecting the solid fat content and texture of the mixture.
Interaction with Asymmetric Triacylglycerols
The interaction between different positional isomers of TAGs, such as PSP (1,3-dipalmitoyl-2-stearoyl-sn-glycerol) and its isomer PPS (1,2-dipalmitoyl-3-stearoyl-sn-glycerol), reveals even more complex phenomena. Studies on the binary phase behavior of PSP and PPS show the formation of a 1:1 molecular compound, leading to a phase diagram with both eutectic and monotectic regions.[5] This indicates strong molecular interactions that favor the pairing of unlike molecules in the liquid state.[5] However, the crystallization can be kinetically influenced, with PPS showing a tendency to retard crystal growth.[5]
Performance in Complex Ternary Mixtures
In more complex systems, such as those containing unsaturated TAGs like triolein (OOO), the interactions become multifaceted. While direct data on a PSP-PPP-OOO ternary system is sparse, extensive studies on the analogous OOO-PPP-SSS system provide valuable insights.[3][6] These systems exhibit complex phase surfaces reflecting the interplay between the polymorphism of the saturated fats and the disordering effect of the unsaturated component.[3][6] The presence of PSP would similarly influence the crystallization and melting profiles, contributing to the formation of distinct crystal networks and affecting the final texture and stability of the fat blend.
Quantitative Data Summary
The thermal characteristics of lipid mixtures are critical performance indicators. The following tables summarize key data from studies on TAG mixtures, providing a basis for comparison.
Table 1: Thermal Properties of Selected Pure Triacylglycerols
| Triacylglycerol (TAG) | Polymorphic Form | Melting Point (°C) |
| Tripalmitin (PPP) | α | 45.0 |
| β' | 56.0 | |
| β | 66.0 | |
| Tristearin (SSS) | α | 54.0 |
| β' | 64.0 | |
| β | 73.0 | |
| 1,3-Dipalmitoyl-2-oleoyl-glycerol (POP) | α | 23.0 |
| γ | 28.0 | |
| β | 34.5 |
Note: Melting points are approximate and can vary based on purity and experimental conditions. Data compiled from multiple sources.[4][7][8]
Table 2: X-Ray Diffraction Spacings for Common TAG Polymorphs
| Polymorphic Form | Short Spacing (Å) | Long Spacing (Å) | Subcell Packing |
| α | ~4.15 | Varies (Double Chain Length) | Hexagonal (H) |
| β' | ~4.20, ~3.80 | Varies (Double or Triple Chain Length) | Orthorhombic (O⊥) |
| β | ~4.60, ~3.85, ~3.70 | Varies (Triple Chain Length) | Triclinic (T∥) |
Source: Data compiled from foundational studies on triglyceride polymorphism.[1][2][9] The long spacing is dependent on the fatty acid chain lengths.
Visualizing Lipid Interactions and Experimental Processes
Diagrams are essential for conceptualizing the complex relationships in lipid mixtures and the workflows used to study them.
Caption: Experimental workflow for analyzing the phase behavior of lipid mixtures.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and tristearin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The binary phase behavior of 1, 3-dipalmitoyl-2-stearoyl-sn-glycerol and 1, 2-dipalmitoyl-3-stearoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
A Comparative Guide to the Synthesis of Structured Triglycerides: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of structured triglycerides (STs), triacylglycerols with a specific distribution of fatty acids on the glycerol backbone, is of paramount importance in the development of advanced therapeutics, functional foods, and specialized nutritional products. The precise positioning of fatty acids allows for the modulation of physical properties, bioavailability, and metabolic fate, offering significant advantages in drug delivery and medical nutrition. This guide provides a comprehensive comparison of the two primary methodologies for ST synthesis: enzymatic and chemical catalysis.
At a Glance: Key Differences Between Enzymatic and Chemical Synthesis
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (regio- and fatty acid-specific) | Low (random distribution) |
| Reaction Conditions | Mild (lower temperatures, neutral pH) | Harsh (high temperatures, strong catalysts) |
| Byproducts | Minimal | Formation of byproducts (soaps, esters) |
| Product Purity | High | Lower, requires extensive purification |
| Yield | Variable, can be high with optimization | Generally high, but of a random mixture |
| Cost | Higher initial enzyme cost, but reusable | Lower catalyst cost, but higher energy and purification costs |
| Environmental Impact | More environmentally friendly | Can generate hazardous waste |
Quantitative Performance Data
The efficacy of enzymatic and chemical synthesis can be evaluated based on several key performance indicators. The following tables summarize representative data from various studies, highlighting the differences in fatty acid incorporation, reaction time, and typical reaction conditions.
Table 1: Performance of Enzymatic Synthesis (Acidolysis/Interesterification)
| Lipase | Substrates | Fatty Acid Incorporation | Reaction Time | Temperature (°C) | Reference |
| Lipozyme TL IM | Canola oil + Caprylic acid | 37.2 mol% | 15 hours | 55 | [1] |
| Novozym 435 | Canola oil + Caprylic acid | 38.5 mol% | 45 hours | 45 | [1] |
| PyLip | Fully hydrogenated soybean oil + Caprylic acid | 45.16% | 60 minutes | 60 | [2] |
| Lipozyme RM IM | Rapeseed oil + Caproic acid | Optimized for high incorporation | 5-17 hours | 45-65 | [3] |
| Lipase NS 40086 | MCT + Camellia oil | 77.5% MLCT content | 30 minutes | 60 | [4] |
Table 2: Typical Conditions for Chemical Synthesis (Interesterification)
| Catalyst | Typical Concentration | Temperature (°C) | Key Characteristics | Reference |
| Sodium Methoxide | ~0.1% | 85-90 | Random distribution, requires dry and pure substrates, produces byproducts. | [5][6] |
| Sodium Ethoxide | Low concentrations | 85-90 | Similar to sodium methoxide, effective for random interesterification. | [6] |
| Sodium/Potassium Alloys | Variable | <100 | Used for directed interesterification, can be hazardous. | [7] |
Experimental Protocols
Enzymatic Synthesis: A Step-by-Step Overview
Enzymatic synthesis of structured triglycerides, typically through acidolysis or interesterification, offers a high degree of control over the final product. The use of specific lipases, often immobilized to facilitate reuse, is central to this methodology.
1. Substrate Preparation:
-
The triglyceride-containing oil and the desired free fatty acid are measured in a specific molar ratio (e.g., 1:2 to 1:4 oil to fatty acid).
-
For solvent-free systems, the substrates are mixed directly. In solvent-based systems, an appropriate organic solvent (e.g., hexane) is added.
2. Enzymatic Reaction:
-
The immobilized lipase (e.g., Lipozyme RM IM, Novozym 435) is added to the substrate mixture. The enzyme load is typically between 5% and 15% (w/w) of the total substrates.
-
The reaction is carried out in a temperature-controlled reactor with constant agitation. Temperatures are generally mild, ranging from 40°C to 70°C.
-
Reaction time can vary from 30 minutes to over 48 hours, depending on the enzyme, substrates, and desired level of incorporation.[1][2][4]
3. Enzyme Deactivation and Removal:
-
Upon completion, the immobilized enzyme is separated from the reaction mixture by filtration. The reusability of the enzyme is a key advantage of this method.
4. Product Purification:
-
The reaction mixture is then purified to remove unreacted free fatty acids. This is often achieved through distillation, solvent extraction, or chromatographic methods.
Chemical Synthesis: A Typical Procedure
Chemical synthesis, primarily through interesterification, is a long-established method for modifying fats and oils. It results in a random distribution of fatty acids on the glycerol backbone.
1. Substrate Preparation:
-
The oil or fat blend is dried under vacuum at a high temperature to remove any moisture, which can inactivate the catalyst.[6]
-
The substrate is also typically bleached and neutralized to remove free fatty acids and peroxides.[6]
2. Chemical Reaction:
-
The reaction is conducted in a heated reactor under vacuum.
-
A chemical catalyst, most commonly sodium methoxide (typically around 0.1% w/w), is added to the oil.[5][6]
-
The reaction is carried out at a relatively high temperature, generally between 85°C and 90°C, with vigorous stirring.[5]
3. Catalyst Deactivation:
-
The reaction is stopped by deactivating the catalyst. This can be achieved by adding water, acid, or a silicate.[6]
4. Product Purification:
-
The crude product contains the interesterified fat along with byproducts such as soaps and fatty acid methyl esters.
-
Purification involves washing with water to remove the soaps, followed by bleaching and deodorization to remove other impurities and off-flavors.
Visualizing the Process: Workflows and Comparisons
To further elucidate the differences between these two synthetic approaches, the following diagrams, generated using the DOT language, illustrate the experimental workflows and a logical comparison of their key attributes.
Caption: Comparative workflow of enzymatic and chemical synthesis of structured triglycerides.
Caption: Logical comparison of the advantages and disadvantages of enzymatic and chemical synthesis.
Conclusion
The choice between enzymatic and chemical synthesis of structured triglycerides depends heavily on the desired application and the specific requirements for product purity and structure. For applications in pharmaceuticals and high-value nutritional products where precise fatty acid positioning is critical, enzymatic synthesis is the superior method despite its higher initial costs.[8] The mild reaction conditions and high specificity of enzymatic processes result in a purer product with minimal byproducts, reducing the need for extensive downstream processing.[9]
Conversely, for applications where a random distribution of fatty acids is acceptable and cost is a primary driver, chemical synthesis remains a viable option.[10] However, the harsh reaction conditions, formation of byproducts, and the need for significant purification are considerable drawbacks. As the demand for highly specific, functional lipids continues to grow, and with ongoing advancements in enzyme technology and immobilization techniques, the adoption of enzymatic synthesis is expected to become increasingly widespread in the pharmaceutical and food industries.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mectech.co.in [mectech.co.in]
- 6. soci.org [soci.org]
- 7. aocs.org [aocs.org]
- 8. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]
A Comparative Guide to In Vivo and In Vitro Absorption Studies of Specific Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro methodologies for studying the absorption of specific triglycerides. It aims to equip researchers with the necessary information to select appropriate models, design robust experiments, and interpret data accurately. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key pathways and workflows.
Introduction
The intestinal absorption of triglycerides is a complex process involving digestion, emulsification, micellar solubilization, enterocyte uptake, re-esterification, and packaging into lipoproteins. Understanding the absorption profiles of specific triglycerides, such as medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs), is crucial for nutrition science, drug delivery, and the development of therapeutic products. Both in vivo and in vitro models are employed to study these processes, each with its own set of advantages and limitations. In vivo studies provide data that reflects the complex physiological environment of a living organism, while in vitro models offer a more controlled, high-throughput, and cost-effective approach for mechanistic investigations.
Comparative Data: In Vivo vs. In Vitro Absorption of MCTs and LCTs
The choice between MCTs and LCTs in formulations can significantly impact their absorption and metabolic fate. The following tables summarize quantitative data from various studies comparing the absorption of these two types of triglycerides in both in vivo and in vitro settings.
| Parameter | Medium-Chain Triglycerides (MCTs) | Long-Chain Triglycerides (LCTs) | Study Type | Source |
| Total Fat Absorption (%) | 95.2% | 89.9% | In vivo (premature infants) | [1] |
| Fatty Acid Absorption (%) | >99% for medium-chain fatty acids | 62% for C18:0 (stearic acid) | In vivo (premature infants) | [1] |
| Absorption Pathway | Primarily direct to the liver via the portal vein | Repackaged into chylomicrons and transported via the lymphatic system | In vivo | [2][3] |
| Disturbance in Absorption (with bile/pancreatic duct ligation) | Less affected | More significantly affected | In vivo (rats) | [4] |
| Lipolysis Rate | Generally faster | Generally slower | In vitro | [5] |
| Extent of Lipolysis (%) | 89.28% (in a structured triglyceride) | Lower (in a physical mixture) | In vitro | [5] |
| Free Fatty Acid Release (%) | 69.42% (in a structured triglyceride) | Lower (in a physical mixture) | In vitro | [5] |
| Study | Triglyceride Type | Key Findings | Model System | Source |
| Jensen et al. (1986) | MCT vs. LCT | Infants fed MCT-containing formula had significantly higher total fat absorption. | In vivo (premature infants) | [1] |
| Lee et al. (1968) | MCT vs. LCT | MCT absorption is less dependent on bile and pancreatic lipase compared to LCT. | In vivo (rats) | [4] |
| Healthful Biotech | MCT vs. LCT | MCTs are more rapidly absorbed and utilized due to direct transport to the liver. | Review of in vivo studies | [2] |
| Li et al. (2022) | Structured MCT/LCT vs. physical mixture | Structured triglycerides with MCTs and LCTs showed higher lipolysis and bioavailability of Vitamin D. | In vitro and in vivo (mice) | [5] |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of results across different studies. Below are representative protocols for in vivo and in vitro triglyceride absorption studies.
In Vivo Triglyceride Absorption Study in a Rat Model
This protocol is a synthesized example for assessing the absorption of a specific triglyceride formulation in rats.
1. Animals and Acclimatization:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House rats in individual cages for at least one week before the experiment under controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle. Provide standard chow and water ad libitum.
2. Surgical Procedure (for lymph or blood collection):
-
Fasting: Fast the rats for 12-16 hours overnight with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Cannulation: For lymphatic absorption studies, perform a laparotomy to cannulate the thoracic duct. For portal vein absorption, cannulate the portal vein. For systemic bioavailability, cannulate the jugular vein for blood sampling.[6]
3. Formulation Administration:
-
Dose: Prepare the triglyceride formulation (e.g., MCT or LCT oil) at a specific dose (e.g., 1-2 g/kg body weight). The formulation may contain a marker fatty acid or a lipophilic drug for quantification.
-
Administration: Administer the formulation via oral gavage using a suitable gavage needle.[7][8]
4. Sample Collection:
-
Lymph: If the thoracic duct is cannulated, collect lymph continuously into pre-weighed tubes containing an anticoagulant (e.g., EDTA) at specified time intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours).[6]
-
Blood: If a blood vessel is cannulated, draw blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.[9] Centrifuge the blood to separate plasma.
5. Sample Analysis:
-
Lipid Extraction: Extract lipids from lymph or plasma samples using a method such as the Folch or Bligh-Dyer method.
-
Quantification: Analyze the triglyceride or specific fatty acid content using gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs). If a drug is included, use a validated analytical method like LC-MS/MS.
6. Data Analysis:
-
Calculate the cumulative amount of absorbed triglyceride or fatty acid in the lymph over time.
-
For pharmacokinetic analysis from plasma data, determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
In Vitro Triglyceride Digestion Study (Based on INFOGEST 2.0)
This is a static in vitro digestion model that simulates the conditions of the human upper gastrointestinal tract.[10][11][12]
1. Preparation of Simulated Digestion Fluids:
-
Prepare stock solutions of simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) with the appropriate electrolyte concentrations.
-
Prepare enzyme solutions (e.g., α-amylase, pepsin, pancreatin) and other components like bile salts. The activity of each enzyme should be standardized.[11]
2. Oral Phase:
-
Mix 5 g of the food or triglyceride sample with 5 mL of SSF.
-
Add α-amylase solution.
-
Adjust the pH to 7.0.
-
Incubate for 2 minutes at 37°C with gentle mixing.
3. Gastric Phase:
-
Add 10 mL of SGF to the oral bolus.
-
Add pepsin and gastric lipase solutions.
-
Adjust the pH to 3.0 with HCl.
-
Incubate for 2 hours at 37°C with constant mixing.
4. Intestinal Phase:
-
Add 20 mL of SIF to the gastric chyme.
-
Add pancreatin and bile salt solutions.
-
Adjust the pH to 7.0 with NaOH.
-
Incubate for 2 hours at 37°C with constant mixing. During this phase, the release of free fatty acids can be monitored by titration with NaOH using a pH-stat apparatus to maintain a constant pH.[13]
5. Sample Analysis:
-
At the end of the intestinal phase, inactivate the enzymes (e.g., by heat treatment or addition of inhibitors).
-
Lipolysis Products: Extract the lipids from the digesta. Analyze the content of remaining triglycerides, diglycerides, monoglycerides, and free fatty acids using methods like gas chromatography (GC) or thin-layer chromatography (TLC).[13][14]
-
Micellar Phase: The aqueous phase containing the solubilized digestion products (micelles) can be separated by ultracentrifugation for further analysis.
Visualizations
Triglyceride Absorption Pathway
The following diagram illustrates the key steps in the digestion and absorption of dietary triglycerides in the small intestine.
Caption: Pathway of long-chain triglyceride (LCT) digestion and absorption.
Experimental Workflow Comparison
This diagram contrasts the workflows of a typical in vivo triglyceride absorption study in rats with an in vitro digestion model.
Caption: Comparison of in vivo and in vitro experimental workflows.
Conclusion
The choice between in vivo and in vitro models for studying triglyceride absorption depends on the specific research question. In vivo studies are indispensable for determining systemic bioavailability and understanding the integrated physiological response. However, they are complex, costly, and raise ethical considerations. In vitro models, particularly standardized protocols like INFOGEST, provide a valuable tool for screening formulations, investigating mechanisms of digestion, and understanding the influence of the food matrix in a controlled environment. While in vitro-in vivo correlations can be challenging to establish for lipid-based systems, a thorough understanding of both methodologies allows for a more complete and nuanced interpretation of triglyceride absorption. The data consistently show that MCTs are more readily and rapidly absorbed than LCTs, a difference that is evident in both in vivo and in vitro models. This guide provides a foundational framework for researchers to design and execute meaningful studies on the absorption of specific triglycerides.
References
- 1. Absorption of individual fatty acids from long chain or medium chain triglycerides in very small infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hsfbiotech.com [hsfbiotech.com]
- 3. Ketogenic diet - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Medium and long-chain structured triacylglycerol enhances vitamin D bioavailability in an emulsion-based delivery system: combination of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption of triglycerides with defined or random structure by rats with biliary and pancreatic diversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 11. research.chalmers.se [research.chalmers.se]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. research.wur.nl [research.wur.nl]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Triglyceride Analysis: GC-FID vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of triglycerides (TGs) is crucial for a wide range of applications, from disease biomarker discovery to food quality control. The two most prominent analytical techniques for this purpose are Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods is often not straightforward and depends on various factors including the specific sample matrix, the required sensitivity, and the desired throughput.[1] This guide provides an objective comparison of GC-FID and LC-MS for triglyceride analysis, supported by experimental data and detailed protocols, to aid researchers in making an informed decision.
At a Glance: Key Performance Metrics
The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical quantitative performance data for the analysis of triglycerides by GC-FID and LC-MS, providing a valuable benchmark for methodological selection. The data presented is a synthesis of values reported in various validation studies.
| Performance Metric | GC-FID (for Triglycerides/Fatty Acids) | LC-MS/MS (for Triglycerides) |
| Linearity (R²) | > 0.998[2] | > 0.97[3] |
| Limit of Detection (LOD) | 0.001 - 0.330 µg/mL[4] | Quantitation limit of 0.2 ng/mL has been reported for related compounds in plasma[5] |
| Limit of Quantitation (LOQ) | 0.001 - 1.000 µg/mL[4] | - |
| Accuracy (Recovery) | 95-105%[1] | - |
| Precision (RSD) | < 15%[4] | Within-run: 1.0%, Within-lab: 7.1%[3] |
| Analysis Time | ~42 minutes per run[6] | Under 11 minutes per run |
Methodology Deep Dive: Experimental Protocols
A critical aspect of analytical science is the detailed understanding of the experimental protocols. Below are representative methodologies for the analysis of triglycerides using both GC-FID and LC-MS.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a well-established and robust technique that generally offers high sensitivity and resolution, particularly for the analysis of fatty acid profiles after transesterification.[1]
Sample Preparation (Transesterification):
Triglycerides are typically not analyzed in their intact form by GC due to their high boiling points and potential for thermal degradation.[4] Instead, they are first converted into their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification.[2][7]
-
Extraction: Lipids are extracted from the sample using a suitable organic solvent mixture, such as chloroform/methanol.
-
Transesterification: The extracted lipids are then subjected to transesterification using a reagent like methanolic HCl at elevated temperatures (e.g., 90°C).[8] This reaction cleaves the fatty acids from the glycerol backbone and converts them into volatile FAMEs.[2]
-
Purification: The resulting FAMEs are then extracted and concentrated for GC analysis.
GC-FID Instrumental Parameters:
| Parameter | Typical Setting |
| Column | Zebron ZB-1HT Inferno (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar high-temperature column[6][7] |
| Inlet Temperature | 350-360°C[6][7] |
| Oven Temperature Program | Initial hold at a lower temperature (e.g., 40°C), followed by a ramp to a high final temperature (e.g., 365°C)[6][7] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min)[7] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 370-380°C[6][7] |
| Injection Volume | 1 µL[7] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the analysis of intact triglycerides, providing valuable information about the complete molecular species.[9] This technique offers high throughput and detailed structural information.
Sample Preparation:
Sample preparation for LC-MS is generally simpler than for GC-FID as derivatization is not required.[10]
-
Protein Precipitation: For biological samples like serum or plasma, proteins are precipitated using a solvent like isopropanol.
-
Extraction: The supernatant containing the lipids is then collected, and an internal standard is added.[11]
-
Dilution: The sample is diluted in a suitable solvent for injection into the LC-MS system.
LC-MS/MS Instrumental Parameters:
| Parameter | Typical Setting |
| LC System | UHPLC system such as Nexera™[11] |
| Column | C18 reversed-phase column (e.g., Shim-pack Velox)[11] |
| Mobile Phase A | 0.01% formic acid in water with 0.2 mM Ammonium Formate |
| Mobile Phase B | 50% isopropanol in acetonitrile with 0.01% formic acid and 0.2 mM Ammonium Formate |
| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the triglycerides. |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., LCMS-8060)[11] |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM)[11] |
Workflow for Cross-Validation
A cross-validation study is essential to ensure that a new or alternative analytical method provides results that are equivalent to an established method. The following diagram illustrates a typical workflow for the cross-validation of GC-FID and LC-MS methods for triglyceride analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triglyceride analysis in gc fid - Chromatography Forum [chromforum.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of 1,3-Dipalmitoyl-2-stearoyl glycerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 1,3-Dipalmitoyl-2-stearoyl glycerol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this substance.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), general precautionary measures for handling chemicals should always be followed. Personal protective equipment (PPE) is recommended to minimize exposure.
Key Safety Measures:
-
Ventilation: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Practice good industrial hygiene and safety practices. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, avoid dust formation.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve professional chemical waste management services. Discharge into the environment or sewer systems must be avoided.[1]
-
Collection: Collect waste this compound in a suitable and closed container to await disposal.[1]
-
Labeling: Clearly label the waste container with the chemical name and any other relevant information as per your institution's guidelines.
-
Arrangement for Disposal: Arrange for the collected waste to be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Contact your institution's environmental health and safety (EHS) department to coordinate the disposal.
-
Container Decontamination: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
Quantitative Data
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 2177-97-1 |
| Molecular Formula | C₅₃H₁₀₂O₆ |
| Molecular Weight | 835.4 g/mol |
| Form | Solid |
| Storage Temperature | -20°C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 1,3-Dipalmitoyl-2-stearoyl glycerol
This document provides immediate, essential safety and logistical information for handling 1,3-Dipalmitoyl-2-stearoyl glycerol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safe handling. For a structurally similar compound, 1,3-Dipalmitoyl-2-oleoylglycerol, the recommended PPE includes eyeshields, gloves, and a type N95 (US) respirator[1].
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Gloves | Chemically impermeable gloves (e.g., Nitrile rubber). |
| Respiratory Protection | Respirator | An N95 (US) or equivalent respirator is recommended, especially when handling the powder form where dust may be generated. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect street clothing. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[2] A chemical fume hood is recommended, particularly when working with the solid form to avoid inhalation of dust.
-
Set up an emergency exit and a designated risk-elimination area.[2]
-
Have an eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe in dust, mist, gas, or vapors.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Weigh and transfer the compound in a well-ventilated area.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials and foodstuff containers.[2] The recommended storage temperature is -20°C[3][4].
Disposal Plan
1. Waste Collection:
-
Collect waste material in a suitable, closed container labeled for chemical waste disposal.[2]
2. Disposal Method:
-
Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains or sewer systems.[2] Discharge into the environment must be avoided.[2]
3. Container Disposal:
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[2]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |
| Spill | Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2] Remove all sources of ignition.[2] Use spark-proof tools and explosion-proof equipment.[2] Collect the spilled material and dispose of it promptly in accordance with appropriate laws and regulations.[2] |
Visual Guides
The following diagrams illustrate the recommended workflow and logical relationships for handling this compound safely.
Caption: Step-by-step workflow for handling this compound.
Caption: PPE requirements and the hazards they mitigate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
